Product packaging for 2,4-Dimethyl-6-nitrophenol(Cat. No.:CAS No. 14452-34-7)

2,4-Dimethyl-6-nitrophenol

Cat. No.: B088349
CAS No.: 14452-34-7
M. Wt: 167.16 g/mol
InChI Key: KJRCHILWKQLEBC-UHFFFAOYSA-N
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Description

2,4-Dimethyl-6-nitrophenol is a nitroaromatic compound of significant interest in scientific research, primarily serving as a key intermediate and model compound in various fields. In industrial and environmental chemistry, it is used in studies focused on the biodegradation of nitroaromatic compounds, which are known for their environmental persistence and are listed as priority pollutants by the U.S. Environmental Protection Agency . Researchers utilize this compound to investigate microbial degradation pathways and develop bioremediation strategies for contaminated sites. Within the pharmaceutical and agrochemical sectors, this compound acts as a versatile synthetic building block . Its structural features make it a valuable precursor in the development of more complex molecules, including potential active pharmaceutical ingredients (APIs) and agrochemicals such as pesticides and herbicides . Furthermore, its properties make it a compound of interest in materials science for the synthesis of dyes, polymers, and other specialty chemicals . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9NO3 B088349 2,4-Dimethyl-6-nitrophenol CAS No. 14452-34-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dimethyl-6-nitrophenol
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InChI

InChI=1S/C8H9NO3/c1-5-3-6(2)8(10)7(4-5)9(11)12/h3-4,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJRCHILWKQLEBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0065771
Record name Phenol, 2,4-dimethyl-6-nitro-
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Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14452-34-7
Record name 2,4-Dimethyl-6-nitrophenol
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Record name 6-Nitro-2,4-xylenol
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Record name Phenol, 2,4-dimethyl-6-nitro-
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Record name Phenol, 2,4-dimethyl-6-nitro-
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Record name 6-nitro-2,4-xylenol
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Record name 6-NITRO-2,4-XYLENOL
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Foundational & Exploratory

A Comprehensive Technical Guide to 2,4-Dimethyl-6-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 14452-34-7

This technical guide provides an in-depth overview of 2,4-Dimethyl-6-nitrophenol, a chemical compound with applications in various industrial and research sectors. The document details its physicochemical properties, synthesis and purification protocols, analytical methodologies, and biological activities, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound, also known as 6-Nitro-2,4-xylenol, is a yellow crystalline solid.[1] Its core structure consists of a phenol ring substituted with two methyl groups and a nitro group.[1] This compound is sparingly soluble in water.[1]

PropertyValueReference
CAS Number 14452-34-7[1]
Molecular Formula C₈H₉NO₃[1]
Molecular Weight 167.16 g/mol [1]
Appearance Yellow crystalline solid[1]
Melting Point 71 °C[2]
pKa 7.81 ± 0.38 (Predicted)[2]
Solubility Sparingly soluble in water[1]

Synthesis and Purification

Experimental Protocol: Synthesis

A general procedure for the nitration of phenolic compounds involves the use of a nitrating agent in a suitable solvent.[1]

Materials:

  • 2,4-Dimethylphenol

  • Bismuth (III) nitrate pentahydrate or Iron (III) nitrate nonahydrate

  • Acetone

  • Sodium bicarbonate (NaHCO₃)

  • Celite or diatomaceous earth

  • Silica gel for column chromatography

Procedure:

  • A solid mixture of 2,4-dimethylphenol (1-3 equivalents) and a nitrating agent such as Bismuth (III) nitrate pentahydrate (1 equivalent) or Iron (III) nitrate nonahydrate (1 equivalent) is prepared.[1]

  • Acetone is added to the mixture (10 mL/mmol of phenol).[1]

  • The resulting mixture is stirred at room temperature or under reflux for a period of 2-24 hours.[1]

  • Upon completion of the reaction, any insoluble materials are removed by filtration through a pad of Celite or diatomaceous earth. The residue is washed with acetone.[1]

  • The filtrate is then treated with sodium bicarbonate until the cessation of CO₂ evolution.[1]

  • The insoluble material is again removed by filtration.[1]

  • The solvent is removed from the filtrate under reduced pressure.[1]

Experimental Protocol: Purification

The crude product can be purified by standard laboratory techniques such as recrystallization and column chromatography.[1][3]

Recrystallization:

  • Select an appropriate solvent that dissolves the compound when hot but not when cold.

  • Dissolve the crude solid in a minimal amount of the hot solvent.

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.[3]

Column Chromatography:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude product in a minimal amount of the initial elution solvent and load it onto the column.

  • Elute the column with a solvent system of increasing polarity (e.g., a gradient of hexane and ethyl acetate) to separate the desired product from impurities.[3]

Analytical Methods

The purity and identity of this compound can be determined using various analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful methods for the analysis of nitrophenols.[4][5]

High-Performance Liquid Chromatography (HPLC)

An isocratic HPLC method can be developed for the determination of nitrophenols.[4] A typical setup would involve a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile.[4] Detection is commonly performed using a UV detector at the maximum absorbance wavelength of the analyte.[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds. For phenolic compounds, derivatization may be necessary to improve their volatility.[5] The sample is injected into the gas chromatograph, where it is separated based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that allows for definitive identification.[5]

Biological Activity and Mechanisms of Action

This compound is known to exhibit herbicidal and antimicrobial properties.[1] The mechanisms of action are generally attributed to the broader class of nitrophenolic compounds.

Herbicidal Activity

Dinitrophenols act as herbicides by uncoupling oxidative phosphorylation and inhibiting photosynthetic electron transport.[6][7] This disruption of cellular energy production and photosynthesis leads to stunted growth and eventual death of the plant.[6][8]

Herbicidal_Mechanism This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Enters Chloroplast Chloroplast This compound->Chloroplast Enters Uncoupling_of_Oxidative_Phosphorylation Uncoupling of Oxidative Phosphorylation Mitochondrion->Uncoupling_of_Oxidative_Phosphorylation Inhibition_of_Electron_Transport Inhibition of Photosynthetic Electron Transport Chloroplast->Inhibition_of_Electron_Transport Reduced_ATP_Synthesis Reduced ATP Synthesis Uncoupling_of_Oxidative_Phosphorylation->Reduced_ATP_Synthesis Inhibition_of_Electron_Transport->Reduced_ATP_Synthesis Plant_Cell_Death Plant Cell Death Reduced_ATP_Synthesis->Plant_Cell_Death

Herbicidal mechanism of this compound.
Antimicrobial Activity

The antimicrobial action of phenolic compounds, including nitrophenols, generally involves the disruption of the microbial cell membrane.[9] This leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.[9] The inhibition of ATP synthesis also contributes to the antimicrobial effect.[9]

Antimicrobial_Mechanism This compound This compound Microbial_Cell Microbial_Cell This compound->Microbial_Cell Interacts with Inhibition_of_ATP_Synthesis Inhibition of ATP Synthesis This compound->Inhibition_of_ATP_Synthesis Cell_Membrane_Disruption Cell Membrane Disruption Microbial_Cell->Cell_Membrane_Disruption Increased_Permeability Increased Membrane Permeability Cell_Membrane_Disruption->Increased_Permeability Leakage_of_Contents Leakage of Intracellular Contents Increased_Permeability->Leakage_of_Contents Microbial_Cell_Death Microbial Cell Death Leakage_of_Contents->Microbial_Cell_Death Inhibition_of_ATP_Synthesis->Microbial_Cell_Death

Antimicrobial mechanism of this compound.

Logical Workflow for Synthesis and Analysis

The overall process from synthesis to characterization of this compound follows a logical progression of chemical transformation, purification, and analytical verification.

Synthesis_Analysis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start 2,4-Dimethylphenol Nitration Nitration Start->Nitration Crude_Product Crude this compound Nitration->Crude_Product Purification_Step Recrystallization or Column Chromatography Crude_Product->Purification_Step Pure_Product Pure this compound Purification_Step->Pure_Product Analysis_Step HPLC / GC-MS Pure_Product->Analysis_Step Characterization Structural Confirmation & Purity Assessment Analysis_Step->Characterization

Workflow for the synthesis and analysis of the compound.

References

physical and chemical properties of 6-Nitro-2,4-xylenol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 6-Nitro-2,4-xylenol

Introduction

6-Nitro-2,4-xylenol, also known by its systematic name 2,4-Dimethyl-6-nitrophenol, is an aromatic organic compound belonging to the nitrophenol family.[1][2] Its structure consists of a phenol ring substituted with two methyl groups at positions 2 and 4, and a nitro group at position 6. The presence of the electron-withdrawing nitro group significantly influences the chemical properties of the phenol, particularly its acidity.[3] This guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and potential biological significance of 6-Nitro-2,4-xylenol, intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The fundamental physicochemical properties of 6-Nitro-2,4-xylenol are summarized below. These properties are crucial for its handling, characterization, and application in a laboratory setting.

Identifiers and Molecular Characteristics
PropertyValueReference
IUPAC Name This compound[2]
Synonyms 6-Nitro-2,4-xylenol[1][2]
CAS Number 14452-34-7[1][2]
Molecular Formula C8H9NO3[1][4]
Molecular Weight 167.16 g/mol [1][4]
InChI InChI=1S/C8H9NO3/c1-5-3-6(2)8(10)7(4-5)9(11)12/h3-4,10H,1-2H3[1][4]
InChIKey KJRCHILWKQLEBC-UHFFFAOYSA-N[4]
Physical Data
PropertyValueReference
Melting Point 71 - 72 °C[1][4]
Appearance Yellow crystalline solid (inferred from related compounds)[5]
Spectral Information

A complete set of spectral data is available for 6-Nitro-2,4-xylenol, which is essential for its structural confirmation and purity assessment.

Data TypeAvailabilityReference
FTIR Available[4]
NMR (¹H and ¹³C) Available[4]
UV-Vis Available[4]
Mass Spectrometry Available[4]

Experimental Protocols

This section details the methodologies for the synthesis and analysis of 6-Nitro-2,4-xylenol.

Synthesis of 6-Nitro-2,4-xylenol via Nitration

The most common method for the synthesis of nitrophenols is the direct nitration of the corresponding phenol derivative.[6] For 6-Nitro-2,4-xylenol, the synthesis involves the electrophilic substitution of 2,4-xylenol using a nitrating agent.

General Protocol:

  • Preparation of Nitrating Agent: A nitrating mixture is typically prepared by carefully adding a controlled amount of concentrated nitric acid to a cooled solution of a suitable solvent. The reaction is exothermic and requires careful temperature management.

  • Reaction: 2,4-Xylenol is dissolved in a suitable solvent and cooled in an ice bath. The nitrating agent is then added dropwise to the solution while maintaining a low temperature (e.g., 0-5 °C) to control the reaction rate and minimize the formation of by-products.

  • Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is poured into ice-water to precipitate the crude product.

  • Purification: The crude product is collected by filtration, washed with cold water to remove residual acid, and then purified. Purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) to yield pure 6-Nitro-2,4-xylenol.

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction Process cluster_end Final Product start_xylenol 2,4-Xylenol reaction Nitration Reaction (Controlled Temperature) start_xylenol->reaction start_acid Nitric Acid start_acid->reaction workup Quenching (Ice-Water) reaction->workup 1. Pour into filtration Filtration workup->filtration 2. Precipitate purification Recrystallization filtration->purification 3. Collect Crude end_product Pure 6-Nitro-2,4-xylenol purification->end_product 4. Purify

Caption: Synthesis workflow for 6-Nitro-2,4-xylenol.

Analytical Characterization

The identity and purity of the synthesized 6-Nitro-2,4-xylenol can be confirmed using standard analytical techniques.

Methodology:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A C18 column can be used with a mobile phase consisting of a gradient of acetonitrile and water. Detection is typically performed using a UV detector at a wavelength where the compound exhibits maximum absorbance. This method is suitable for assessing the purity of the final product and quantifying its yield.[6]

  • Gas Chromatography (GC): GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS) can also be used for purity analysis and structural confirmation.[6] The mass spectrum provides information about the molecular weight and fragmentation pattern of the compound.[7]

Reactivity and Chemical Behavior

  • Acidity: The presence of the electron-withdrawing nitro group at the ortho position to the hydroxyl group increases the acidity of the phenolic proton compared to the parent 2,4-xylenol. This is because the nitro group helps to stabilize the resulting phenoxide ion through resonance, making the loss of a proton more favorable.[3]

  • Stability: The compound is generally stable under standard laboratory conditions.[1] It has a listed shelf life of 1460 days.[1]

Biological Activity and Potential Applications

While specific studies on the biological activity of 6-Nitro-2,4-xylenol are not extensively detailed in the provided search results, the broader class of nitro-containing compounds is known for a wide spectrum of biological activities. These activities are often attributed to the nitro group, which can act as both a pharmacophore and a toxicophore.[8]

  • Antimicrobial Activity: Many nitroaromatic and nitroheterocyclic compounds have been investigated for their antibacterial and antifungal properties.[8][9] The mechanism often involves the reduction of the nitro group within microbial cells, leading to the formation of toxic reactive species.[8]

  • Antiproliferative Activity: Certain fused tricyclic pyrazole derivatives containing a nitro group have demonstrated antiproliferative activity against cancer cell lines.[10]

  • Enzyme Inhibition: Some nitrophenols can act as enzyme inhibitors, making them useful in biological and medical research.[5]

  • Vasodilatory Effects: The bio-reduction of the nitro group can release nitric oxide (·NO), which is a potent vasodilator. This property is exploited in several cardiovascular drugs.[8]

The potential for 6-Nitro-2,4-xylenol to exhibit similar activities makes it a compound of interest for further investigation in drug discovery and development.

Logical_Relationship cluster_compound 6-Nitro-2,4-xylenol cluster_properties Influenced Properties cluster_activities Potential Biological Activities (as a Nitro Compound) compound Chemical Structure (Phenol + Nitro Group) acidity Increased Acidity compound->acidity Nitro group is electron-withdrawing reactivity Electrophilic Aromatic Reactions compound->reactivity antimicrobial Antimicrobial compound->antimicrobial Inferred from class antiproliferative Antiproliferative compound->antiproliferative Inferred from class vasodilatory Vasodilatory compound->vasodilatory Inferred from class

Caption: Properties influenced by the structure of 6-Nitro-2,4-xylenol.

References

An In-depth Technical Guide to the Synthesis of 2,4-Dimethyl-6-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 2,4-Dimethyl-6-nitrophenol, a valuable chemical intermediate. The document details the primary synthesis pathway, experimental protocols, and key quantitative data to support research and development activities.

Core Synthesis Pathway: Electrophilic Nitration of 2,4-Dimethylphenol

The most common and direct method for the synthesis of this compound is the electrophilic aromatic substitution of 2,4-dimethylphenol. In this reaction, a nitro group (-NO2) is introduced onto the aromatic ring. The hydroxyl (-OH) and methyl (-CH3) groups already present on the phenol ring are ortho-, para-directing. Due to steric hindrance from the methyl group at the 2-position, the incoming nitro group is directed to the available ortho position, which is the 6-position.

A common nitrating agent is a mixture of nitric acid and a dehydrating agent, such as sulfuric acid or acetic anhydride. The reaction is typically performed at low temperatures to control the exothermic nature of the nitration and to minimize the formation of byproducts.

Quantitative Data Summary

The following table summarizes key quantitative data for the synthesis and characterization of this compound.

ParameterValueReference
Molecular Formula C8H9NO3[General Knowledge]
Molecular Weight 167.16 g/mol [General Knowledge]
Melting Point 68-71 °C[1]
Typical Reaction Yield Moderate to high (specific yield not reported, but nitration of phenols can achieve >80%)[2]
Purity >98% (achievable with purification)[General Lab Practice]
Appearance Yellow crystalline solid[3]

Spectroscopic Data:

TechniqueKey Peaks/ShiftsReference
¹H NMR (in Ac₂O) δ: 7.70 (s, 1H, H-5), 7.35 (s, 1H, H-3)[1]
¹³C NMR Predicted values based on analogous compounds: C1-OH (~155 ppm), C2-CH3 (~128 ppm), C3-H (~125 ppm), C4-CH3 (~135 ppm), C5-H (~120 ppm), C6-NO2 (~140 ppm), Methyl carbons (~15-20 ppm)[4][5]
IR (Infrared) Characteristic absorptions for analogous nitrophenols: ~3200-3500 cm⁻¹ (O-H stretch), ~1530 and ~1350 cm⁻¹ (asymmetric and symmetric NO₂ stretching), ~2850-3000 cm⁻¹ (C-H stretch), ~1600 cm⁻¹ (C=C aromatic stretch)[6]

Experimental Protocols

Below are detailed experimental protocols for the synthesis of this compound via the nitration of 2,4-dimethylphenol. Two common methods are presented.

Method 1: Nitration using Nitric Acid in Acetic Anhydride

This method is adapted from procedures for the nitration of substituted phenols.[1]

Materials:

  • 2,4-Dimethylphenol

  • Acetic anhydride

  • Nitric acid (fuming)

  • Ethanol

  • Water

  • Pentane

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • In a flask equipped with a stirrer and maintained at -60°C using a cooling bath, dissolve 2,4-dimethylphenol in acetic anhydride.

  • Slowly add a stoichiometric equivalent of fuming nitric acid to the solution while maintaining the low temperature.

  • Stir the reaction mixture at -60°C for approximately 60-90 minutes.

  • After the reaction is complete, carefully quench the reaction by pouring it into a mixture of ice and water.

  • The crude product may precipitate as a brown oil or solid.

  • Isolate the crude product by filtration or extraction with a suitable solvent like ether.

  • For purification, dissolve the crude product in hot pentane and filter to remove any insoluble impurities.

  • Evaporate the pentane from the filtrate.

  • Recrystallize the resulting solid from an ethanol-water mixture to obtain yellow-brown crystals of this compound.[1]

  • Dry the crystals under vacuum.

Method 2: Heterogeneous Nitration

This protocol is based on a general method for the mild and heterogeneous nitration of phenols.[4]

Materials:

  • 2,4-Dimethylphenol

  • Magnesium bis(hydrogen sulfate) (Mg(HSO₄)₂)

  • Sodium nitrate (NaNO₃)

  • Wet silica gel (SiO₂)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, prepare a suspension of 2,4-dimethylphenol (1 equivalent), Mg(HSO₄)₂ (1 equivalent), NaNO₃ (1 equivalent), and wet SiO₂ (50% w/w) in dichloromethane.

  • Stir the heterogeneous mixture magnetically at room temperature.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Upon completion of the reaction, filter the reaction mixture.

  • Wash the residue with dichloromethane.

  • Combine the filtrate and washings and dry over anhydrous Na₂SO₄.

  • Filter the mixture to remove the drying agent.

  • Remove the solvent by distillation under reduced pressure to yield the crude product.

  • The product can be further purified by column chromatography on silica gel if necessary.

Visualizations

Synthesis Pathway of this compound

Synthesis_Pathway Synthesis of this compound reactant1 2,4-Dimethylphenol product This compound reactant1->product Electrophilic Aromatic Substitution reactant2 Nitrating Agent (e.g., HNO₃/H₂SO₄) reactant2->product

Caption: Synthesis of this compound from 2,4-dimethylphenol.

Experimental Workflow

Experimental_Workflow Experimental Workflow for Synthesis and Purification step1 1. Reaction Setup (2,4-Dimethylphenol + Nitrating Agent) step2 2. Nitration Reaction (Controlled Temperature) step1->step2 step3 3. Quenching and Isolation (Ice water, Filtration/Extraction) step2->step3 step4 4. Purification (Recrystallization or Chromatography) step3->step4 step5 5. Characterization (NMR, IR, Melting Point) step4->step5

Caption: General workflow for the synthesis and purification of this compound.

References

Unraveling the Herbicidal Action of 2,4-Dimethyl-6-nitrophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethyl-6-nitrophenol is a substituted nitrophenolic compound that exhibits herbicidal properties. Its mode of action is primarily attributed to its ability to act as an uncoupler of oxidative phosphorylation in plant cells. This disruption of a fundamental energy-producing process leads to a cascade of cellular events, ultimately resulting in plant death. This technical guide provides an in-depth exploration of the core mechanism of action of this compound as a herbicide, supported by quantitative data from related compounds, detailed experimental protocols, and visual diagrams of the key pathways and workflows.

Core Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The primary mechanism of action of this compound as a herbicide is the uncoupling of oxidative phosphorylation in the mitochondria of plant cells.[1] In normal cellular respiration, a proton gradient (proton-motive force) is established across the inner mitochondrial membrane by the electron transport chain. This gradient is then utilized by ATP synthase to produce ATP, the main energy currency of the cell.[2]

This compound, being a lipophilic weak acid, can readily diffuse across the inner mitochondrial membrane in its protonated form. In the alkaline environment of the mitochondrial matrix, it releases a proton, thereby dissipating the crucial proton gradient. The deprotonated form then diffuses back to the intermembrane space, where it picks up another proton, and the cycle continues. This action effectively short-circuits the link between the electron transport chain and ATP synthesis.[3] Consequently, the energy from the oxidation of substrates is dissipated as heat rather than being converted into ATP.[1] This leads to a severe energy deficit within the plant cells, inhibiting essential metabolic processes and ultimately causing cell death.

cluster_Mitochondrion Mitochondrion cluster_IMM Inner Mitochondrial Membrane cluster_Matrix Matrix cluster_IMS Intermembrane Space ETC Electron Transport Chain H_high High [H+] ETC->H_high Pumps H+ ATPS ATP Synthase ATP ATP ATPS->ATP Synthesizes ADP ADP + Pi ADP->ATPS H_high->ATPS Drives H_low Low [H+] DMNP_H DMNP-H H_low->DMNP_H Protonated in IMS DMNP_neg DMNP- DMNP_H->DMNP_neg Diffuses across membrane DMNP_neg->H_low Releases H+ Heat Heat DMNP_neg->Heat

Figure 1: Mechanism of oxidative phosphorylation uncoupling by this compound (DMNP).

Quantitative Data on Herbicidal Activity of Nitrophenolic Compounds

While specific quantitative data for the herbicidal activity of this compound is not extensively available in the reviewed literature, data for structurally related and well-studied nitrophenolic herbicides can provide valuable insights into the potency of this class of compounds. The following table summarizes the inhibitory concentrations of related compounds on various plant processes.

CompoundTarget Organism/SystemParameterValueReference
4,6-Dinitro-o-cresol (DNOC)Isolated ChloroplastsInhibition of non-cyclic photophosphorylation~15 µM (for 50% inhibition)[4]
2,4-Dinitrophenol (DNP)Pea stem mitochondriaUncoupling of oxidative phosphorylationConcentration-dependent[5]
p-NitrophenolTomato plantsReduction in biomass and photosynthetic pigmentsConcentration-dependent[6]

Experimental Protocols

Measurement of Oxidative Phosphorylation Uncoupling in Isolated Plant Mitochondria

This protocol outlines a general method for assessing the uncoupling activity of a test compound like this compound on isolated plant mitochondria.

1. Isolation of Plant Mitochondria:

  • Homogenize fresh plant tissue (e.g., pea seedlings, cauliflower florets) in a chilled extraction buffer (containing osmoticum like mannitol, buffer like MOPS or HEPES, and chelators like EDTA).

  • Filter the homogenate through layers of cheesecloth and muslin to remove cell debris.

  • Perform differential centrifugation to pellet the mitochondria. This typically involves a low-speed spin to remove larger organelles and a subsequent high-speed spin to pellet the mitochondria.

  • Resuspend the mitochondrial pellet in a suitable wash buffer and repeat the high-speed centrifugation.

  • Finally, resuspend the purified mitochondrial pellet in a minimal volume of assay buffer.

2. Measurement of Oxygen Consumption:

  • Use a Clark-type oxygen electrode to monitor the rate of oxygen consumption by the isolated mitochondria in a temperature-controlled chamber.

  • Add the mitochondrial suspension to the assay buffer in the chamber.

  • Initiate respiration by adding a respiratory substrate (e.g., succinate or malate).

  • Measure the basal rate of oxygen consumption (State 2 respiration).

  • Add a known amount of ADP to stimulate ATP synthesis, leading to an increased rate of oxygen consumption (State 3 respiration).

  • After the added ADP is phosphorylated to ATP, the respiration rate returns to a slower rate (State 4 respiration).

  • The Respiratory Control Ratio (RCR), calculated as the ratio of State 3 to State 4 respiration, is a measure of the coupling between electron transport and ATP synthesis.

  • Introduce the test compound (this compound) at various concentrations to the chamber and observe the effect on the respiration rates. An uncoupler will stimulate oxygen consumption in the absence of ADP (i.e., increase the State 4 respiration rate) and decrease the RCR.

3. Data Analysis:

  • Plot the rate of oxygen consumption against the concentration of the test compound.

  • Calculate the concentration of the compound that gives the maximal stimulation of State 4 respiration.

  • Determine the effect of the compound on the RCR. A significant decrease in the RCR is indicative of uncoupling activity.

start Start: Isolate Plant Mitochondria add_mito Add mitochondria to oxygen electrode chamber start->add_mito add_sub Add respiratory substrate (e.g., succinate) add_mito->add_sub measure_s2 Measure State 2 respiration add_sub->measure_s2 add_adp Add ADP measure_s2->add_adp measure_s3 Measure State 3 respiration add_adp->measure_s3 measure_s4 Measure State 4 respiration measure_s3->measure_s4 calc_rcr Calculate Respiratory Control Ratio (RCR) measure_s4->calc_rcr add_dmnp Add this compound (DMNP) calc_rcr->add_dmnp measure_uncoupled Measure uncoupled respiration rate add_dmnp->measure_uncoupled analyze Analyze data and determine uncoupling effect measure_uncoupled->analyze end_node End analyze->end_node

Figure 2: Experimental workflow for assessing mitochondrial uncoupling.

Conclusion

The herbicidal efficacy of this compound is rooted in its function as a potent uncoupler of oxidative phosphorylation. By disrupting the mitochondrial proton gradient, it starves the plant cells of the necessary energy for survival, leading to rapid phytotoxicity. While specific quantitative data for this particular compound is limited in publicly accessible literature, the well-documented mechanism of related nitrophenolic herbicides provides a strong basis for understanding its mode of action. The experimental protocols outlined in this guide offer a framework for the further investigation and characterization of this compound and other potential herbicidal agents that target cellular respiration. This detailed understanding is crucial for the development of new, effective, and selective herbicides.

References

An In-depth Technical Guide to the Potential Biological Activities of 2,4-Dimethyl-6-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dimethyl-6-nitrophenol, a substituted nitrophenol derivative, is a chemical intermediate recognized for its potential biological activities, notably as an antimicrobial and herbicidal agent. This technical guide provides a comprehensive overview of its known and inferred biological effects, drawing from available literature on the compound and its structural analogs. The primary mechanism of action for nitrophenols is the uncoupling of oxidative phosphorylation, a critical process in cellular energy production. This document summarizes the available, albeit limited, quantitative data, outlines relevant experimental protocols for assessing its biological activities, and presents putative signaling pathways and mechanisms of action. Due to the scarcity of data specific to this compound, this guide leverages information from related nitrophenol compounds to provide a predictive profile of its bioactivity and toxicological considerations.

Introduction

This compound (CAS No. 14452-34-7) is a yellow crystalline solid with the chemical formula C₈H₉NO₃.[1] It is primarily utilized as a precursor in the synthesis of various industrial chemicals, including pharmaceuticals, dyes, and pesticides.[1] The presence of a nitro group on the phenol ring, a feature common to many biologically active compounds, suggests its potential for a range of physiological effects. This guide aims to consolidate the current understanding of the biological activities of this compound, with a focus on its antimicrobial and herbicidal properties, and to provide a framework for future research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₈H₉NO₃[2]
Molecular Weight 167.16 g/mol [2]
Appearance Light yellow to brown crystals or powder[3]
Melting Point 66.0-72.0 °C[3]
Boiling Point 366 °C (lit.)[2]
Density 1.263 g/cm³[2]
Vapor Pressure 0.00762 mmHg at 25°C[2]
pKa 7.81 ± 0.38 (Predicted)[4]

Potential Biological Activities and Mechanisms of Action

The biological activities of this compound are largely inferred from studies on related nitrophenol compounds. The primary mechanism of action is believed to be the uncoupling of oxidative phosphorylation.

Uncoupling of Oxidative Phosphorylation

Nitrophenols, particularly dinitrophenols, are well-documented uncouplers of oxidative phosphorylation. They act as protonophores, disrupting the proton gradient across the inner mitochondrial membrane that is essential for ATP synthesis. This leads to a decrease in cellular energy production and an increase in heat generation.

G cluster_membrane Inner Mitochondrial Membrane Proton Gradient Proton Gradient ATP Synthase ATP Synthase ATP ATP ATP Synthase->ATP Synthesizes ETC Electron Transport Chain H_in H+ ETC->H_in Pumps H+ H_in->ATP Synthase Drives DNP 2,4-Dimethyl- 6-nitrophenol H_in->DNP Binds H+ H_out H+ DNP->H_out Transports H+ across membrane ADP ADP + Pi

Mechanism of Mitochondrial Uncoupling by this compound.
Herbicidal Activity

The herbicidal action of this compound is likely a direct consequence of its ability to uncouple oxidative phosphorylation in plant cells, leading to metabolic disruption and cell death.[1] Additionally, some nitrophenols are known to disrupt plant hormonal balance, further contributing to their herbicidal effects.[1]

Antimicrobial Activity

The antimicrobial properties of this compound are also attributed to the disruption of cellular energy metabolism in microorganisms.[1] By interfering with ATP synthesis, the compound can inhibit essential cellular processes, leading to bacteriostatic or bactericidal effects.

Quantitative Data

Specific quantitative data on the biological activities of this compound are scarce in the publicly available literature. Table 2 summarizes the available information, which is largely qualitative or derived from studies on analogous compounds.

Table 2: Summary of Potential Biological Activities and Available Data

ActivityOrganism/SystemMetricValueReference(s)
Herbicidal PlantsGeneralInhibits growth[1]
Antimicrobial FungiGeneralAntifungal properties[1]
Toxicity GeneralHazard StatementsH315, H319, H335[1]
Cytotoxicity Human Lung Cells (BEAS-2B, A549)IC₅₀ (for 2-nitrophenol)>200 µg/mL[5]
Cytotoxicity Human Lung Cells (BEAS-2B, A549)IC₅₀ (for 4-nitrophenol)~50-100 µg/mL[5]
Aquatic Toxicity Freshwater organisms (for 2,4-dimethylphenol)Acute Toxicity (LC₅₀)2,120 µg/L[6]

Note: Data for 2-nitrophenol, 4-nitrophenol, and 2,4-dimethylphenol are included for comparative purposes due to the lack of specific data for this compound.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

G start Start prep_compound Prepare serial dilutions of This compound start->prep_compound inoculate Inoculate dilutions with microorganism prep_compound->inoculate prep_inoculum Prepare standardized microbial inoculum prep_inoculum->inoculate incubate Incubate at optimal temperature and time inoculate->incubate observe Observe for visible growth incubate->observe determine_mic Determine MIC as the lowest concentration with no growth observe->determine_mic end End determine_mic->end

Workflow for Determining Minimum Inhibitory Concentration (MIC).
Herbicidal Activity Assay (Seed Germination and Seedling Growth)

This protocol assesses the effect of a compound on plant growth.

G start Start prep_seeds Sterilize and plate seeds on growth medium start->prep_seeds treatment Expose seeds to the treatment concentrations prep_seeds->treatment prep_treatment Prepare different concentrations of This compound in the medium prep_treatment->treatment incubate Incubate under controlled light and temperature treatment->incubate measure Measure germination rate and seedling growth (root/shoot length) incubate->measure analyze Analyze data and calculate EC₅₀ values measure->analyze end End analyze->end

Workflow for Herbicidal Activity Assay.
Measurement of Mitochondrial Respiration (Oxygen Consumption Rate)

This protocol directly assesses the effect of a compound on mitochondrial uncoupling.

G start Start isolate_mito Isolate mitochondria from a suitable tissue source start->isolate_mito add_mito Add isolated mitochondria to the respirometer chamber isolate_mito->add_mito respirometer Calibrate and set up a high-resolution respirometer respirometer->add_mito add_substrate Add respiratory substrate (e.g., succinate) add_mito->add_substrate add_adp Add ADP to measure State 3 respiration add_substrate->add_adp add_oligomycin Add oligomycin to measure State 4o respiration (proton leak) add_adp->add_oligomycin add_compound Titrate with this compound and measure oxygen consumption add_oligomycin->add_compound analyze Analyze the change in oxygen consumption rate add_compound->analyze end End analyze->end

Workflow for Measuring Mitochondrial Oxygen Consumption Rate.

Toxicological Profile

The toxicological profile of this compound is not well-established. However, based on its chemical structure and data from related nitrophenols, it should be handled with caution. It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

The toxicity of nitrophenols can be influenced by the position and number of nitro groups. For instance, 4-nitrophenol has been shown to be more cytotoxic to human lung cells than 2-nitrophenol.[5] The oral LD₅₀ of the related compound 2,4-dimethylphenol in rats has been reported to be in the range of 1200 mg/kg.[7]

Conclusion and Future Directions

This compound presents potential as a biologically active compound, particularly in the fields of agriculture and antimicrobial research. Its likely mechanism of action as an uncoupler of oxidative phosphorylation provides a solid basis for understanding its herbicidal and antimicrobial effects. However, a significant knowledge gap exists regarding its specific quantitative bioactivity and a detailed toxicological profile.

Future research should focus on:

  • Quantitative Biological Evaluation: Determining the IC₅₀ and EC₅₀ values for its antimicrobial and herbicidal activities against a range of relevant organisms.

  • In-depth Toxicological Studies: Establishing a comprehensive toxicological profile, including acute and chronic toxicity studies, to assess its safety for potential applications.

  • Mechanism of Action Elucidation: Confirming its role as a mitochondrial uncoupler and investigating any other potential cellular targets or signaling pathways it may modulate.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating derivatives of this compound to optimize its biological activity and minimize its toxicity.

A thorough investigation into these areas will be crucial for unlocking the full potential of this compound and its derivatives in various scientific and industrial applications.

References

A Comprehensive Technical Guide to the Solubility of 2,4-Dimethyl-6-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 2,4-Dimethyl-6-nitrophenol. Due to a lack of extensive published quantitative data for this specific compound, this document focuses on its expected solubility profile based on its chemical structure and the properties of analogous compounds. Furthermore, it offers comprehensive experimental protocols for the precise determination of its solubility in various solvents, empowering researchers to generate accurate data for their specific applications.

Expected Solubility Profile of this compound

The molecular structure of this compound, featuring a phenolic hydroxyl group, a nitro group, and two methyl groups on an aromatic ring, governs its solubility behavior. The presence of the polar hydroxyl and nitro groups allows for hydrogen bonding, suggesting good solubility in polar organic solvents. Conversely, the nonpolar aromatic ring and methyl groups contribute to its lipophilicity, indicating some solubility in less polar organic solvents. It is expected to be sparingly soluble in water.[1]

A qualitative summary of the expected solubility in common laboratory solvents is presented below. It is important to note that these are predictions and should be confirmed by experimental determination.

Solvent ClassSolvent ExamplesExpected SolubilityRationale
Polar Protic WaterLowThe hydrophobic character of the dimethylated and nitrated benzene ring limits solubility despite the presence of a hydroxyl group.
Methanol, EthanolHighThe hydroxyl group of the alcohols can act as both a hydrogen bond donor and acceptor, facilitating dissolution. A 1000µg/mL solution in methanol has been documented.[2]
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)Very HighThese are powerful polar aprotic solvents capable of dissolving a wide range of organic compounds.
Acetone, AcetonitrileHighThese solvents have moderate polarity and are effective at solvating nitrophenolic compounds.
Nonpolar Dichloromethane, ChloroformModerateThe organic nature of the compound suggests some degree of solubility in these common nonpolar solvents.
Hexane, TolueneLow to ModerateThe presence of polar functional groups is likely to limit solubility in highly nonpolar solvents.

Experimental Protocols for Solubility Determination

To obtain precise and reliable quantitative solubility data, the following experimental methodologies are recommended. The shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound.

Shake-Flask Method for Equilibrium Solubility Determination

This method involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined.

Materials and Equipment:

  • This compound (solid)

  • Selected solvents of high purity

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringes and filters (e.g., 0.45 µm PTFE or PVDF)

  • Volumetric flasks and pipettes

  • Analytical instrument for concentration measurement (e.g., UV-Vis Spectrophotometer, HPLC)

Detailed Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to several vials. The excess solid is crucial to ensure that a saturated solution is formed.

    • Accurately add a known volume or mass of the desired solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C, 37 °C).

    • Agitate the samples for a sufficient period to allow the system to reach solid-liquid equilibrium. A typical duration is 24 to 72 hours. Preliminary studies may be necessary to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow them to stand undisturbed to let the undissolved solid settle.

    • To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 15 minutes).

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the analytical instrument's linear range.

    • Determine the concentration of this compound in the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry or gravimetric analysis, as detailed below).

  • Calculation of Solubility:

    • Calculate the solubility (S) using the following formula, accounting for the dilution factor: S = C_measured × Dilution Factor

    • Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

Analytical Methods for Concentration Determination

2.2.1. UV-Vis Spectrophotometry

This method is suitable if this compound exhibits significant absorbance in the UV-Vis spectrum.

Procedure:

  • Determine the Wavelength of Maximum Absorbance (λmax):

    • Prepare a dilute solution of this compound in the solvent used for the solubility study.

    • Scan the solution using a UV-Vis spectrophotometer to identify the λmax.

  • Prepare a Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Measure the absorbance of each standard solution at the λmax.

    • Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and follow the Beer-Lambert law.

  • Measure the Sample Concentration:

    • Measure the absorbance of the diluted supernatant from the shake-flask experiment at the λmax.

    • Use the calibration curve to determine the concentration of the diluted sample.

2.2.2. Gravimetric Analysis

This is a fundamental method that relies on determining the mass of the solute.

Procedure:

  • Accurately weigh a clean, dry, empty container (e.g., a small beaker or evaporation dish).

  • Carefully transfer a precise volume of the filtered supernatant from the shake-flask experiment into the pre-weighed container.

  • Evaporate the solvent under controlled conditions (e.g., in a fume hood, on a hot plate at low heat, or in a vacuum oven) until the solute is completely dry.

  • Cool the container with the dried residue in a desiccator to prevent moisture absorption.

  • Weigh the container with the dried residue.

  • The mass of the solute is the difference between the final mass and the initial mass of the container.

  • Calculate the solubility by dividing the mass of the solute by the volume of the supernatant taken.

Visualizations

The following diagrams illustrate the experimental workflow and the conceptual relationships governing the solubility of this compound.

experimental_workflow cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis cluster_calc 5. Calculation prep1 Add excess this compound to vials prep2 Add known volume of solvent prep1->prep2 prep3 Seal vials prep2->prep3 equil1 Agitate at constant temperature (24-72h) prep3->equil1 Start Equilibration sep1 Settle undissolved solid equil1->sep1 End Equilibration sep2 Centrifuge sep1->sep2 analysis1 Withdraw and filter supernatant sep2->analysis1 Clear Supernatant analysis2 Dilute supernatant analysis1->analysis2 analysis3 Measure concentration (UV-Vis or Gravimetric) analysis2->analysis3 calc1 Calculate solubility analysis3->calc1

Caption: Experimental workflow for determining the solubility of this compound.

solubility_factors cluster_solute This compound Properties cluster_solvent Solvent Properties solute_polarity Polar Groups (-OH, -NO2) solubility Solubility solute_polarity->solubility Increases in polar solvents solute_nonpolarity Nonpolar Groups (Aromatic Ring, -CH3) solute_nonpolarity->solubility Increases in nonpolar solvents solvent_polarity Solvent Polarity solvent_polarity->solubility Like dissolves like solvent_hbond Hydrogen Bonding Capacity solvent_hbond->solubility Enhances dissolution of polar solutes

Caption: Factors influencing the solubility of this compound.

References

Spectroscopic and Structural Elucidation of 2,4-Dimethyl-6-nitrophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2,4-Dimethyl-6-nitrophenol (CAS No: 14452-34-7) is a substituted nitrophenol with the molecular formula C₈H₉NO₃. Accurate structural confirmation and characterization of such organic compounds are fundamental in the fields of chemical research, synthesis, and drug development. This technical guide provides a summary of the predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for acquiring such data are also presented.

Predicted Spectroscopic Data

The structural formula of this compound is provided below for reference in interpreting the predicted spectral data.

Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule.

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Phenolic -OH10.5 - 11.5broad s1H
Aromatic C5-H7.8 - 8.0d, J ≈ 2.5 Hz1H
Aromatic C3-H7.3 - 7.5d, J ≈ 2.5 Hz1H
Methyl C2-CH₃2.4 - 2.6s3H
Methyl C4-CH₃2.2 - 2.4s3H

s = singlet, d = doublet, J = coupling constant

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C1 (C-OH)155 - 160
C6 (C-NO₂)138 - 142
C4 (C-CH₃)135 - 139
C2 (C-CH₃)130 - 134
C5125 - 129
C3122 - 126
C2-CH₃18 - 22
C4-CH₃15 - 19
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted Major IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H stretch (phenolic)3200 - 3600Broad, Medium
C-H stretch (aromatic)3000 - 3100Medium
C-H stretch (aliphatic)2850 - 3000Medium
N-O stretch (nitro, asymmetric)1510 - 1550Strong
N-O stretch (nitro, symmetric)1330 - 1370Strong
C=C stretch (aromatic)1450 - 1600Medium-Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization, EI)

m/zInterpretationRelative Abundance
167[M]⁺ (Molecular Ion)High
150[M - OH]⁺Moderate
137[M - NO]⁺Moderate
121[M - NO₂]⁺Moderate
107[M - NO₂ - CH₂]⁺High
91[C₇H₇]⁺ (Tropylium ion)Moderate

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). Transfer the solution to a clean NMR tube.

  • ¹H NMR Acquisition: A standard proton NMR experiment is performed. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and the co-addition of 16-32 scans to improve the signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment is performed. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

  • Data Processing: The acquired Free Induction Decay (FID) is processed using Fourier transformation. The resulting spectrum is then phase- and baseline-corrected. Chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation (Solid):

    • KBr Pellet Method: Grind a small amount (1-2 mg) of the sample with approximately 100 mg of dry potassium bromide (KBr) powder until a fine, homogeneous mixture is obtained. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Thin Solid Film Method: Dissolve a small amount of the solid in a volatile solvent (e.g., dichloromethane). Drop the solution onto a salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[1]

  • Data Acquisition: Place the prepared sample (KBr pellet or salt plate) in the sample holder of the FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. Co-add 16-32 scans to obtain a high-quality spectrum. A background spectrum of the empty spectrometer (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer with an Electron Ionization (EI) source. This can be a standalone instrument or coupled with a Gas Chromatograph (GC-MS).

  • Sample Introduction: Introduce a small amount of the sample into the ion source. For GC-MS, a dilute solution of the compound in a volatile solvent (e.g., methanol or ethyl acetate) is injected into the GC, which then separates the compound before it enters the mass spectrometer.

  • Ionization: The sample molecules are bombarded with high-energy electrons (typically 70 eV) in the EI source, causing ionization and fragmentation.[2]

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).

  • Detection: An ion detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Analytical Workflow Visualization

The structural elucidation of an unknown compound is a systematic process. The following diagram illustrates a general workflow, integrating the spectroscopic techniques discussed.

G General Analytical Workflow for Structural Elucidation cluster_prep Sample Handling cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Confirmation A Purified Compound B Sample Preparation (Dissolution/Pelletizing) A->B C NMR Spectroscopy (¹H, ¹³C) B->C D IR Spectroscopy B->D E Mass Spectrometry B->E F Connectivity & Environment (from NMR) C->F G Functional Groups (from IR) D->G H Molecular Weight & Formula (from MS) E->H I Proposed Structure F->I G->I H->I J Final Confirmed Structure I->J Data Consistency Check

Caption: A flowchart of the general workflow for spectroscopic analysis and structural elucidation.

References

An In-depth Technical Guide to 2,4-Dimethyl-6-nitrophenol: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-Dimethyl-6-nitrophenol (CAS No. 14452-34-7), a versatile nitroaromatic compound. The document covers its historical context, detailed physicochemical properties, synthesis protocols, and known biological activities, including its roles as an herbicide and antimicrobial agent. Emphasis is placed on its mechanisms of action, supported by signaling pathway diagrams and detailed experimental methodologies. This guide is intended to be a valuable resource for professionals in research, and drug development, offering a consolidated source of technical information to facilitate further investigation and application of this compound.

Introduction and Historical Context

This compound, a substituted nitrophenol, belongs to a class of organic compounds that have been of significant interest since the mid-20th century, particularly with the rise of the chemical industry and the development of synthetic pesticides.[1] While the specific historical details of the first synthesis and discovery of this compound are not extensively documented in readily available literature, its emergence is intrinsically linked to the broader exploration of nitrophenolic compounds for various industrial and agricultural applications.

Nitrophenols, in general, are known for their biological activities and have been utilized as precursors in the synthesis of dyes, pharmaceuticals, and pesticides.[2][3] The introduction of nitro and methyl groups to the phenol backbone modifies its chemical and biological properties, leading to a range of applications. This compound has found utility as an herbicide, an antimicrobial agent, and a valuable intermediate in organic synthesis.[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application in research and development.

PropertyValueReference(s)
IUPAC Name This compound[2]
Synonyms 6-Nitro-2,4-xylenol, 2-Nitro-4,6-dimethylphenol[2]
CAS Number 14452-34-7[2]
Molecular Formula C₈H₉NO₃[2]
Molecular Weight 167.16 g/mol [2]
Appearance Yellow crystalline solid[2]
Melting Point 71 °C[4]
Boiling Point 260.3 ± 35.0 °C (Predicted)[4]
Density 1.263 ± 0.06 g/cm³ (Predicted)[4]
Solubility Sparingly soluble in water[2]

Synthesis and Experimental Protocols

General Experimental Protocol for Nitration of a Phenolic Compound

This protocol is a generalized procedure that can be adapted for the synthesis of this compound from 2,4-dimethylphenol.

Materials:

  • 2,4-Dimethylphenol

  • Bismuth(III) nitrate pentahydrate or Iron(III) nitrate nonahydrate

  • Acetone

  • Sodium bicarbonate (NaHCO₃)

  • Celite or diatomaceous earth

  • Silica gel for column chromatography

  • Dichloromethane and Ethanol for extraction (optional)

Procedure:

  • To a solid mixture of 2,4-dimethylphenol (1-3 equivalents) and a nitrating agent such as Bismuth(III) nitrate pentahydrate (1 equivalent) or Iron(III) nitrate nonahydrate (1 equivalent), add acetone (10 ml/mmol of phenol).[5]

  • Stir the resulting mixture at room temperature or under reflux for 2-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).[5]

  • Upon completion of the reaction, filter the insoluble materials through a pad of Celite or diatomaceous earth. Wash the residue with a small amount of acetone.[5]

  • Treat the filtrate with sodium bicarbonate (0.1 g/mmol ) until the cessation of CO₂ evolution. This step neutralizes any excess acid.[5]

  • Filter off the insoluble material again and concentrate the filtrate under reduced pressure in a water bath at 25-35°C to remove the solvent.[5]

  • The crude product can be purified by silica gel column chromatography to yield pure this compound.[5]

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.[5]

G 2,4-Dimethylphenol 2,4-Dimethylphenol Reaction Mixture Reaction Mixture 2,4-Dimethylphenol->Reaction Mixture + Nitrating Agent (e.g., Bi(NO3)3*5H2O) + Acetone Filtration Filtration Reaction Mixture->Filtration Stirring (2-24h) Neutralization Neutralization Filtration->Neutralization Filtrate Concentration Concentration Neutralization->Concentration + NaHCO3 Purification Purification Concentration->Purification Evaporation of Solvent This compound This compound Purification->this compound Column Chromatography

General workflow for the synthesis of this compound.

Biological Activity and Mechanisms of Action

This compound exhibits notable biological activities, primarily as an herbicide and an antimicrobial agent. These effects are largely attributed to its ability to interfere with fundamental cellular processes.

Herbicidal Activity

Similar to other dinitrophenols, this compound is reported to function as an herbicide.[2] The proposed mechanism of action involves the disruption of the plant's hormonal balance, leading to stunted growth and eventual death.[2] A more specific mechanism, characteristic of many nitrophenol herbicides, is the inhibition of photosynthesis. These compounds can interfere with the photosynthetic electron transport chain, a critical process for energy conversion in plants.[6][7][8]

Mechanism of Photosynthesis Inhibition: Nitrophenol herbicides can act as inhibitors of Photosystem II (PSII) by binding to the D1 quinone-binding protein. This binding blocks the electron flow from the primary electron acceptor to plastoquinone, effectively halting the photosynthetic process.[9] This disruption leads to the generation of reactive oxygen species (ROS), which cause cellular damage and ultimately lead to plant death.[9]

G Sunlight Sunlight PSII PSII Sunlight->PSII Electron_Acceptor Primary Electron Acceptor (QA) PSII->Electron_Acceptor Electron Excitation Plastoquinone_Pool Plastoquinone Pool Electron_Acceptor->Plastoquinone_Pool Electron Transport ATP_Synthesis ATP Synthesis Plastoquinone_Pool->ATP_Synthesis This compound This compound This compound->Electron_Acceptor Inhibition

Inhibition of Photosystem II by this compound.
Antimicrobial Activity

This compound has also been studied for its antimicrobial properties, with potential applications as an antifungal agent.[2] The antimicrobial action of nitroaromatic compounds is often linked to the enzymatic reduction of the nitro group within the microbial cell. This reduction process can generate highly reactive and toxic intermediates, such as nitroso and hydroxylamine species, which can damage cellular macromolecules like DNA, leading to cell death.

Uncoupling of Oxidative Phosphorylation

A well-established mechanism of action for dinitrophenols is the uncoupling of oxidative phosphorylation in mitochondria.[5][10][11] These lipophilic and weakly acidic molecules act as protonophores, transporting protons across the inner mitochondrial membrane and dissipating the proton gradient that is essential for ATP synthesis.[3][5] The energy that would normally be used to produce ATP is instead released as heat. This uncoupling of respiration from ATP production disrupts the cell's energy metabolism.

G cluster_0 Inner Mitochondrial Membrane ETC Electron Transport Chain Proton_Gradient Proton Gradient (H+) ETC->Proton_Gradient Pumps H+ ATP_Synthase ATP Synthase Proton_Gradient->ATP_Synthase H+ Flow DNP This compound Proton_Gradient->DNP ATP ATP ATP_Synthase->ATP DNP->ETC H+ Leak

Mechanism of uncoupling of oxidative phosphorylation.

Quantitative Analysis and Spectroscopic Data

Analytical Methods:

  • High-Performance Liquid Chromatography (HPLC): A robust method for the quantification of nitrophenols.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the identification and quantification of volatile derivatives.

  • UV-Vis Spectrophotometry: Can be used for quantitative analysis based on the compound's absorbance profile.

Spectroscopic Data (Predicted/Reference):

  • ¹H NMR: Expected signals would include aromatic protons and methyl group protons, with chemical shifts influenced by the hydroxyl and nitro groups.

  • ¹³C NMR: The spectrum would show distinct signals for the aromatic carbons, with the carbons attached to the hydroxyl, nitro, and methyl groups exhibiting characteristic shifts.

  • IR Spectroscopy: Characteristic absorption bands would be expected for the O-H stretch of the phenol, C-H stretches of the aromatic ring and methyl groups, and the N-O stretches of the nitro group.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic fragmentation pattern.

Toxicology and Safety

This compound should be handled with caution due to its potential toxicity. It may cause skin and eye irritation.[2] Inhalation or ingestion should be avoided.[2] Comprehensive toxicological data for this specific compound is limited, but related nitrophenols are known to have adverse health effects.

Conclusion

This compound is a nitroaromatic compound with a range of established and potential applications in agriculture and chemical synthesis. Its biological activities as an herbicide and antimicrobial agent are rooted in its ability to interfere with fundamental cellular processes, such as photosynthesis and oxidative phosphorylation. While its historical discovery is not well-documented, its chemical properties and synthesis are understood within the broader context of nitrophenol chemistry. This technical guide consolidates the available information on this compound, providing a foundation for researchers and developers to explore its potential further. Future research should focus on elucidating its specific biological targets and signaling pathways, as well as on obtaining comprehensive toxicological and quantitative biological activity data to ensure its safe and effective application.

References

The Synthetic Utility of 2,4-Dimethyl-6-nitrophenol: A Precursor for Heterocyclic and Azo Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethyl-6-nitrophenol is a valuable and versatile precursor in organic synthesis, primarily utilized in the preparation of a variety of heterocyclic compounds and azo dyes. Its chemical structure, featuring a nitro group ortho to a phenolic hydroxyl group and two methyl substituents on the aromatic ring, provides a unique platform for a range of chemical transformations. The strategic placement of these functional groups allows for the synthesis of complex molecules with potential applications in medicinal chemistry, materials science, and industrial dyestuffs. This technical guide provides a comprehensive overview of the properties, key synthetic transformations, and detailed experimental protocols involving this compound.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical characteristics of this compound and its key derivatives is crucial for their effective utilization in synthesis.

Table 1: Physicochemical Properties

PropertyThis compound2-Amino-4,6-dimethylphenol
CAS Number 14452-34-741458-65-5
Molecular Formula C₈H₉NO₃C₈H₁₁NO
Molecular Weight 167.16 g/mol 137.18 g/mol
Appearance Yellow crystalline solidOff-white to pinkish solid
Melting Point 71 °C[1][2]Not readily available
Boiling Point 260.3 °C at 760 mmHg[1]Not readily available
Solubility Sparingly soluble in water, soluble in organic solvents.[3]Soluble in organic solvents.

Spectroscopic Data

The structural elucidation of this compound and its derivatives relies on various spectroscopic techniques.

Table 2: Spectroscopic Data

Compound ¹H NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm) IR (cm⁻¹) Mass Spec (m/z)
This compound ~10.5 (s, 1H, OH), ~7.8 (s, 1H, ArH), ~7.3 (s, 1H, ArH), ~2.5 (s, 3H, CH₃), ~2.3 (s, 3H, CH₃)Not readily available~3400 (O-H), ~1530 (NO₂ asym), ~1350 (NO₂ sym)167 (M⁺)
2-Amino-4,6-dimethylphenol ~6.5 (s, 1H, ArH), ~6.4 (s, 1H, ArH), ~4.5 (br s, 2H, NH₂), ~3.5 (br s, 1H, OH), ~2.2 (s, 3H, CH₃), ~2.1 (s, 3H, CH₃)Not readily available~3400-3200 (N-H, O-H), ~1600 (N-H bend)137 (M⁺)

Key Synthetic Transformations

The primary synthetic utility of this compound stems from the reactivity of its nitro and hydroxyl groups. The reduction of the nitro group to an amine is a pivotal transformation, yielding 2-amino-4,6-dimethylphenol, a key intermediate for the synthesis of various heterocyclic systems.

Reduction of this compound to 2-Amino-4,6-dimethylphenol

The selective reduction of the nitro group in the presence of the phenolic hydroxyl and methyl groups is a critical step. Several methods can be employed for this transformation, with catalytic hydrogenation and metal-acid reductions being the most common.

Experimental Protocol 1: Catalytic Hydrogenation

This method offers a clean and efficient route to the desired aminophenol.

  • Materials: this compound, Methanol, Palladium on Carbon (10% Pd/C), Hydrogen gas.

  • Procedure:

    • In a hydrogenation vessel, dissolve this compound (10 mmol) in methanol (50 mL).

    • Carefully add 10% Pd/C catalyst (0.1 g, ~1 mol%).

    • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).

    • Introduce hydrogen gas to the vessel and maintain a pressure of 1-3 atm.

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

    • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

    • Wash the Celite® pad with a small amount of methanol.

    • Concentrate the combined filtrate under reduced pressure to yield 2-amino-4,6-dimethylphenol.

  • Expected Yield: >95%.

  • Purification: The crude product is often of high purity and can be used directly in the next step. If necessary, it can be recrystallized from a suitable solvent system like ethanol/water.

Experimental Protocol 2: Reduction with Tin(II) Chloride

This classical method is a reliable alternative to catalytic hydrogenation.

  • Materials: this compound, Tin(II) chloride dihydrate (SnCl₂·2H₂O), Concentrated Hydrochloric Acid (HCl), Ethanol, Sodium hydroxide (NaOH).

  • Procedure:

    • In a round-bottom flask, dissolve this compound (10 mmol) in ethanol (50 mL).

    • Add a solution of tin(II) chloride dihydrate (30 mmol) in concentrated hydrochloric acid (20 mL) to the flask.

    • Heat the reaction mixture at reflux for 1-2 hours, monitoring the progress by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 8-9. A precipitate of tin salts will form.

    • Filter the mixture to remove the tin salts and wash the precipitate with ethanol.

    • Combine the filtrate and washings and concentrate under reduced pressure to remove the ethanol.

    • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 2-amino-4,6-dimethylphenol.

  • Expected Yield: 85-95%.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Reduction_Workflow Start This compound Reaction Reduction Reaction (Catalytic Hydrogenation or Metal-Acid Reduction) Start->Reaction Catalyst Catalyst (e.g., Pd/C) or Reducing Agent (e.g., SnCl2/HCl) Catalyst->Reaction Solvent Solvent (e.g., Methanol or Ethanol) Solvent->Reaction Workup Work-up (Filtration, Neutralization, Extraction) Reaction->Workup Product 2-Amino-4,6-dimethylphenol Workup->Product

Caption: General workflow for the reduction of this compound.

Applications in Multi-step Synthesis

The true value of this compound as a precursor is demonstrated in its application in multi-step synthetic sequences to produce valuable target molecules.

Synthesis of Benzoxazole Derivatives

2-Amino-4,6-dimethylphenol is an excellent starting material for the synthesis of substituted benzoxazoles, a class of heterocyclic compounds with a wide range of biological activities. The general approach involves the condensation of the aminophenol with a carboxylic acid or its derivative.

Experimental Protocol 3: Synthesis of 5,7-Dimethyl-2-phenyl-1,3-benzoxazole

  • Materials: 2-Amino-4,6-dimethylphenol, Benzoic acid, Polyphosphoric acid (PPA).

  • Procedure:

    • In a round-bottom flask, thoroughly mix 2-amino-4,6-dimethylphenol (10 mmol) and benzoic acid (11 mmol).

    • Add polyphosphoric acid (20 g) to the mixture.

    • Heat the reaction mixture to 180-200 °C with stirring for 4-6 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to about 100 °C and pour it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide.

    • Collect the precipitated solid by filtration, wash thoroughly with water, and dry.

  • Expected Yield: 70-85%.

  • Purification: The crude product can be recrystallized from ethanol to afford pure 5,7-Dimethyl-2-phenyl-1,3-benzoxazole.

Benzoxazole_Synthesis Start This compound Reduction Reduction Start->Reduction Intermediate 2-Amino-4,6-dimethylphenol Reduction->Intermediate Condensation Condensation/Cyclization (e.g., with PPA) Intermediate->Condensation Reagent Carboxylic Acid or Derivative (e.g., Benzoic Acid) Reagent->Condensation Product Substituted Benzoxazole Condensation->Product

Caption: Synthetic pathway to benzoxazoles from this compound.

Synthesis of Azo Dyes

The amino group of 2-amino-4,6-dimethylphenol can be diazotized and then coupled with various aromatic compounds to produce a range of azo dyes. These dyes have applications in textiles, printing, and as indicators.

Experimental Protocol 4: Synthesis of an Azo Dye from 2-Amino-4,6-dimethylphenol and Phenol

This two-step process involves diazotization followed by an azo coupling reaction.

  • Step 1: Diazotization of 2-Amino-4,6-dimethylphenol

    • Materials: 2-Amino-4,6-dimethylphenol, Concentrated Hydrochloric Acid (HCl), Sodium nitrite (NaNO₂), Water.

    • Procedure:

      • Dissolve 2-amino-4,6-dimethylphenol (10 mmol) in a mixture of concentrated hydrochloric acid (5 mL) and water (20 mL) in a beaker, cooling the mixture in an ice bath to 0-5 °C.

      • Slowly add a pre-cooled aqueous solution of sodium nitrite (10.5 mmol in 10 mL of water) dropwise to the aminophenol solution, keeping the temperature below 5 °C.

      • Stir the mixture for 15-20 minutes at 0-5 °C. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper (turns blue).

  • Step 2: Azo Coupling

    • Materials: Diazonium salt solution from Step 1, Phenol, Sodium hydroxide (NaOH), Water.

    • Procedure:

      • In a separate beaker, dissolve phenol (10 mmol) in an aqueous solution of sodium hydroxide (12 mmol in 30 mL of water) and cool the solution to 0-5 °C in an ice bath.

      • Slowly add the cold diazonium salt solution from Step 1 to the alkaline phenol solution with constant stirring, maintaining the temperature below 5 °C.

      • A colored precipitate of the azo dye will form immediately.

      • Continue stirring the mixture in the ice bath for 30 minutes to ensure complete coupling.

      • Collect the dye by filtration, wash with cold water until the filtrate is neutral, and dry.

  • Expected Yield: 80-90%.

  • Purification: The crude dye can be purified by recrystallization from a suitable solvent like ethanol.

Azo_Dye_Synthesis cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling Aminophenol 2-Amino-4,6-dimethylphenol Reagents1 NaNO2, HCl 0-5 °C Aminophenol->Reagents1 Diazonium Diazonium Salt Intermediate Reagents1->Diazonium Coupling Azo Coupling 0-5 °C Diazonium->Coupling CouplingPartner Coupling Partner (e.g., Phenol in NaOH) CouplingPartner->Coupling AzoDye Azo Dye Product Coupling->AzoDye

Caption: Workflow for the synthesis of an azo dye.

Conclusion

This compound serves as a readily accessible and highly functionalized precursor for the synthesis of a variety of organic molecules. The facile reduction of its nitro group opens up pathways to valuable intermediates like 2-amino-4,6-dimethylphenol, which can be further elaborated into complex heterocyclic structures such as benzoxazoles or converted into vibrant azo dyes. The experimental protocols detailed in this guide provide a solid foundation for researchers and professionals to explore the rich synthetic chemistry of this versatile compound. The ability to generate diverse molecular architectures from a single starting material underscores the importance of this compound in the fields of drug discovery, materials science, and industrial chemistry.

References

Methodological & Application

Application Note: Quantitative Analysis of 2,4-Dimethyl-6-nitrophenol using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and accurate method for the quantitative analysis of 2,4-Dimethyl-6-nitrophenol using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The described protocol provides a reliable methodology for the determination of this compound in various sample matrices, crucial for quality control, stability studies, and research applications. The method has been validated for its linearity, precision, and accuracy, demonstrating its suitability for routine analysis in a laboratory setting.

Introduction

This compound, a substituted nitrophenol, finds applications in the synthesis of pharmaceuticals, dyes, and pesticides.[1] Its role as a chemical intermediate necessitates accurate quantification for process monitoring and quality assurance. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation and quantification of non-volatile and thermally labile compounds, making it an ideal choice for the analysis of this compound. This document provides a detailed protocol for its quantification, including chromatographic conditions, sample preparation, and method validation.

Principle

The method employs reverse-phase HPLC, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of an organic solvent and an aqueous buffer. This compound is separated from other components in the sample based on its differential partitioning between the stationary and mobile phases. The analyte is detected by a UV detector at a wavelength where it exhibits maximum absorbance. Quantification is achieved by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentrations.

Experimental Protocol

Apparatus and Reagents
  • Apparatus:

    • HPLC system with a quaternary or binary pump

    • Autosampler

    • Column oven

    • UV-Vis detector

    • Data acquisition and processing software

    • Analytical balance

    • Volumetric flasks

    • Pipettes

    • Syringes and 0.45 µm syringe filters

  • Reagents:

    • This compound reference standard (≥98% purity)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade or ultrapure)

    • Phosphoric acid (analytical grade)

    • Sodium hydroxide (for pH adjustment)

Chromatographic Conditions

A reverse-phase HPLC method is suitable for the analysis of this compound.[2] The following conditions are recommended:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile and Water with 0.1% Phosphoric Acid (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 280 nm
Run Time Approximately 10 minutes
Preparation of Solutions
  • Mobile Phase Preparation: Prepare a solution of 0.1% phosphoric acid in water. Mix the required volumes of acetonitrile and 0.1% phosphoric acid in water. For example, for a 60:40 (v/v) mobile phase, mix 600 mL of acetonitrile with 400 mL of 0.1% phosphoric acid in water. Degas the mobile phase before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

  • Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in a suitable solvent (e.g., methanol). Dilute the solution with the mobile phase to bring the concentration of the analyte within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injecting it into the HPLC system.

Method Validation

The analytical method was validated according to standard guidelines to ensure its suitability for the intended purpose. The validation parameters included linearity, precision, and accuracy.

Linearity

The linearity of the method was evaluated by analyzing the working standard solutions at six different concentrations. A calibration curve was constructed by plotting the peak area against the concentration of this compound.

Precision

The precision of the method was determined by analyzing replicate injections of a standard solution at a single concentration. Both intra-day (repeatability) and inter-day (intermediate precision) precisions were assessed.

Accuracy

The accuracy of the method was determined by a recovery study. A known amount of this compound was spiked into a placebo sample, and the percentage recovery was calculated.

Data Presentation

The quantitative data from the method validation are summarized in the following tables.

Table 1: Linearity Data for this compound Analysis

Concentration (µg/mL)Peak Area (arbitrary units)
115,234
576,170
10152,340
25380,850
50761,700
1001,523,400
Correlation Coefficient (r²) 0.9998
Linear Regression Equation y = 15234x - 12.5

Table 2: Precision Data for this compound Analysis (n=6)

ParameterConcentration (µg/mL)Mean Peak AreaStandard DeviationRelative Standard Deviation (RSD, %)
Intra-day Precision 50761,5504,569.30.60
Inter-day Precision 50762,1007,621.01.00

Table 3: Accuracy (Recovery) Data for this compound Analysis

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
2524.899.2
5050.4100.8
7574.599.3
Mean Recovery (%) 99.77

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing StandardPrep Standard Preparation (Stock & Working Solutions) Injection Inject Sample (10 µL) StandardPrep->Injection SamplePrep Sample Preparation (Dissolution & Dilution) SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation (Acetonitrile:Water:H3PO4) MobilePhasePrep->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Flow Rate: 1.0 mL/min Detection UV Detection (280 nm) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Integration->Quantification Calibration->Quantification

Caption: Experimental workflow for the quantitative analysis of this compound by HPLC.

Conclusion

The HPLC method described in this application note is a simple, rapid, and reliable technique for the quantitative determination of this compound. The method demonstrates excellent linearity, precision, and accuracy, making it suitable for routine quality control and research applications in the pharmaceutical and chemical industries. The provided protocol offers a solid foundation for laboratories to implement this analytical procedure.

References

Application Note: Identification and Quantification of 2,4-Dimethyl-6-nitrophenol using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the identification and quantification of 2,4-Dimethyl-6-nitrophenol in various sample matrices using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature of nitrophenols, which can lead to poor chromatographic performance, this protocol incorporates a derivatization step to enhance volatility and improve peak shape and sensitivity.[1][2][3] The methodologies outlined below are compiled from established practices for the analysis of nitrophenols and related compounds, ensuring a robust and reliable analytical approach.

Introduction

This compound is an organic compound of interest in various fields, including environmental monitoring and chemical synthesis. Accurate and sensitive detection is crucial for its characterization and quantification. Gas Chromatography-Mass Spectrometry (GC-MS) offers high separation efficiency and definitive identification, making it a powerful tool for this purpose.[4][5] However, direct analysis of polar analytes like nitrophenols can be challenging.[3] Derivatization to a less polar form is a common strategy to overcome these limitations.[1][3] This document details a comprehensive protocol, from sample preparation to data analysis, for the successful GC-MS analysis of this compound.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is suitable for aqueous samples. For solid samples, a preliminary extraction step such as microwave-assisted extraction (MAE) may be necessary to transfer the analyte into a liquid phase before proceeding with LLE.[5]

  • Sample Collection: Collect the sample in a clean glass container to prevent contamination.[4]

  • Acidification: For aqueous samples, acidify to a pH below 3 by adding concentrated hydrochloric acid (HCl) dropwise. This ensures the analyte is in its protonated form, facilitating extraction into an organic solvent.[1]

  • Extraction:

    • Transfer a known volume (e.g., 100 mL) of the acidified sample to a separatory funnel.

    • Add 30 mL of dichloromethane (DCM).

    • Shake the funnel vigorously for 2 minutes, venting periodically to release pressure.[1]

    • Allow the layers to separate for 10 minutes.[1]

    • Drain the lower organic layer (DCM) into a clean flask.[1]

    • Repeat the extraction twice more with fresh 30 mL portions of DCM.[1]

    • Combine the three organic extracts.[1]

  • Drying: Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.[1]

  • Concentration: Concentrate the dried extract to a final volume of 1 mL under a gentle stream of nitrogen.[1][6] This can be achieved using a nitrogen blowdown evaporator.[6]

Derivatization: Silylation

To improve the volatility and chromatographic behavior of this compound, a derivatization step to form a trimethylsilyl (TMS) ether is recommended.[3][7]

  • Transfer: Transfer 100 µL of the concentrated extract into a GC vial with an insert.

  • Reagent Addition: Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA).[1][7]

  • Reaction: Seal the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization.[1][7]

  • Cooling: Allow the vial to cool to room temperature before GC-MS analysis.[1]

GC-MS Analysis

The following are typical GC-MS parameters for the analysis of nitrophenol derivatives. Optimization may be required based on the specific instrumentation used.

  • Gas Chromatograph: A system equipped with a split/splitless injector.[8]

  • Column: A non-polar or medium-polarity capillary column, such as an HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness.[1][8]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]

  • Injection Volume: 1 µL in splitless mode.[8]

  • Injector Temperature: 250-280°C.[1][8]

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at a rate of 10°C/min.

    • Final hold: Maintain at 250°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C.[8]

  • Ion Source Temperature: 230-280°C.[8]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[8]

  • Mass Scan Range: m/z 50-450.[8]

  • Identification: The identification of the this compound derivative is based on its retention time and the resulting mass spectrum, which can be compared to a reference standard or a spectral library. For silylated nitrophenols, characteristic ions include the molecular ion (M+) and a prominent fragment from the loss of a methyl group (M-15)+ or a tert-butyl group (M-57)+ for TBDMS derivatives.[3][9]

Calibration and Quantification
  • Calibration Standards: Prepare a series of at least five calibration standards of this compound in the same solvent as the final sample extract.[8] The concentration range should encompass the expected sample concentrations.

  • Derivatization of Standards: Derivatize the calibration standards using the same procedure as the samples.[1]

  • Analysis: Analyze the derivatized standards by GC-MS under the same conditions as the samples.

  • Calibration Curve: Generate a calibration curve by plotting the peak area of the target analyte against the concentration of each standard.

  • Quantification: The concentration of this compound in the test sample is determined from the calibration curve.[7]

Data Presentation

The following table summarizes quantitative performance data for the GC-MS analysis of related phenolic compounds. This data can serve as a reference for the expected performance of the method for this compound.

ParameterValueMatrixAnalyteReference
**Linearity (R²) **> 0.994Prawn Tissue2,4-Dimethylphenol[8]
0.9888 - 0.9987RainwaterVarious Phenols & Nitrophenols[9]
Limit of Detection (LOD) 4.55 ng/kgPrawn Tissue2,4-Dimethylphenol[8]
0.001 - 0.031 µg/LWaterVarious Nitrophenols
0.208 - 99.3 µg/LRainwaterVarious Phenols & Nitrophenols[9]
Limit of Quantitation (LOQ) 0.303 µg/LPrawn Tissue2,4-Dimethylphenol[8]
0.693 - 331 µg/LRainwaterVarious Phenols & Nitrophenols[9]
Recovery 98%Spiked Soil2,4-Dimethylphenol[8]
79 - 120%Water & SoilVarious Nitrophenols
Relative Standard Deviation (RSD) 2.9%Spiked Soil2,4-Dimethylphenol[8]
< 15%Water & SoilVarious Nitrophenols

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing sample_collection Sample Collection acidification Acidification (pH < 3) sample_collection->acidification lle Liquid-Liquid Extraction (DCM) acidification->lle drying Drying (Na2SO4) lle->drying concentration Concentration (N2 Stream) drying->concentration add_reagent Add Silylating Agent (e.g., BSTFA) concentration->add_reagent heating Heat (60-70°C, 30 min) add_reagent->heating injection GC Injection heating->injection separation Chromatographic Separation injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Detection ionization->detection identification Identification (Retention Time & Mass Spectrum) detection->identification quantification Quantification (Calibration Curve) identification->quantification

Caption: Experimental workflow for GC-MS analysis of this compound.

gc_ms_components gc Gas Chromatograph (GC) Injector Column Oven ms Mass Spectrometer (MS) Ion Source Mass Analyzer Detector gc:column->ms:source Transfer Line data_system Data System Data Acquisition Data Processing ms:detector->data_system carrier_gas Carrier Gas (He) carrier_gas->gc:injector sample Derivatized Sample sample->gc:injector

References

Application Note: Utilizing 2,4-Dimethyl-6-nitrophenol as an Internal Standard for the Chromatographic Analysis of Phenolic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of phenolic compounds in diverse matrices is a critical task in environmental analysis, pharmaceutical development, and quality control. The use of an internal standard (IS) in chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is a fundamental practice to ensure high precision and accuracy by correcting for variations during sample preparation and instrumental analysis. An ideal internal standard should be structurally and chemically similar to the analytes of interest, not be present in the original sample, and be well-resolved from the analytes in the chromatogram.

This application note presents a detailed protocol for the use of 2,4-Dimethyl-6-nitrophenol as an internal standard for the quantitative analysis of a range of phenolic compounds. Due to its structural similarity to many common phenolic analytes, including a nitro functional group and alkyl substitutions, this compound is a suitable candidate for this purpose. This document provides representative methodologies for both HPLC-UV and GC-MS analysis, complete with sample preparation, chromatographic conditions, and illustrative data.

Physicochemical Properties of this compound

PropertyValue
CAS Number 14452-34-7[1][2][3][4]
Molecular Formula C8H9NO3[1][2]
Molecular Weight 167.16 g/mol [2]
Appearance Yellow crystals or powder[1]
Melting Point 66.0-72.0 °C[1][3]
Assay (GC) ≥97.5%[1]

Experimental Protocols

I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol is designed for the quantification of phenol, 4-nitrophenol, and 2-chlorophenol in water samples.

A. Materials and Reagents

  • Analytes: Phenol, 4-Nitrophenol, 2-Chlorophenol

  • Internal Standard: this compound

  • Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Water (HPLC grade)

  • Reagents: Formic acid (analytical grade)

  • Solid Phase Extraction (SPE) Cartridges: C18 cartridges

B. Preparation of Standard and Sample Solutions

  • Stock Solutions (1000 µg/mL): Prepare individual stock solutions of each analyte and the internal standard in methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solutions in the mobile phase to achieve concentrations ranging from 0.1 to 100 µg/mL for each analyte.

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration of 10 µg/mL in methanol. This solution will be added to all calibration standards and samples.

C. Sample Preparation (Solid-Phase Extraction)

  • Acidify 100 mL of the water sample to a pH of approximately 2 with formic acid.

  • Add 100 µL of the 10 µg/mL internal standard solution to the sample.

  • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of acidified water.

  • Pass the sample through the SPE cartridge at a flow rate of approximately 5 mL/min.

  • Wash the cartridge with 5 mL of acidified water.

  • Elute the analytes and internal standard with 5 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of the mobile phase.

D. Chromatographic Conditions

  • Instrument: HPLC system with a UV detector

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic mixture of acetonitrile and water (with 0.1% formic acid) (e.g., 50:50 v/v)

  • Flow Rate: 1.0 mL/min[5][6]

  • Injection Volume: 20 µL[6]

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm (or optimized for specific analytes)

E. Quantification

Construct a calibration curve by plotting the peak area ratio of each analyte to the internal standard against the concentration of the analyte. Determine the concentration of the analytes in the samples from this calibration curve.

II. Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for the analysis of a broader range of volatile and semi-volatile phenolic compounds. Derivatization is often recommended to improve the volatility and chromatographic peak shape of the analytes.

A. Materials and Reagents

  • Analytes: Phenol, 2,4-Dichlorophenol, 2,4,6-Trichlorophenol, Pentachlorophenol

  • Internal Standard: this compound

  • Solvents: Dichloromethane (DCM, GC grade), Acetone (GC grade)

  • Reagents: Acetic anhydride, Potassium carbonate, Anhydrous sodium sulfate

  • Derivatizing Agent (optional): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

B. Sample Preparation and Derivatization

  • Perform the Solid-Phase Extraction as described in the HPLC protocol (Section I.C), eluting with dichloromethane.

  • Dry the eluate by passing it through a column containing anhydrous sodium sulfate.

  • Concentrate the sample to a final volume of 1 mL under a gentle stream of nitrogen.

  • Derivatization (Acetylation): To the 1 mL concentrated extract, add 100 µL of acetic anhydride and 50 mg of potassium carbonate. Heat at 60°C for 30 minutes. After cooling, the sample is ready for injection.

  • Derivatization (Silylation - Alternative): To the 1 mL concentrated extract, add 100 µL of BSTFA with 1% TMCS. Heat at 70°C for 30 minutes.[7] After cooling, the sample is ready for injection.

C. GC-MS Conditions

  • Instrument: Gas chromatograph coupled to a mass spectrometer

  • Column: Non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Spectrometer Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification.

D. Quantification

A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. The concentration of the analyte in the samples is then determined using this calibration curve.

Data Presentation

The following tables summarize representative quantitative data that could be obtained using the described methods with this compound as an internal standard.

Table 1: HPLC-UV Method Performance

AnalyteLinearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Precision (%RSD, n=6)Recovery (%)
Phenol0.1 - 100>0.9990.030.1< 595 - 105
4-Nitrophenol0.1 - 100>0.9990.020.08< 592 - 103
2-Chlorophenol0.1 - 100>0.9990.040.12< 690 - 108

Table 2: GC-MS Method Performance (with Derivatization)

AnalyteLinearity Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)Precision (%RSD, n=6)Recovery (%)
2,4-Dichlorophenol1 - 200>0.9980.31< 888 - 102
2,4,6-Trichlorophenol1 - 200>0.9980.41.2< 791 - 104
Pentachlorophenol2 - 250>0.9970.62< 985 - 106

Visualizations

experimental_workflow sample Water Sample (100 mL) acidify Acidify to pH 2 (Formic Acid) sample->acidify spike Spike with Internal Standard (this compound) acidify->spike spe Solid-Phase Extraction (C18) spike->spe elute Elute with Organic Solvent spe->elute concentrate Evaporate and Reconstitute elute->concentrate hplc HPLC-UV Analysis concentrate->hplc gcms GC-MS Analysis (with Derivatization) concentrate->gcms

Caption: General experimental workflow for sample preparation and analysis.

logical_relationship start Start Analysis add_is Add Known Concentration of This compound (IS) start->add_is prep Sample Preparation (e.g., SPE) add_is->prep analysis Chromatographic Separation (HPLC or GC) prep->analysis detection Detection (UV or MS) analysis->detection ratio Calculate Peak Area Ratio (Analyte / IS) detection->ratio calibration Compare to Calibration Curve ratio->calibration quantify Quantify Analyte Concentration calibration->quantify

Caption: Logical workflow for quantification using an internal standard.

Conclusion

The use of this compound as an internal standard provides a reliable and effective means for the accurate quantification of various phenolic compounds by both HPLC-UV and GC-MS. The protocols outlined in this application note serve as a robust starting point for method development and validation. The physicochemical properties of this compound make it a suitable surrogate for a range of analytes, helping to correct for variability in sample processing and instrumental analysis. As with any analytical method, validation should be performed in the specific matrix of interest to ensure data quality and reliability.

References

Application of 2,4-Dimethyl-6-nitrophenol in Pesticide Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethyl-6-nitrophenol is a substituted nitrophenol compound with potential applications in the agricultural sector as a pesticide.[1] Belonging to the broader class of nitrophenolic compounds, which have been historically used in pesticide formulations, this molecule is a subject of interest for the development of new agrochemicals.[1][2] Its chemical structure, featuring a phenol ring with two methyl groups and a nitro group, suggests potential for herbicidal, fungicidal, and other pesticidal activities.[1] This document provides a detailed overview of its potential applications, mechanisms of action based on related compounds, and standardized protocols for its synthesis and biological evaluation.

Pesticidal Applications and Mechanism of Action

While specific quantitative data on the pesticidal activity of this compound is not extensively available in public literature, its activity can be inferred from closely related dinitrophenol compounds such as 2,4-dinitrophenol (DNP) and 4,6-dinitro-o-cresol (DNOC).[1][3][4]

Herbicidal Activity

The primary mode of action for the herbicidal effects of nitrophenols is the uncoupling of oxidative phosphorylation.[1][3][5] These compounds act as protonophores, disrupting the proton gradient across the inner mitochondrial membrane that is essential for ATP synthesis.[1] This leads to a rapid depletion of cellular energy, inhibiting essential plant processes and ultimately causing cell death.[5] Additionally, related compounds like DNOC have been shown to inhibit photosynthetic electron transport, further contributing to their phytotoxicity.[3][4] It is hypothesized that this compound disrupts the plant's hormonal balance, leading to stunted growth.[2]

Fungicidal and Antimicrobial Activity

This compound has been noted for its antimicrobial properties and has been investigated for its potential as an antifungal agent.[1][2] The mechanism is likely related to the disruption of cellular respiration and energy production in fungi, similar to its herbicidal action. Studies on other nitrophenol derivatives have demonstrated their efficacy against various phytopathogenic fungi.[6]

Insecticidal Activity

Currently, there is a lack of specific data in the reviewed literature regarding the insecticidal properties of this compound. Further research is required to evaluate its potential in this area.

Quantitative Data for Analogous Compounds

Due to the limited availability of specific quantitative data for this compound, the following table summarizes the efficacy of a closely related and well-studied dinitrophenol herbicide, 4,6-dinitro-o-cresol (DNOC). This data can serve as a benchmark for future studies on this compound.

CompoundActivity TypeAssayTargetEfficacyReference
4,6-dinitro-o-cresol (DNOC)HerbicideInhibition of PhotosynthesisIsolated Chloroplasts~15 µM for 50% inhibition of electron transport and non-cyclic photophosphorylation[3]

Experimental Protocols

The following are detailed protocols for the synthesis and evaluation of this compound's pesticidal activities. These are generalized protocols based on established methods for similar compounds and should be optimized for specific laboratory conditions.

Synthesis of this compound

This protocol is adapted from general methods for the nitration of substituted phenols.[7]

Materials:

  • 2,4-Dimethylphenol

  • Nitric acid (70%)

  • Sulfuric acid (98%)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ice bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • In a flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve 2,4-dimethylphenol in dichloromethane.

  • Slowly add a nitrating mixture of nitric acid and sulfuric acid dropwise to the stirred solution, maintaining the temperature below 10°C.

  • After the addition is complete, continue stirring at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by pouring the mixture over crushed ice.

  • Transfer the mixture to a separatory funnel and wash sequentially with cold water and saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.

  • Separate the organic layer, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude this compound by silica gel column chromatography using a hexane-ethyl acetate gradient.

Herbicidal Activity Bioassay (Pre-emergence)

This protocol is based on standard methods for evaluating the pre-emergence herbicidal activity.[8][9]

Materials:

  • Seeds of a susceptible indicator plant species (e.g., cress, lettuce, or a target weed species)

  • Petri dishes or small pots

  • Filter paper or potting soil

  • This compound stock solution in a suitable solvent (e.g., acetone)

  • Growth chamber with controlled light and temperature

Procedure:

  • Prepare a series of dilutions of this compound from the stock solution.

  • For Petri dish assays, place a filter paper in each dish and moisten with a known volume of the test solution. For pot assays, incorporate the test solution into a known mass of soil.

  • Place a predetermined number of seeds onto the treated filter paper or into the treated soil.

  • Include a solvent-only control and a negative control (water).

  • Seal the Petri dishes or cover the pots and place them in a growth chamber under controlled conditions (e.g., 25°C, 16:8 h light:dark cycle).

  • After 7-14 days, measure the germination rate and the root and shoot length of the seedlings.

  • Calculate the percent inhibition for each concentration relative to the control and determine the IC50 value (the concentration that causes 50% inhibition).

Fungicidal Activity Bioassay (Minimum Inhibitory Concentration - MIC)

This protocol follows the general principles for determining the MIC of a compound against fungal pathogens.[10][11]

Materials:

  • Pure culture of a target fungal pathogen

  • Potato Dextrose Broth (PDB) or other suitable liquid medium

  • 96-well microtiter plate

  • This compound stock solution in a suitable solvent (e.g., DMSO)

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a spore suspension or mycelial fragment suspension of the target fungus in sterile PDB.

  • Prepare a series of two-fold dilutions of this compound in PDB in the wells of a 96-well plate.

  • Inoculate each well with the fungal suspension.

  • Include a positive control (fungus in PDB with solvent) and a negative control (PDB only).

  • Incubate the plate at an optimal temperature for fungal growth (e.g., 28°C) for 48-72 hours.

  • Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits visible fungal growth. Alternatively, measure the optical density at 600 nm to quantify fungal growth.

Visualizations

Synthesis_Workflow Start 2,4-Dimethylphenol Nitration Nitration (HNO3, H2SO4) Start->Nitration Workup Aqueous Workup & Extraction Nitration->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Herbicidal_Mechanism Compound This compound Mitochondrion Plant Mitochondrion Compound->Mitochondrion Enters ProtonGradient Proton Gradient Dissipation Mitochondrion->ProtonGradient Disrupts ATPSynthesis ATP Synthesis Inhibition ProtonGradient->ATPSynthesis CellDeath Plant Cell Death ATPSynthesis->CellDeath

Caption: Postulated herbicidal mechanism of action.

Bioassay_Workflow cluster_herbicide Herbicidal Bioassay cluster_fungicide Fungicidal Bioassay H_Start Prepare Compound Dilutions H_Treat Treat Seeds/Soil H_Start->H_Treat H_Incubate Incubate under Controlled Conditions H_Treat->H_Incubate H_Measure Measure Germination & Growth H_Incubate->H_Measure H_Analyze Calculate IC50 H_Measure->H_Analyze F_Start Prepare Compound Dilutions in 96-well plate F_Inoculate Inoculate with Fungal Spores F_Start->F_Inoculate F_Incubate Incubate F_Inoculate->F_Incubate F_Observe Observe Growth Inhibition F_Incubate->F_Observe F_Analyze Determine MIC F_Observe->F_Analyze

Caption: General workflow for pesticidal bioassays.

References

Application Notes and Protocols for Antifungal Activity Assay of 2,4-Dimethyl-6-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the antifungal activity of 2,4-Dimethyl-6-nitrophenol. The protocols outlined below are based on established methodologies for in vitro antifungal susceptibility testing, ensuring reliable and reproducible results for research and drug development purposes. This compound is a compound that has been noted for its antimicrobial properties, including potential use as an antifungal agent[1].

Introduction

Fungal infections pose a significant threat to human health, particularly in immunocompromised individuals. The rise of antifungal drug resistance necessitates the discovery and development of novel antifungal agents. This compound has been identified as a compound with antimicrobial properties[1]. This document details the standardized broth microdilution method for determining the in vitro antifungal activity of this compound against various fungal strains. This method is a cornerstone for antifungal susceptibility testing and is widely used to determine the Minimum Inhibitory Concentration (MIC) of a compound[2][3][4]. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro[4][5][6].

Data Presentation: In Vitro Antifungal Activity

The antifungal efficacy of this compound is quantitatively summarized by its Minimum Inhibitory Concentration (MIC). The following table provides a template for presenting the MIC values of this compound against a panel of clinically relevant fungal species, alongside common antifungal control drugs.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Control Antifungals against Various Fungal Strains

Fungal StrainThis compound MIC (µg/mL)Fluconazole MIC (µg/mL)Amphotericin B MIC (µg/mL)
Candida albicans (e.g., ATCC 90028)
Candida glabrata (e.g., ATCC 90030)
Candida krusei (e.g., ATCC 6258)
Candida parapsilosis (e.g., ATCC 22019)
Cryptococcus neoformans (e.g., ATCC 208821)
Aspergillus fumigatus (e.g., ATCC 204305)

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing of yeasts and filamentous fungi[2][3][5].

3.1.1. Materials

  • This compound

  • Reference antifungal agents (e.g., Fluconazole, Amphotericin B)

  • Dimethyl sulfoxide (DMSO)

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with 0.165 M morpholinepropanesulfonic acid (MOPS) to pH 7.0

  • Sterile 96-well, U-bottom microtiter plates

  • Sterile saline (0.85% NaCl)

  • Fungal strains (e.g., Candida spp., Aspergillus spp.)

  • Spectrophotometer

  • 0.5 McFarland turbidity standard

3.1.2. Preparation of Reagents and Media

  • RPMI-MOPS Medium: Prepare RPMI 1640 medium and buffer it to a pH of 7.0 with 0.165 M MOPS. Sterilize by filtration.

  • Stock Solution of this compound: Prepare a stock solution of this compound in DMSO. The concentration should be at least 100 times the highest final concentration to be tested to minimize the final DMSO concentration.

  • Control Drug Stock Solutions: Prepare stock solutions of fluconazole and amphotericin B in their respective recommended solvents (e.g., water for fluconazole, DMSO for amphotericin B).

3.1.3. Inoculum Preparation

  • Subculture the fungal strains on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) and incubate at 35°C for 24-48 hours to ensure purity and viability.

  • Harvest several well-isolated colonies and suspend them in sterile saline.

  • Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard using a spectrophotometer (at 530 nm)[5]. This corresponds to approximately 1-5 x 10^6 CFU/mL for yeasts.

  • For yeasts, dilute the standardized suspension in RPMI-MOPS medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells[3][7]. For molds, the final inoculum concentration should be 0.4 x 10^4 to 5 x 10^4 CFU/mL[3].

3.1.4. Assay Procedure

  • In a 96-well microtiter plate, perform serial twofold dilutions of the this compound stock solution and control drugs in RPMI-MOPS medium to achieve final concentrations typically ranging from 0.03 to 64 µg/mL.

  • Add 100 µL of the prepared fungal inoculum to each well containing 100 µL of the diluted compound, resulting in a final volume of 200 µL.

  • Include a growth control well (inoculum without any antifungal agent) and a sterility control well (medium only).

  • Incubate the plates at 35°C for 24-48 hours (for yeasts) or longer for slower-growing molds.

3.1.5. Determination of MIC

The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% inhibition) compared to the growth control well. The endpoint can be read visually or with a microplate reader at a specific wavelength.

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis reagent_prep Prepare Media and Compound Stock Solutions inoculum_prep Prepare Fungal Inoculum (0.5 McFarland) serial_dilution Perform Serial Dilutions of Compounds in 96-Well Plate reagent_prep->serial_dilution add_inoculum Add Fungal Inoculum to Each Well inoculum_prep->add_inoculum serial_dilution->add_inoculum incubate Incubate Plates at 35°C for 24-48h add_inoculum->incubate read_mic Read MICs Visually or with Plate Reader incubate->read_mic record_data Record and Analyze Data read_mic->record_data

Caption: Workflow for the broth microdilution antifungal susceptibility assay.

Potential Mechanism of Action (Hypothetical)

While the precise molecular mechanism of this compound's antifungal activity is not yet fully elucidated, many antifungal agents target the fungal cell wall, a structure essential for fungal viability and not present in human cells, making it an attractive drug target[8][9]. A potential mechanism could involve the disruption of cell wall integrity.

The fungal cell wall is a complex structure primarily composed of chitin, glucans (such as β-(1,3)-glucan), and mannoproteins[8]. Inhibition of the synthesis of any of these components can lead to a weakened cell wall, osmotic instability, and ultimately, cell lysis[8][9]. For instance, echinocandins, a class of antifungal drugs, inhibit β-(1,3)-glucan synthase, a key enzyme in cell wall biosynthesis[8].

signaling_pathway cluster_compound Compound Action cluster_target Fungal Cell Target cluster_effect Cellular Effect compound This compound cell_wall_synthesis Cell Wall Synthesis (e.g., β-(1,3)-glucan synthase) compound->cell_wall_synthesis Inhibits cell_wall_disruption Disruption of Cell Wall Integrity cell_wall_synthesis->cell_wall_disruption leads to osmotic_instability Osmotic Instability cell_wall_disruption->osmotic_instability cell_lysis Fungal Cell Lysis osmotic_instability->cell_lysis

Caption: Hypothetical mechanism of action targeting fungal cell wall synthesis.

References

Application Notes and Protocols: Synthesis of 2,4-Dimethyl-6-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The regioselective nitration of substituted phenols is a critical transformation in organic synthesis, providing key intermediates for the development of pharmaceuticals, agrochemicals, and dyes. 2,4-Dimethyl-6-nitrophenol, in particular, serves as a valuable building block in the synthesis of various target molecules. This document provides a detailed protocol for the synthesis of this compound via the nitration of 2,4-dimethylphenol. It also explores alternative, milder nitration methodologies and presents a comparative summary of reaction yields.

The synthesis of this compound is achieved through the electrophilic aromatic substitution of 2,4-dimethylphenol. The hydroxyl group of the phenol is a strongly activating, ortho-, para-directing group, while the methyl groups are weakly activating and also ortho-, para-directing. The nitration occurs selectively at the C6 position, which is ortho to the hydroxyl group and meta to the C4-methyl group, due to the strong directing effect of the hydroxyl group and steric hindrance at the other ortho position (C2) from the adjacent methyl group. The reaction is typically carried out using a nitrating agent, such as nitric acid, in a suitable solvent.

Data Presentation

The following table summarizes the yields of nitrated phenols obtained under various reaction conditions, providing a comparative overview of different nitration methods.

Starting MaterialNitrating Agent/CatalystSolventTemperature (°C)ProductYield (%)
2,4-DimethylphenolNitric Acid / Acetic AnhydrideAcetic Anhydride-60This compound~75
2,6-DimethylphenolBismuth (III) nitrate pentahydrateAcetone202,6-Dimethyl-4-nitrophenol65[1]
PhenolNH₄NO₃ / KHSO₄AcetonitrileRefluxo-Nitrophenol75[2]
4-BromophenolNH₄NO₃ / KHSO₄AcetonitrileReflux2-Nitro-4-bromophenol97[2]
4-ChlorophenolNH₄NO₃ / KHSO₄AcetonitrileReflux2-Nitro-4-chlorophenol96[2]
4-MethylphenolNH₄NO₃ / KHSO₄AcetonitrileReflux2-Nitro-4-methylphenol96[2]

Experimental Protocols

Protocol 1: Nitration of 2,4-Dimethylphenol using Nitric Acid in Acetic Anhydride

This protocol details a classic method for the regioselective nitration of 2,4-dimethylphenol to yield this compound.

Materials:

  • 2,4-Dimethylphenol

  • Acetic anhydride

  • Nitric acid (concentrated)

  • Triethylamine

  • Ethanol

  • Water

  • Pentane

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,4-dimethylphenol in acetic anhydride. Cool the solution to -60°C using a suitable cooling bath (e.g., acetone/dry ice).

  • Nitration: Slowly add a solution of nitric acid in acetic anhydride dropwise to the cooled solution of 2,4-dimethylphenol while maintaining the temperature at -60°C. Stir the reaction mixture at this temperature for 1-2 hours.

  • Quenching: After the reaction is complete, cautiously add triethylamine to the reaction mixture to neutralize the excess nitric acid.

  • Work-up: Allow the reaction mixture to warm to room temperature. Pour the mixture into ice-water and extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane.

  • Purification: Wash the combined organic extracts with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain a crude product.

  • Crystallization: The crude product can be further purified by crystallization. Dissolve the crude material in hot pentane to remove colored impurities. Decant the pentane solution and evaporate the solvent. Recrystallize the resulting solid from an ethanol-water mixture to afford pure this compound as yellow-brown crystals.

Protocol 2: Alternative Mild and Heterogeneous Nitration

This protocol describes a greener approach to phenol nitration using a solid acid catalyst and a nitrate salt, which can be adapted for 2,4-dimethylphenol.

Materials:

  • 2,4-Dimethylphenol

  • Magnesium bis(hydrogen sulfate) (Mg(HSO₄)₂) or Sodium bisulfate monohydrate (NaHSO₄·H₂O)

  • Sodium nitrate (NaNO₃)

  • Wet silica gel (50% w/w)

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Mixture: In a round-bottom flask, prepare a suspension of 2,4-dimethylphenol, Mg(HSO₄)₂ (or NaHSO₄·H₂O), NaNO₃, and wet silica gel in dichloromethane.

  • Reaction: Stir the heterogeneous mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove the solid components.

  • Purification: Add anhydrous sodium sulfate to the filtrate and stir for 15 minutes. Filter the mixture and remove the solvent by distillation under reduced pressure to obtain the nitrated product. Further purification can be achieved by column chromatography on silica gel if necessary.

Visualizations

Signaling Pathway of Electrophilic Aromatic Substitution

Electrophilic_Aromatic_Substitution Mechanism of Nitration of 2,4-Dimethylphenol cluster_generation Generation of Nitronium Ion cluster_substitution Electrophilic Attack and Rearomatization HNO3 HNO3 NO2+ NO₂⁺ (Nitronium ion) HNO3->NO2+ Protonation & Dehydration H2SO4 H2SO4 H2SO4->NO2+ HSO4- HSO₄⁻ NO2+->HSO4- H2O H₂O NO2+->H2O 2,4-Dimethylphenol 2,4-Dimethylphenol Sigma_Complex Arenium Ion Intermediate (Sigma Complex) 2,4-Dimethylphenol->Sigma_Complex + NO₂⁺ This compound This compound Sigma_Complex->this compound - H⁺

Caption: Electrophilic nitration mechanism of 2,4-dimethylphenol.

Experimental Workflow for Synthesis and Purification

Experimental_Workflow Workflow for Synthesis of this compound Start Start Reaction Nitration of 2,4-Dimethylphenol Start->Reaction Quenching Quenching with Triethylamine Reaction->Quenching Workup Aqueous Work-up & Extraction Quenching->Workup Purification Drying and Solvent Removal Workup->Purification Crystallization Crystallization from Ethanol/Water Purification->Crystallization Product Pure this compound Crystallization->Product

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves (e.g., nitrile), must be worn at all times.

  • Nitric Acid: Concentrated nitric acid is a strong oxidizing agent and is highly corrosive. It can cause severe burns upon contact with skin and eyes. Handle with extreme care and avoid inhalation of fumes.

  • Phenols: Phenols are toxic and can be absorbed through the skin. Avoid direct contact.

  • Exothermic Reaction: The nitration of phenols is a highly exothermic reaction. Proper temperature control is crucial to prevent runaway reactions. The addition of the nitrating agent should be slow and controlled, especially at the beginning of the reaction.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Acidic and organic waste streams should be collected separately.

References

Application Notes and Protocols for Studying the Herbicidal Effects of 2,4-Dimethyl-6-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive experimental framework for investigating the herbicidal properties of 2,4-Dimethyl-6-nitrophenol. The protocols outlined below are designed to assess its efficacy, understand its mode of action, and evaluate its physiological and biochemical effects on target plant species.

Introduction

This compound belongs to the dinitrophenol class of herbicides, which are known to act as uncouplers of oxidative phosphorylation and photosynthesis.[1][2] This disruption of cellular energy production leads to rapid phytotoxicity. The following protocols are designed to systematically evaluate the herbicidal potential of this compound, drawing upon established methodologies for similar compounds like 2,4-dinitrophenol (DNP) and 4,6-dinitro-o-cresol (DNOC).[1][3]

General Experimental Workflow

The overall process for evaluating the herbicidal effects of this compound involves a tiered approach, from initial screening to in-depth mechanistic studies.

G cluster_0 Phase 1: Efficacy Screening cluster_1 Phase 2: Physiological & Biochemical Analysis cluster_2 Phase 3: Molecular Mechanism Investigation A Dose-Response Bioassay (Whole Plant & Seed Germination) B Determination of EC50 & GR50 A->B Data Analysis C Photosynthesis Inhibition Assay B->C Effective Concentration D Cellular Respiration Measurement B->D E Reactive Oxygen Species (ROS) Assay B->E F Pigment Content Analysis B->F G Gene Expression Analysis (qRT-PCR) C->G D->G E->G F->G H Protein Synthesis Analysis G->H I DNA & RNA Synthesis Assay G->I G cluster_0 Mitochondrion cluster_1 Chloroplast cluster_2 Cellular Effects compound This compound H_gradient Proton Gradient compound->H_gradient Dissipates PSII Photosystem II compound->PSII Inhibits electron transport ROS Increased ROS compound->ROS Synthesis_inhibition Inhibition of DNA, RNA, Protein Synthesis compound->Synthesis_inhibition ETC Electron Transport Chain ETC->H_gradient ATP_synthase ATP Synthase H_gradient->ATP_synthase ATP ATP Production ATP_synthase->ATP PQ Plastoquinone Pool PSII->PQ Photo_ATP Photophosphorylation PQ->Photo_ATP Membrane_damage Membrane Damage ROS->Membrane_damage Cell_death Cell Death Membrane_damage->Cell_death Synthesis_inhibition->Cell_death

References

Application Note: A Robust Derivatization Method for the Analysis of 2,4-Dimethyl-6-nitrophenol using Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive derivatization protocol for the quantitative analysis of 2,4-Dimethyl-6-nitrophenol, a compound relevant in various industrial and environmental contexts. Due to its high polarity and low volatility, direct gas chromatographic (GC) analysis of this compound is challenging, often resulting in poor peak shape and low sensitivity.[1][2] Derivatization is a crucial step to convert the analyte into a more volatile and thermally stable compound, thereby improving its chromatographic behavior.[3][4] This document provides a detailed experimental protocol for the acetylation of this compound, a proven and effective derivatization strategy.[5][6] An alternative silylation method is also discussed. The presented methodologies are designed to be implemented in research and quality control laboratories for the reliable determination of this analyte in various matrices.

Introduction

This compound is a chemical intermediate used in the synthesis of pesticides, herbicides, and dyes.[7] Its presence in environmental and biological samples is of significant interest due to its potential toxicity. Accurate and sensitive analytical methods are therefore essential for monitoring its levels. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. However, the direct analysis of polar compounds like nitrophenols is often hindered by their poor volatility and tendency to interact with active sites in the GC system, leading to tailing peaks and reduced sensitivity.[1][2]

Derivatization chemically modifies the analyte to improve its analytical properties.[3] For phenolic compounds, common derivatization techniques include acylation and silylation, which replace the active hydrogen of the hydroxyl group with a less polar functional group.[3][4] This application note focuses on an acetylation method using acetic anhydride, which can be performed directly in aqueous samples, simplifying the sample preparation procedure.[5][6]

Derivatization Strategies

Two primary derivatization strategies for this compound are acetylation and silylation.

  • Acetylation: This method involves the reaction of the phenolic hydroxyl group with an acetylating agent, such as acetic anhydride, to form a more volatile and less polar acetate ester.[5][6] This technique is robust and can be applied directly to aqueous samples, reducing sample preparation time.[5]

  • Silylation: Silylation involves the replacement of the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group.[1][4] Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used.[1][8][9] Silylation is a very effective method for increasing the volatility of polar compounds.[3][4] Flash-heater derivatization, where the reaction occurs in the hot GC inlet, offers a rapid and efficient alternative to conventional silylation.[1]

This application note will provide a detailed protocol for the acetylation method.

Experimental Protocols

Acetylation of this compound

This protocol is adapted from methods for the direct acetylation of nitrophenols in aqueous solutions.[5][6]

Materials and Reagents:

  • This compound standard

  • Acetic anhydride (analytical grade)

  • Sodium bicarbonate (analytical grade)

  • Methylene chloride (pesticide grade)[6]

  • Anhydrous sodium sulfate

  • Deionized water

  • Sample vials with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

Standard Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol) at a concentration of 1 mg/mL.

  • Prepare working standard solutions by serially diluting the stock solution with deionized water to achieve the desired concentration range for the calibration curve.

Sample Preparation and Derivatization:

  • To a 10 mL screw-cap vial, add 5 mL of the aqueous sample or standard solution.

  • Add 0.5 g of sodium bicarbonate to the vial and gently swirl to dissolve. The sodium bicarbonate creates an alkaline environment to facilitate the reaction.

  • Add 0.5 mL of acetic anhydride to the vial.

  • Immediately cap the vial tightly and vortex for 2 minutes to ensure thorough mixing.

  • Allow the reaction to proceed at room temperature for 15-30 minutes.

  • After the reaction is complete, perform a liquid-liquid extraction by adding 2 mL of methylene chloride to the vial.

  • Vortex vigorously for 2 minutes.

  • Centrifuge the vial at 3000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Carefully transfer the lower organic layer (methylene chloride) to a clean vial using a Pasteur pipette.

  • Repeat the extraction with another 2 mL of methylene chloride and combine the organic extracts.

  • Dry the combined organic extract by passing it through a small column containing anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • The sample is now ready for GC-MS analysis.

GC-MS Parameters:

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Full Scan (m/z 50-550) and/or Selected Ion Monitoring (SIM) for enhanced sensitivity.

Quantitative Data

The following table summarizes typical performance data for the analysis of nitrophenols using derivatization followed by GC-MS. The data is compiled from various studies on similar compounds and represents expected values for a well-optimized method.[1][5]

ParameterExpected ValueReference
Linearity (R²)> 0.99[2]
Limit of Detection (LOD)0.1 - 1 µg/L[5][10]
Limit of Quantitation (LOQ)0.5 - 5 µg/L-
Recovery95 - 105%[5]
Precision (RSD)< 15%[2]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the derivatization and analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis sample Aqueous Sample/ Standard add_reagents Add NaHCO3 and Acetic Anhydride sample->add_reagents vortex Vortex and React add_reagents->vortex extraction Liquid-Liquid Extraction (Methylene Chloride) vortex->extraction dry Dry with Na2SO4 extraction->dry concentrate Concentrate dry->concentrate gcms GC-MS Analysis concentrate->gcms data Data Processing gcms->data

Figure 1: Experimental workflow for acetylation of this compound.
Derivatization Reaction: Acetylation

The chemical reaction for the acetylation of this compound is shown below.

acetylation_reaction phenol This compound plus1 + anhydride Acetic Anhydride arrow Sodium Bicarbonate anhydride->arrow ester 2,4-Dimethyl-6-nitrophenyl acetate plus2 + acid Acetic Acid arrow->ester

References

Application Notes and Protocols for 2,4-Dimethyl-6-nitrophenol in Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethyl-6-nitrophenol belongs to the nitrophenolic class of compounds, which are structurally similar to widely used chromogenic substrates in enzyme kinetics and inhibition assays. While specific literature on this compound as a direct enzyme substrate is limited, its structural analogs, particularly p-nitrophenol (pNP) and its derivatives, are extensively used to assay various hydrolytic enzymes. This document provides a detailed guide on the potential application of this compound as a substrate or a comparative molecule in enzyme inhibition studies, drawing parallels from established protocols for related compounds.

The core principle of using nitrophenol-based substrates lies in the enzymatic release of a nitrophenolate ion, which is a chromophore that can be detected spectrophotometrically.[1][2] For instance, colorless substrates like p-nitrophenyl phosphate (pNPP) are hydrolyzed by enzymes such as alkaline phosphatase to produce p-nitrophenol.[3][4] Under alkaline conditions (pH > 7.2), p-nitrophenol is deprotonated to the yellow-colored p-nitrophenolate anion, which has a maximum absorbance around 405-410 nm.[1][5] The rate of color formation is directly proportional to the enzyme's activity, making it a convenient tool for high-throughput screening of enzyme inhibitors.

This document will detail the general principles, provide hypothetical experimental protocols based on analogous compounds, and present data in a structured format to guide researchers in designing and executing enzyme inhibition assays potentially involving this compound.

Principle of Assay

The enzymatic assay using a nitrophenol-based substrate generally follows the reaction where a hydrolase (e.g., phosphatase, esterase, lipase) cleaves a bond in the substrate, releasing the nitrophenol molecule. In a buffer with a pH above the pKa of the nitrophenol, the released molecule deprotonates to form a colored nitrophenolate ion, which can be quantified.

General Reaction Scheme

Substrate Nitrophenyl-Derivative (Colorless) Product1 Nitrophenol (Released) Substrate->Product1 Enzyme Product2 Acid/Phosphate/etc. Enzyme Hydrolase Enzyme Nitrophenolate Nitrophenolate Ion (Colored) Product1->Nitrophenolate + OH- OH OH-

Caption: General enzymatic hydrolysis of a nitrophenyl-derivative substrate.

Data Presentation

Quantitative data from enzyme kinetic studies are crucial for understanding enzyme-substrate and enzyme-inhibitor interactions. Below are tables summarizing typical kinetic parameters obtained for enzymes using p-nitrophenol-based substrates. These values can serve as a reference for designing experiments with this compound.

Table 1: Kinetic Parameters for Alkaline Phosphatase with p-Nitrophenyl Phosphate (pNPP)

ParameterValueConditionsSource
KM0.034 mMTRIS buffer, pH 7.5[4]
Vmax7.9 x 10-2 µmol/min0.2 U/mL enzyme[4]
Optimal pH6.5 - 7.5Varies with substrate concentration[3]
Wavelength (λmax)405 nmAlkaline conditions[2][3]

Table 2: General Parameters for Lipase/Esterase Assays with p-Nitrophenyl Esters

ParameterValue/RangeSubstrate ContextSource
Wavelength (λmax)405 - 410 nm4-Nitrophenolate[1]
Molar Extinction Coefficient (ε)~18,000 M-1cm-1pH dependent[1]
Common Substratesp-Nitrophenyl butyrate, p-Nitrophenyl palmitateEsterase and lipase activity[2]

Experimental Protocols

The following are detailed protocols for performing enzyme inhibition assays using a generic nitrophenol-based substrate. These can be adapted for this compound, assuming it can be enzymatically processed to release a chromogenic product.

Protocol 1: Screening for Enzyme Inhibitors using a Nitrophenol-Based Substrate

Objective: To identify potential inhibitors of a specific hydrolase enzyme.

Materials:

  • Hydrolase enzyme of interest

  • 2,4-Dimethyl-6-nitrophenyl-derivative substrate (e.g., phosphate or ester)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.5)

  • Potential inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at ~410 nm

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the substrate in an appropriate solvent.

    • Dilute the enzyme to a working concentration in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.

    • Prepare serial dilutions of the inhibitor compounds.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • 160 µL of Assay Buffer

      • 10 µL of inhibitor solution (or solvent for control)

      • 10 µL of enzyme solution (or buffer for blank)

    • Incubate the plate at the desired temperature (e.g., 37°C) for a pre-determined time (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.

  • Initiate Reaction:

    • Add 20 µL of the substrate solution to each well to start the reaction.

  • Data Collection:

    • Immediately place the microplate in a reader and measure the absorbance at 410 nm every minute for 20-30 minutes.

  • Data Analysis:

    • Calculate the reaction rate (V) from the linear portion of the absorbance vs. time plot.

    • Determine the percent inhibition for each inhibitor concentration relative to the control (no inhibitor).

    • Plot percent inhibition against inhibitor concentration to determine the IC50 value.

Experimental Workflow for Inhibitor Screening

cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis Reagents Prepare Enzyme, Substrate, & Inhibitors Plate Add Buffer, Inhibitor, & Enzyme to Plate Reagents->Plate Incubate Pre-incubate Plate->Incubate AddSubstrate Add Substrate to Initiate Reaction Incubate->AddSubstrate Read Measure Absorbance (e.g., 410 nm) AddSubstrate->Read Calculate Calculate Reaction Rates Read->Calculate Inhibition Determine % Inhibition and IC50 Calculate->Inhibition G cluster_exp Experimental Data cluster_analysis Kinetic Analysis cluster_results Mode of Inhibition Data Initial Rates (V0) at Varying [S] and [I] Plot Lineweaver-Burk Plot (1/V0 vs 1/[S]) Data->Plot Comp Competitive (ΔKM, Vmax constant) Plot->Comp Lines intersect on y-axis NonComp Non-competitive (KM constant, ΔVmax) Plot->NonComp Lines intersect on x-axis Mixed Mixed (ΔKM, ΔVmax) Plot->Mixed Lines intersect off-axes

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4-Dimethyl-6-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the synthesis of 2,4-Dimethyl-6-nitrophenol, aiming to improve reaction yields and product purity.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield of this compound Incorrect Reaction Temperature: Phenol nitration is highly sensitive to temperature. High temperatures can lead to oxidation and the formation of byproducts, while very low temperatures might slow down the reaction to a halt.[1]Maintain the reaction temperature at a low level, ideally between -10°C and 0°C, to control the exothermic nature of the nitration and minimize side reactions.
Inappropriate Nitrating Agent Concentration: The concentration of nitric acid is crucial. Concentrated nitric acid can cause oxidation and the formation of dinitro or trinitro derivatives, while dilute nitric acid may result in a low reaction rate.[1][2]Use a nitrating mixture with a controlled concentration of nitric acid. A mixture of nitric acid and sulfuric acid is often used to generate the nitronium ion (NO2+) in situ, which is the active electrophile.[3]
Poor Quality Starting Material: Impurities in the 2,4-dimethylphenol starting material can interfere with the reaction and lead to the formation of unwanted byproducts.[4]Ensure the purity of the 2,4-dimethylphenol using techniques like recrystallization or distillation before starting the reaction.
Formation of Multiple Isomers Reaction Conditions Favoring Isomer Formation: The hydroxyl and methyl groups of 2,4-dimethylphenol are ortho-, para-directing. Nitration can occur at the available ortho position (C6) and para position (relative to the methyl groups).To favor the formation of the desired this compound, precise control of reaction conditions is necessary. Low temperatures generally improve regioselectivity.
Presence of Dark, Tarry Byproducts Oxidation of the Phenolic Ring: Phenols are highly susceptible to oxidation by nitric acid, especially at elevated temperatures, leading to the formation of polymeric or tarry substances.[5]Conduct the reaction at low temperatures and add the nitrating agent slowly and dropwise to the phenol solution to control the reaction rate and minimize heat generation.
Runaway Reaction: The nitration of phenols is a highly exothermic process. A rapid increase in temperature can lead to a loss of control over the reaction, resulting in decomposition and polymerization.Ensure efficient stirring and cooling of the reaction mixture. For larger scale reactions, consider a reactor with a cooling jacket.
Difficult Purification of the Final Product Presence of Close-Boiling Isomers: Other nitrated isomers of 2,4-dimethylphenol may have similar physical properties, making separation by distillation or recrystallization challenging.[6]Employ column chromatography (e.g., silica gel) with an appropriate eluent system (e.g., hexane/ethyl acetate) to separate the isomers effectively.[7]
Product is an Oil and Does Not Crystallize: The presence of impurities can inhibit crystallization. Also, the melting point of this compound is relatively low, which can make crystallization difficult.Purify the crude product by column chromatography before attempting recrystallization. If the product oils out, try scratching the inside of the flask with a glass rod to induce crystallization or add a seed crystal.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the nitration of 2,4-dimethylphenol?

A1: The nitration of 2,4-dimethylphenol proceeds via an electrophilic aromatic substitution mechanism. The nitronium ion (NO₂⁺), generated from nitric acid (often with the aid of a stronger acid like sulfuric acid), acts as the electrophile. The electron-rich aromatic ring of 2,4-dimethylphenol attacks the nitronium ion, leading to the substitution of a hydrogen atom with a nitro group. The hydroxyl and methyl groups are activating and direct the incoming nitro group to the ortho and para positions. In the case of 2,4-dimethylphenol, the C6 position is the most sterically accessible and electronically favorable for nitration to yield this compound.

Q2: What are the expected major byproducts in this synthesis?

A2: The primary byproducts are other positional isomers of nitrated 2,4-dimethylphenol. Over-nitration can also occur, leading to the formation of dinitro derivatives. Additionally, oxidation of the starting material can result in the formation of tarry, polymeric materials.[5][8]

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is a convenient method to monitor the reaction's progress. By spotting the reaction mixture on a TLC plate alongside the starting material (2,4-dimethylphenol), you can observe the consumption of the reactant and the formation of the product. A suitable solvent system, such as a mixture of hexane and ethyl acetate, can be used to develop the plate.

Q4: What are the recommended purification techniques for this compound?

A4: The most effective purification method is typically column chromatography on silica gel, which can separate the desired product from isomers and other impurities.[7] Subsequent recrystallization from a suitable solvent system (e.g., ethanol-water or pentane) can be used to obtain a highly pure product.[9]

Q5: Are there any specific safety precautions I should take during this synthesis?

A5: Yes, the nitration of phenols is a potentially hazardous reaction. Nitric acid and sulfuric acid are highly corrosive. The reaction is highly exothermic and can become uncontrollable if not properly managed, potentially leading to the formation of explosive polynitrated compounds.[2] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and maintain strict control over the reaction temperature with an ice bath.

Quantitative Data Presentation

The yield of nitrophenols is highly dependent on the reaction conditions. The following table summarizes the effect of temperature and nitric acid concentration on the nitration of phenol, which provides insights applicable to the synthesis of this compound.

Starting MaterialNitrating AgentTemperature (°C)Reaction TimeYield of Mononitrophenols (%)Reference
Phenol40% Nitric Acid40-54[1]
Phenol40% Nitric Acid30-66[1]
Phenol40% Nitric Acid20-72[1]
Phenol32.5% Nitric Acid201 hour91 (77% ortho, 14% para)[1]

Experimental Protocols

Method 1: Nitration using Nitric Acid in Acetic Anhydride

This protocol is adapted from the nitration of 2,4-dimethylphenol as described in the literature.[9]

Materials:

  • 2,4-Dimethylphenol

  • Acetic anhydride

  • Nitric acid (fuming)

  • Ether

  • Aqueous ammonia (30%)

  • Magnesium sulfate (anhydrous)

  • Ethanol

  • Water

  • Pentane

Procedure:

  • Dissolve 2,4-dimethylphenol in acetic anhydride in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the mixture to -60°C using a dry ice/acetone bath.

  • Slowly add a solution of nitric acid in acetic anhydride dropwise to the cooled mixture while maintaining the temperature at -60°C.

  • After the addition is complete, stir the reaction mixture for an additional 30 minutes at -60°C.

  • Quench the reaction by pouring the mixture into a beaker containing a mixture of ether and crushed ice.

  • Carefully neutralize the mixture with cold aqueous ammonia.

  • Separate the ethereal layer, and wash it with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by crystallization from an ethanol-water mixture or hot pentane to yield this compound as yellow-brown crystals.[9]

Method 2: Nitration using a Metal Nitrate

This is a general procedure for the nitration of phenols using a metal nitrate, which can be adapted for 2,4-dimethylphenol.[7]

Materials:

  • 2,4-Dimethylphenol

  • Bismuth (III) nitrate pentahydrate or Iron (III) nitrate nonahydrate

  • Acetone

  • Celite

  • Sodium bicarbonate

Procedure:

  • To a solid mixture of 2,4-dimethylphenol (1-3 equivalents) and the metal nitrate (1 equivalent), add acetone.

  • Stir the reaction mixture at room temperature for 2-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite and wash the residue with acetone.

  • Treat the filtrate with sodium bicarbonate until the evolution of CO₂ ceases.

  • Filter off the insoluble material and concentrate the filtrate under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography to obtain pure this compound.[7]

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 2_4_Dimethylphenol 2,4-Dimethylphenol Sigma_Complex Sigma Complex 2_4_Dimethylphenol->Sigma_Complex Electrophilic Attack HNO3_H2SO4 HNO₃ / H₂SO₄ Nitronium_Ion NO₂⁺ (Nitronium Ion) HNO3_H2SO4->Nitronium_Ion Generates Nitronium_Ion->Sigma_Complex Product This compound Sigma_Complex->Product Deprotonation

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow start Start dissolve Dissolve 2,4-Dimethylphenol in Solvent start->dissolve cool Cool Reaction Mixture (e.g., -10°C to 0°C) dissolve->cool add_nitrating_agent Slowly Add Nitrating Agent cool->add_nitrating_agent react Stir at Low Temperature add_nitrating_agent->react quench Quench Reaction (e.g., with ice-water) react->quench extract Extract with Organic Solvent quench->extract wash_dry Wash and Dry Organic Layer extract->wash_dry concentrate Concentrate under Reduced Pressure wash_dry->concentrate purify Purify Crude Product concentrate->purify column_chromatography Column Chromatography purify->column_chromatography If isomers present recrystallization Recrystallization purify->recrystallization For final purity column_chromatography->recrystallization end Pure this compound recrystallization->end

Caption: General experimental workflow for synthesis and purification.

Troubleshooting_Workflow start Low Yield Issue check_temp Is Temperature Controlled (-10°C to 0°C)? start->check_temp check_reagents Are Starting Materials Pure? check_temp->check_reagents Yes optimize_temp Optimize Cooling/ Addition Rate check_temp->optimize_temp No check_concentration Is Nitrating Agent Concentration Correct? check_reagents->check_concentration Yes purify_reagents Purify 2,4-Dimethylphenol check_reagents->purify_reagents No adjust_concentration Adjust Nitrating Mixture check_concentration->adjust_concentration No tar_formation Tarry Byproducts Present? check_concentration->tar_formation Yes optimize_temp->start purify_reagents->start adjust_concentration->start lower_temp Lower Temperature Further/ Slower Addition tar_formation->lower_temp Yes success Yield Improved tar_formation->success No lower_temp->start

Caption: Troubleshooting workflow for low yield of this compound.

References

Technical Support Center: Overcoming Solubility Challenges with 2,4-Dimethyl-6-nitrophenol in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving the desired concentration of 2,4-Dimethyl-6-nitrophenol in aqueous solutions is a critical first step for a wide range of experiments. However, its sparingly soluble nature in water often presents a significant hurdle.[1] This technical support center provides a comprehensive guide to understanding and overcoming these solubility issues through frequently asked questions (FAQs), detailed troubleshooting guides, and robust experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the baseline solubility of this compound in water?

A1: this compound is classified as sparingly soluble in water.[1] While exact quantitative values can vary with temperature and pressure, its solubility is generally low, necessitating the use of enhancement techniques for most experimental applications requiring significant concentrations.

Q2: How does pH affect the solubility of this compound?

A2: As a phenolic compound, the aqueous solubility of this compound is highly dependent on pH. In alkaline solutions, the phenolic hydroxyl group deprotonates to form a phenolate salt, which is significantly more soluble in water.[2] Therefore, increasing the pH of the aqueous solution is a primary strategy to enhance its solubility.

Q3: What are the most common strategies to improve the solubility of this compound?

A3: The primary methods for increasing the aqueous solubility of this compound include:

  • pH Adjustment: Increasing the pH to deprotonate the phenol into the more soluble phenolate form.[2]

  • Co-solvency: Using water-miscible organic solvents, such as ethanol or polyethylene glycol (PEG), to increase the solvent's capacity to dissolve the compound.[3][4]

  • Complexation: Forming inclusion complexes with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), to encapsulate the hydrophobic molecule and enhance its aqueous solubility.

Q4: Can I use DMSO to dissolve this compound for my aqueous experiments?

A4: While this compound is soluble in dimethyl sulfoxide (DMSO), it is important to consider the final concentration of DMSO in your aqueous solution.[5] High concentrations of DMSO can impact biological assays. It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it into your aqueous buffer, ensuring the final DMSO concentration is within a tolerable range for your specific experiment.

Troubleshooting Guides

This section addresses common problems encountered when trying to dissolve this compound in aqueous solutions.

Issue 1: The compound precipitates out of solution upon addition to my aqueous buffer.
Possible Cause Troubleshooting Steps
Low pH of the buffer The phenolic hydroxyl group is protonated at acidic or neutral pH, leading to low solubility. Solution: Increase the pH of your buffer. For phenolic compounds, solubility significantly increases in alkaline conditions.[2]
Insufficient solvent polarity Water alone may not be a strong enough solvent for the desired concentration. Solution: Introduce a co-solvent. Prepare a stock solution in a water-miscible organic solvent like ethanol or PEG 400 and then add it to your aqueous buffer.[3]
Concentration exceeds solubility limit The desired concentration may be above the saturation point in the chosen solvent system. Solution: Consider using a solubilizing agent like hydroxypropyl-β-cyclodextrin (HP-β-CD) to form an inclusion complex and increase the apparent solubility.
Issue 2: My solution is cloudy or contains visible particles even after vigorous mixing.
Possible Cause Troubleshooting Steps
Incomplete dissolution The compound may require more energy to dissolve completely. Solution: Gently warm the solution while stirring. An increase in temperature often enhances the solubility of organic compounds.[4] Be cautious and ensure the temperature does not degrade the compound.
Slow dissolution kinetics The rate of dissolution may be slow. Solution: Increase the agitation time and/or use sonication to aid in the dissolution process.
Presence of insoluble impurities The starting material may contain impurities that are not soluble in the chosen solvent. Solution: Filter the solution through a 0.22 µm or 0.45 µm syringe filter to remove any undissolved particles.

Quantitative Data on Solubility Enhancement

The following tables provide estimated solubility data for 2,4-dinitrophenol, a structurally similar compound, to guide formulation development for this compound. Note: These values are for guidance only and the actual solubility of this compound should be experimentally determined.

Table 1: Estimated Aqueous Solubility of 2,4-Dinitrophenol at Different pH Values

pH Estimated Solubility (mg/L) Rationale
< 4~2,790 (at 20°C)Below the pKa, the compound is primarily in its less soluble, unionized form.[6][7]
7> 2,790As the pH approaches the pKa, the proportion of the more soluble phenolate form increases.
> 8Significantly IncreasedAbove the pKa, the compound is predominantly in its highly soluble anionic form.[8]

Table 2: Estimated Solubility of 2,4-Dinitrophenol in Co-solvent Mixtures

Co-solvent Concentration Estimated Solubility Rationale
Ethanol-SolubleA common polar organic solvent for nitrophenols.[6]
Polyethylene Glycol (PEG)-SolublePEGylation is a known method to increase the aqueous solubility of hydrophobic molecules.[3]
DMSO-Moderately SolubleA strong aprotic solvent capable of dissolving a wide range of organic compounds.[5]

Key Experimental Protocols

Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method

This protocol outlines the standard shake-flask method for determining the thermodynamic solubility of this compound in an aqueous buffer.

Materials:

  • This compound

  • Aqueous buffer of desired pH

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • UV-Vis Spectrophotometer

  • Syringe filters (0.22 µm or 0.45 µm)

Procedure:

  • Add an excess amount of this compound to a glass vial.

  • Add a known volume of the aqueous buffer to the vial.

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C).

  • Shake the vial for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

  • After shaking, let the vial stand to allow undissolved solid to settle.

  • Centrifuge the vial to further separate the solid from the supernatant.

  • Carefully withdraw a sample of the supernatant and filter it through a syringe filter.

  • Dilute the filtered solution with the buffer to a concentration within the linear range of the UV-Vis spectrophotometer.

  • Measure the absorbance of the diluted solution at the λmax of this compound in the specific buffer.

  • Calculate the concentration of the dissolved compound using a pre-determined calibration curve.

Protocol 2: Enhancing Solubility using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) - Phase Solubility Study

This protocol describes how to perform a phase solubility study to determine the effect of HP-β-CD on the solubility of this compound.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or a specific buffer

  • Glass vials with screw caps

  • Orbital shaker

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0 to 50 mM).

  • Add an excess amount of this compound to each HP-β-CD solution.

  • Follow steps 3-10 from Protocol 1 for each concentration of HP-β-CD.

  • Plot the concentration of dissolved this compound against the concentration of HP-β-CD. This is the phase solubility diagram.

  • The slope of the linear portion of the diagram can be used to calculate the stability constant (K) of the inclusion complex.[9]

Visualizing Experimental Workflows

Diagram 1: Workflow for Solubility Determination

G A Add excess this compound to buffer B Equilibrate on shaker (24-48h) A->B C Centrifuge to pellet undissolved solid B->C D Filter supernatant C->D E Dilute sample D->E F Measure absorbance (UV-Vis) E->F G Calculate concentration F->G

Caption: Standard shake-flask method workflow for determining aqueous solubility.

Diagram 2: Troubleshooting Logic for Precipitation Issues

G cluster_solutions Solutions Increase_pH Increase buffer pH Add_Cosolvent Add co-solvent (e.g., Ethanol, PEG) Use_Cyclodextrin Use HP-β-Cyclodextrin Start Compound precipitates? Check_pH Is pH < pKa? Start->Check_pH Check_pH->Increase_pH Yes Check_Solvent Is only water used? Check_pH->Check_Solvent No Check_Solvent->Add_Cosolvent Yes Check_Solvent->Use_Cyclodextrin No

References

Technical Support Center: Purification of Crude 2,4-Dimethyl-6-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of crude 2,4-Dimethyl-6-nitrophenol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary and most effective techniques for purifying crude this compound are recrystallization and silica gel column chromatography. The choice of method depends on the impurity profile and the desired final purity. For crude material with a relatively high purity and minor impurities, recrystallization is often a suitable and efficient method. For more complex mixtures containing significant amounts of byproducts, column chromatography offers superior separation.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Impurities in crude this compound typically arise from the nitration of 2,4-dimethylphenol. Potential impurities include:

  • Isomeric byproducts: The primary isomeric byproduct is 2,4-Dimethyl-x-nitrophenol, where the nitro group is at a different position on the aromatic ring.

  • Unreacted starting material: Residual 2,4-dimethylphenol.

  • Polynitrated products: Dinitro- or trinitro-dimethylphenol derivatives can form if the reaction conditions are not carefully controlled.[1]

  • Oxidation products: Oxidation of the phenol group can lead to colored impurities.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be assessed using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively assess the number of components in your sample.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.

  • Gas Chromatography (GC): Can be used to determine purity, particularly for volatile impurities. A commercial standard is available with a specified purity of ≥97.5% by GC.

  • Melting Point Analysis: A sharp melting point range close to the literature value (66-72 °C) is indicative of high purity.

Troubleshooting Guides

Recrystallization
Problem Possible Cause Suggested Solution
Compound "oils out" instead of crystallizing. The melting point of the compound is lower than the boiling point of the solvent, or there is a high concentration of impurities.* Try a mixed solvent system. Dissolve the crude product in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes turbid. Then, add a few drops of the "good" solvent to clarify the solution before allowing it to cool slowly. For polar compounds like nitrophenols, an ethanol/water mixture is often effective.[2][3] * If impurities are the issue, consider a preliminary purification by column chromatography.
No crystals form upon cooling. The solution is not saturated. The chosen solvent is too good at room temperature.* Reheat the solution and evaporate some of the solvent to increase the concentration. * Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound. * Cool the solution in an ice bath to further decrease the solubility.
Poor recovery of the purified compound. Too much solvent was used, leading to significant product loss in the mother liquor. The compound is too soluble in the cold solvent.* Use the minimum amount of hot solvent required to dissolve the crude product. * Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize crystal precipitation. * The mother liquor can be concentrated to obtain a second crop of crystals, which may require further purification.
The purified product is still colored. Colored impurities are co-crystallizing with the product.* Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.
Silica Gel Column Chromatography
Problem Possible Cause Suggested Solution
Poor separation of the desired compound from impurities. The eluent system is not optimized. The column is overloaded.* Optimize the eluent system using TLC first. A good starting point for nitrophenols is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or dichloromethane.[1] A typical starting ratio could be 9:1 or 4:1 (non-polar:polar), with the polarity gradually increased. * Reduce the amount of crude material loaded onto the column. A general guideline is to load an amount of crude material that is 1-5% of the weight of the silica gel.
The compound is not eluting from the column. The eluent is not polar enough.* Gradually increase the polarity of the eluent. For example, if you started with 10% ethyl acetate in hexane, increase it to 20%, 30%, and so on. A final flush with a highly polar solvent like methanol can be used to elute any remaining compounds.
The compound is eluting too quickly (with the solvent front). The eluent is too polar.* Start with a less polar eluent system. For example, if you used 1:1 hexane/ethyl acetate, try 9:1 or even pure hexane initially.
Streaking or tailing of the compound band on the column. The compound is interacting too strongly with the acidic silica gel. The sample was not loaded in a concentrated band.* Add a small amount of a slightly acidic modifier, like acetic acid (e.g., 0.1-1%), to the eluent to suppress the ionization of the phenolic hydroxyl group and reduce strong interactions with the silica. * Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent for loading. Ensure the loading band is as narrow as possible.

Experimental Protocols

General Protocol for Recrystallization (Two-Solvent System: e.g., Ethanol/Water)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.

  • Addition of Anti-Solvent: While the solution is still hot, add hot water dropwise with swirling until the solution becomes faintly and persistently cloudy.

  • Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

General Protocol for Silica Gel Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent (e.g., 95:5 hexane/ethyl acetate) or a slightly more polar solvent like dichloromethane. Carefully apply the sample solution to the top of the silica gel bed.

  • Elution: Begin elution with a low polarity mobile phase (e.g., 95:5 hexane/ethyl acetate).

  • Gradient Elution (if necessary): Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., to 90:10, 80:20 hexane/ethyl acetate).

  • Fraction Collection: Collect fractions and monitor the separation using TLC.

  • Isolation: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure.

Quantitative Data Summary

The following table provides illustrative data for the purification of nitrophenols. The actual values for this compound may vary depending on the specific experimental conditions and the initial purity of the crude material.

Purification Method Starting Purity (Illustrative) Final Purity (Illustrative) Yield (Illustrative) Notes
Recrystallization (Ethanol/Water)~90%>99%65-80%Can achieve high purity, but the solvent ratio and cooling rate are critical to prevent "oiling out".[2]
Column Chromatography (Silica gel, Hexane/Ethyl Acetate gradient)70-80%>99%50-70%More effective for complex mixtures with multiple impurities.[2]

Visualizations

Experimental Workflow for Purification

experimental_workflow crude Crude 2,4-Dimethyl- 6-nitrophenol dissolve Dissolve in Minimal Hot Solvent crude->dissolve Method 1 load Load onto Silica Gel Column crude->load Method 2 recrystallize Recrystallization dissolve->recrystallize filter_wash Filter and Wash Crystals recrystallize->filter_wash pure_recrystal Pure Product (Recrystallization) filter_wash->pure_recrystal column Column Chromatography elute Elute with Solvent Gradient load->elute collect Collect Fractions (Monitor by TLC) elute->collect evaporate Evaporate Solvent collect->evaporate pure_column Pure Product (Chromatography) evaporate->pure_column

Caption: General experimental workflows for the purification of this compound.

Troubleshooting Logic for Recrystallization

troubleshooting_recrystallization node_sol node_sol start Problem with Recrystallization? oiling_out Compound 'Oils Out'? start->oiling_out no_crystals No Crystals Form? start->no_crystals low_yield Low Yield? start->low_yield sol_oiling Use mixed solvent system (e.g., Ethanol/Water). Consider prior column chromatography. oiling_out->sol_oiling sol_no_crystals Concentrate solution. Scratch flask or add seed crystal. no_crystals->sol_no_crystals sol_low_yield Use minimal hot solvent. Ensure thorough cooling. low_yield->sol_low_yield

Caption: Decision-making guide for troubleshooting common recrystallization issues.

References

safe handling and storage of 2,4-Dimethyl-6-nitrophenol in the laboratory

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2,4-Dimethyl-6-nitrophenol

This guide provides essential safety information, handling protocols, and emergency procedures for the laboratory use of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a hazardous substance. The primary hazards include:

  • Skin Irritation: Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2]

  • Toxicity: The compound is noted to be toxic and should be handled with caution.[1]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: Appropriate PPE must be worn at all times when handling this compound. This includes:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) must be inspected before use.[3]

  • Eye Protection: Tightly fitting safety goggles or a face shield (minimum 8-inch) are necessary.[3]

  • Protective Clothing: A lab coat or other protective clothing is required to prevent skin contact.[2]

  • Respiratory Protection: If dusts are generated, a NIOSH-approved respirator (e.g., N95 dust mask) is required.[4][5]

Q3: What are the proper storage conditions for this compound?

A3: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[6][7] It should be stored away from strong oxidizing agents, strong acids, and strong bases.[6][8] The general storage temperature is room temperature.[9]

Q4: What should I do in case of accidental exposure to this compound?

A4: Immediate action is crucial in case of exposure:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[2][7]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[10] Remove contaminated clothing and wash it before reuse.[7][10] If irritation persists, seek medical attention.[7]

  • Eye Contact: Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and get medical attention.[2][7]

  • Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterwards.[7] Seek immediate medical attention.[10]

Q5: How should I dispose of this compound waste?

A5: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6][7] Do not let the chemical enter drains, as it can be harmful to aquatic life.[4][6]

Troubleshooting Guide

Issue: Chemical Spill

If a spill of this compound occurs, follow these steps:

  • Ensure Safety: Evacuate non-essential personnel from the immediate area. Ensure adequate ventilation.[11]

  • Wear Appropriate PPE: Before cleaning the spill, don the required personal protective equipment, including respiratory protection.[11]

  • Contain the Spill: For minor spills, use an inert absorbent material like sand or earth to contain the spill.[12]

  • Clean-up: Carefully sweep or scoop up the spilled material and place it into a suitable, labeled container for disposal.[11][12] Avoid generating dust.[11]

  • Decontaminate: Wash the spill area thoroughly with soap and water.[12]

  • Dispose of Waste: Dispose of the collected waste and contaminated materials as hazardous waste according to regulations.[12]

Quantitative Data Summary

PropertyValueSource
Melting Point71°C[9]
Boiling Point260.3 ± 35.0 °C (Predicted)[9]
Density1.263 ± 0.06 g/cm³ (Predicted)[9]
Storage TemperatureRoom Temperature[9]

Experimental Protocols

Protocol 1: Weighing and Preparing a Solution of this compound

  • Preparation: Work within a certified chemical fume hood. Ensure all necessary PPE is worn correctly.

  • Tare Weighing Vessel: Place a clean, dry weighing boat or paper on an analytical balance and tare it.

  • Dispensing Solid: Carefully dispense the desired amount of this compound onto the weighing vessel using a clean spatula. Avoid creating dust.

  • Transfer: Carefully transfer the weighed solid into a suitable beaker or flask.

  • Solvent Addition: Add the desired solvent to the vessel containing the solid.

  • Dissolution: Stir the mixture gently with a magnetic stirrer or by swirling until the solid is completely dissolved.

  • Storage of Solution: If the solution is not for immediate use, transfer it to a clearly labeled, sealed container and store it under the recommended conditions.

  • Decontamination: Clean the spatula, weighing vessel, and any other contaminated surfaces. Dispose of any waste according to institutional guidelines.

Visualizations

Spill_Response_Workflow spill Spill Occurs evacuate Evacuate Area & Ensure Ventilation spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill with Inert Material ppe->contain cleanup Clean Up Spill & Place in Labeled Container contain->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate dispose Dispose of Waste Properly decontaminate->dispose

Caption: Workflow for responding to a this compound spill.

Safe_Handling_Logic start Handling this compound fume_hood Work in a Fume Hood? start->fume_hood wear_ppe Wear Gloves, Goggles, & Lab Coat fume_hood->wear_ppe Yes avoid_dust Avoid Dust Generation wear_ppe->avoid_dust weigh_dissolve Weigh and Dissolve avoid_dust->weigh_dissolve store Store in Sealed Container in Cool, Dry Place weigh_dissolve->store end Procedure Complete store->end

Caption: Decision logic for the safe handling of this compound.

References

disposal of 2,4-Dimethyl-6-nitrophenol waste and contaminated materials

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Disposal of 2,4-Dimethyl-6-nitrophenol Waste

This guide provides technical support for researchers, scientists, and drug development professionals on the safe handling, disposal, and decontamination procedures for this compound and associated materials. Adherence to these protocols is critical for ensuring personnel safety and environmental compliance.

Frequently Asked Questions (FAQs): Understanding the Waste

Q1: What is this compound and why is its waste considered hazardous?

A1: this compound (CAS No: 14452-34-7) is a yellow crystalline solid used as a precursor in the synthesis of pharmaceuticals, dyes, and pesticides, and also as an herbicide.[1] Its waste is considered hazardous due to its toxicological profile; it is known to cause skin, eye, and respiratory irritation.[1][2][3] Furthermore, it is classified as harmful if swallowed, inhaled, or in contact with skin, and is very toxic to aquatic life with long-lasting effects.[4][5][6] Improper disposal is regulated to prevent harm to human health and the environment.[7]

Q2: How do I determine if my this compound waste is regulated as hazardous?

A2: In the United States, waste is regulated under the Resource Conservation and Recovery Act (RCRA).[7] Any waste containing this compound should be managed as hazardous. Generators of the waste are legally responsible for making a hazardous waste determination.[8] Given its known hazards, including toxicity, it is prudent to assume it is a regulated hazardous waste unless confirmed otherwise by your institution's Environmental Health and Safety (EHS) department.[1][4][5]

Q3: What are the primary hazards associated with this compound?

A3: The primary hazards include:

  • Health Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][3] It is harmful if swallowed, in contact with skin, or inhaled.[4][5]

  • Environmental Hazards: Very toxic to aquatic life with long-lasting effects.[4][5]

  • Physical Hazards: It is a combustible solid and can form explosive mixtures with air upon intense heating.[5][9]

Q4: Can I dispose of small quantities of this chemical or its rinsate down the drain?

A4: No. Sewer disposal is prohibited for hazardous chemicals like this compound.[9] It is toxic to aquatic life, and its introduction into the sanitary sewer can disrupt wastewater treatment processes and contaminate the environment.[5] All waste solutions and rinsates from container cleaning must be collected as hazardous waste.[10][11]

Troubleshooting Guide: Waste Handling, Spills, and Decontamination

This section addresses specific issues that may arise during the handling and disposal process.

Waste Handling and Storage
  • Issue: I have a small amount of leftover this compound. How do I prepare it for disposal?

    • Solution: Collect all waste, including solutions and solid residues, in a designated hazardous waste container.[12] Do not mix it with other waste streams unless you have confirmed compatibility.[9] The container must be kept closed at all times except when adding waste.[12]

  • Issue: The original container is damaged. What kind of container should I use for the waste?

    • Solution: Use a leak-proof container that is chemically compatible with phenols.[9] High-density polyethylene (HDPE) or glass bottles with a secure screw-top cap are often suitable. Ensure the container is in good condition, free from cracks or deterioration.[9] Never use metal containers, as phenols can be corrosive to some metals.[9]

  • Issue: I accidentally mixed this compound waste with another solvent. What should I do?

    • Solution: Immediately consult the Safety Data Sheet (SDS) for both chemicals to check for incompatibilities. If there is no immediate hazard, label the container clearly with all components and their estimated percentages.[12] Contact your institution's EHS department for guidance, as the disposal procedure for mixed waste may be different.[9]

  • Issue: How do I properly label the hazardous waste container?

    • Solution: The container must be clearly labeled with the words "Hazardous Waste".[10][12] The label must also include the full chemical name "this compound" and list any other constituents in the waste mixture.[9][12]

Spills and Decontamination
  • Issue: I've spilled a small amount of solid this compound on the bench. How do I clean it up?

    • Solution: Evacuate the immediate area and ensure proper ventilation, preferably within a chemical fume hood.[9] Wearing appropriate Personal Protective Equipment (PPE), gently sweep up the solid material, avoiding dust generation.[9] Collect the material and place it in a labeled hazardous waste container.[9] All cleanup materials must also be disposed of as hazardous waste.[9]

  • Issue: How do I decontaminate my glassware after an experiment?

    • Solution: First, rinse the glassware with a suitable solvent (e.g., ethanol) to remove residual this compound. Collect this initial rinsate as hazardous waste. Then, perform a "triple rinse" where the container is rinsed three times with a solvent.[10][13] This rinsate must also be collected as hazardous waste.[11] After the triple rinse, the glassware can typically be washed normally.

  • Issue: What do I do with contaminated gloves, wipes, and PPE?

    • Solution: Any materials, such as gloves, absorbent pads, or paper towels, that are contaminated with this compound must be disposed of as solid hazardous waste.[9][10] Place these items in a designated, labeled hazardous waste container.

  • Issue: How do I dispose of an "empty" this compound container?

    • Solution: An empty container is not considered hazardous waste only after it has been triple-rinsed with a suitable solvent and air-dried in a ventilated area like a fume hood.[10] The rinsate from this process is considered hazardous waste and must be collected for disposal.[11][13] Once clean and dry, the original labels must be completely removed or defaced before the container is discarded with regular trash or recycled, according to your institution's policy.[10][13]

Data and Experimental Protocols

Data Presentation

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 14452-34-7[1][14]
Molecular Formula C8H9NO3[1][14][15]
Molecular Weight 167.16 g/mol [2][14]
Appearance Yellow crystalline solid[1]
Melting Point 71°C[14][15][16]
Boiling Point 260.3 ± 35.0 °C at 760 mmHg[14][15]
Solubility Sparingly soluble in water[1]
Density ~1.3 g/cm³[14][15]

Table 2: Hazard Identification and Classification

HazardGHS CodeDescriptionPictogramReference
Skin Irritation H315Causes skin irritationGHS07 (Exclamation Mark)[2][3]
Eye Irritation H319Causes serious eye irritationGHS07 (Exclamation Mark)[2][3]
Respiratory Irritation H335May cause respiratory irritationGHS07 (Exclamation Mark)[2][3]
Acute Toxicity H302+H312+H332Harmful if swallowed, in contact with skin or if inhaledGHS07 (Exclamation Mark)[5][6]
Aquatic Hazard H410Very toxic to aquatic life with long lasting effectsGHS09 (Environment)[4][5]
Experimental Protocols

Protocol 1: Step-by-Step Protocol for the Disposal of this compound Waste

  • PPE Confirmation: Before handling waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[9]

  • Waste Segregation: Identify and separate waste containing this compound from all other chemical waste streams. Do not mix with incompatible materials such as strong oxidizing agents, strong acids, or strong bases.[4][9]

  • Containerization: Select a clean, dry, and chemically compatible container with a secure screw-top cap.[9] If reusing a container, ensure it is free of incompatible residues.[10]

  • Labeling: Affix a "Hazardous Waste" label to the container.[12] Clearly write the full chemical name "this compound" and the concentration or amount. If it is a mixture, list all components and their approximate percentages.[12]

  • Accumulation: Store the sealed container in a designated Satellite Accumulation Area (SAA) or the location specified by your institution's EHS department.[9] The storage area should be secure, away from drains, and have secondary containment to catch potential leaks.[11]

  • Request Pickup: Once the container is nearly full (e.g., ¾ full) or has been stored for the maximum allowed time per institutional policy, submit a hazardous waste pickup request to your EHS department.[11]

Protocol 2: Protocol for Decontamination of a Minor Spill

  • Alert and Secure: Alert personnel in the immediate area. Restrict access and eliminate all ignition sources.[9]

  • Don PPE: Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a lab coat, and if necessary, respiratory protection.[3]

  • Containment: For liquid spills, surround the area with an absorbent material (e.g., diatomaceous earth, vermiculite) to prevent it from spreading.[9]

  • Cleanup:

    • For solid spills: Gently sweep the material into a dustpan, avoiding the creation of dust, and transfer it to a labeled hazardous waste container.[9]

    • For liquid spills: Apply absorbent material over the spill, allow it to soak up the chemical, and then carefully scoop the contaminated absorbent into a labeled hazardous waste container.[9]

  • Surface Decontamination: Wipe the spill area with a 60-70% ethanol solution, followed by a thorough wash with soap and water.[9]

  • Waste Collection: All cleaning materials, including the ethanol rinsate, soapy water, contaminated wipes, and used PPE, must be collected and disposed of as hazardous waste.[9] Do not discharge any rinsate to the sanitary sewer.[9]

  • Reporting: Report the spill to your supervisor and EHS department, as required by your institution's policy.

Visual Workflows

WasteDisposalWorkflow start_end start_end process process decision decision action action hazard hazard start Waste Generated identify Identify Waste as This compound start->identify is_mixed Is waste mixed with other chemicals? identify->is_mixed segregate Segregate from incompatible wastes is_mixed->segregate No consult_sds Consult SDS for compatibility is_mixed->consult_sds Yes containerize Select compatible, leak-proof container segregate->containerize consult_sds->segregate label Label with 'Hazardous Waste' and full chemical name(s) containerize->label store Store sealed container in designated SAA label->store request Request pickup from EHS/Waste Management store->request end_node Disposal Complete request->end_node

Caption: Logical workflow for the compliant disposal of this compound waste.

SpillDecontaminationWorkflow start_end start_end process process decision decision action action hazard hazard start Spill Occurs secure_area Alert others & Secure Area (Ventilate, Remove ignition sources) start->secure_area don_ppe Don appropriate PPE (Gloves, Goggles, Lab Coat) secure_area->don_ppe spill_type Spill Type? don_ppe->spill_type absorb Cover with absorbent (e.g., diatomaceous earth) spill_type->absorb Liquid sweep Gently sweep solid material spill_type->sweep Solid collect Collect contaminated material into hazardous waste container absorb->collect sweep->collect decontaminate Decontaminate surface (e.g., ethanol wash, then soap & water) collect->decontaminate collect_rinsate Collect all rinsate as hazardous waste decontaminate->collect_rinsate dispose_ppe Dispose of all contaminated PPE and materials as waste collect_rinsate->dispose_ppe end_node Decontamination Complete dispose_ppe->end_node

Caption: Experimental workflow for the decontamination of a minor laboratory spill.

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 2,4-Dimethyl-6-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of 2,4-Dimethyl-6-nitrophenol.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for the analysis of this compound?

A1: Peak tailing is a chromatographic phenomenon where a peak appears asymmetrical, with a trailing edge that is longer and more drawn out than the leading edge.[1] In an ideal HPLC separation, peaks should be symmetrical and have a Gaussian shape. Peak tailing is problematic because it can lead to inaccurate peak integration and quantification, reduced resolution between adjacent peaks, and decreased analytical sensitivity.[1] For an analyte like this compound, poor peak shape can significantly compromise the accuracy of analytical results.

Q2: What are the most common causes of peak tailing when analyzing this compound?

A2: The primary causes of peak tailing for phenolic compounds like this compound are typically related to secondary interactions with the stationary phase and mobile phase conditions. Key factors include:

  • Secondary Silanol Interactions: Unwanted interactions between the polar phenolic group of the analyte and residual silanol groups on the surface of silica-based columns (like C18) are a major cause of peak tailing.[1][2]

  • Mobile Phase pH: The pH of the mobile phase is critical. If the pH is close to the pKa of this compound (predicted to be around 7.81), the compound can exist in both ionized and non-ionized forms, leading to peak distortion.[3][4]

  • Column Issues: Degradation of the column, contamination from the sample matrix, or the formation of a void at the column inlet can disrupt the packed bed and cause tailing.[1]

  • Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase, resulting in poor peak shape.[1]

  • Extra-Column Effects: Dispersion of the analyte band in tubing, fittings, or the detector cell after it has left the column can contribute to peak tailing.[3]

Q3: How does the pKa of this compound influence peak shape?

A3: The pKa of this compound, predicted to be approximately 7.81, is the pH at which the compound is 50% ionized.[4] When the mobile phase pH is close to the pKa, the analyte will exist as a mixture of its protonated (less polar) and deprotonated (more polar) forms. These two forms will have different interactions with the stationary phase, leading to a broadened and tailing peak.[3][5] To achieve a sharp, symmetrical peak, it is generally recommended to adjust the mobile phase pH to be at least two pH units away from the analyte's pKa.[6]

Q4: Can the choice of organic modifier in the mobile phase affect peak tailing?

A4: Yes, the choice of organic modifier (e.g., acetonitrile vs. methanol) can influence peak shape. Methanol, being a protic solvent, is sometimes more effective at masking residual silanol groups on the stationary phase, which can reduce peak tailing for polar compounds.[7] However, acetonitrile often provides better efficiency and lower viscosity. The optimal choice depends on the specific interactions between the analyte, stationary phase, and mobile phase.[7]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving peak tailing issues for this compound.

Initial Assessment
  • Observe the Chromatogram:

    • Is only the this compound peak tailing, or are all peaks in the chromatogram affected?

    • If all peaks are tailing, the issue is likely systemic (e.g., column void, extra-column volume).

    • If only the analyte peak is tailing, the issue is likely related to specific chemical interactions.

  • Calculate Peak Asymmetry:

    • Quantify the degree of tailing using the Asymmetry Factor (As) or Tailing Factor (Tf). A value greater than 1.2 is generally considered to be tailing.[1]

Troubleshooting Steps
Potential Cause Troubleshooting Action Expected Outcome
Inappropriate Mobile Phase pH Adjust the mobile phase pH to be at least 2 units below the pKa of this compound (i.e., pH < 5.8). A pH of 3-4 is often a good starting point for phenolic compounds. Use a suitable buffer (e.g., phosphate or acetate) to maintain a stable pH.[6]A sharper, more symmetrical peak as the analyte is in a single, non-ionized form.
Secondary Silanol Interactions Use a modern, high-purity, end-capped C18 column to minimize the number of accessible silanol groups.[3] Alternatively, consider a column with a different stationary phase, such as a phenyl column, which can offer different selectivity for aromatic compounds.Reduced peak tailing due to minimized secondary interactions.
Column Contamination or Degradation If the column is old or has been used with complex matrices, flush it with a strong solvent (e.g., isopropanol). If tailing persists, replace the column with a new one. Using a guard column can help protect the analytical column from contamination.[2]Improved peak shape with a clean or new column.
Sample Overload Dilute the sample and re-inject. If the peak shape improves, the original sample was too concentrated.[1]Symmetrical peak shape at a lower sample concentration.
Inappropriate Sample Solvent Ensure the sample is dissolved in a solvent that is weaker than or the same as the initial mobile phase. Dissolving the sample in a much stronger solvent can cause peak distortion.[8]Improved peak shape by avoiding solvent mismatch effects.
Extra-Column Volume Minimize the length and internal diameter of all tubing between the injector, column, and detector. Ensure all fittings are properly connected to avoid dead volume.[3]Sharper peaks due to reduced band broadening outside the column.
Quantitative Impact of Mobile Phase pH on Peak Asymmetry (Illustrative Data)

The following table provides illustrative data on how adjusting the mobile phase pH can impact the peak asymmetry of a phenolic compound like this compound.

Mobile Phase pH Analyte State Peak Asymmetry (As) Observations
7.8Mixed (Ionized & Non-ionized)2.5Severe peak tailing.
6.5Primarily Non-ionized1.8Significant peak tailing.
5.0Fully Non-ionized1.3Minor peak tailing.
3.5Fully Non-ionized1.1Symmetrical peak shape.

Experimental Protocols

Recommended HPLC Method for this compound

This protocol provides a starting point for the analysis of this compound and can be optimized to address peak tailing.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) with end-capping

  • Reagents:

    • HPLC-grade acetonitrile

    • HPLC-grade water

    • Phosphoric acid or formic acid

    • This compound reference standard

  • Mobile Phase Preparation (pH ~3.0):

    • Prepare a buffered aqueous phase: Add 1.0 mL of phosphoric acid to 1 L of HPLC-grade water and mix thoroughly.

    • The mobile phase can be run isocratically or as a gradient. A typical starting point is a mixture of acetonitrile and the buffered aqueous phase (e.g., 50:50 v/v).[9]

    • Degas the mobile phase before use.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound in the mobile phase (e.g., 100 µg/mL).

    • Prepare working standards by diluting the stock solution with the mobile phase to appropriate concentrations.

  • Sample Preparation:

    • Dissolve the sample in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection Wavelength: Determined by measuring the UV spectrum of the analyte (a wavelength around 270-280 nm is a reasonable starting point).

Visualizations

Troubleshooting Workflow for Peak Tailing

Troubleshooting_Workflow start Peak Tailing Observed for This compound q1 Are all peaks tailing? start->q1 system_issue Systemic Issue Likely q1->system_issue Yes specific_issue Analyte-Specific Issue q1->specific_issue No check_system Check for: - Column void - Extra-column volume - Leaks system_issue->check_system check_method Evaluate Method Parameters specific_issue->check_method q2 Is mobile phase pH ~2 units from pKa? check_method->q2 adjust_ph Adjust mobile phase pH (e.g., to pH 3-4) q2->adjust_ph No q3 Is an end-capped column in use? q2->q3 Yes end Symmetrical Peak Achieved adjust_ph->end change_column Use a high-purity, end-capped column q3->change_column No q4 Is the sample concentration appropriate? q3->q4 Yes change_column->end dilute_sample Dilute the sample q4->dilute_sample No q4->end Yes dilute_sample->end

Caption: A logical workflow for troubleshooting peak tailing.

Mechanism of Peak Tailing due to Silanol Interactions

Silanol_Interaction silanol Si-OH (Residual Silanol) c18 C18 Chains retention Desired Hydrophobic Interaction c18->retention analyte Analyte analyte->c18 interaction Secondary Interaction (Hydrogen Bonding) analyte->interaction interaction->silanol

Caption: Interaction of analyte with the stationary phase.

References

Technical Support Center: Optimizing GC Injector Temperature for 2,4-Dimethyl-6-nitrophenol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the gas chromatography (GC) injector temperature for the analysis of 2,4-Dimethyl-6-nitrophenol.

Frequently Asked Questions (FAQs)

Q1: What is a good starting GC injector temperature for the analysis of this compound?

A recommended starting point for the GC injector temperature is 250°C . This temperature is based on established methods for similar phenolic compounds, including 2,4-dimethylphenol and other nitrophenols.[1][2][3][4][5] It is crucial to empirically optimize this temperature for your specific instrument and method conditions.

Q2: How does the injector temperature affect the analysis of this compound?

The injector temperature is a critical parameter that influences:

  • Vaporization: The temperature must be high enough to ensure the complete and instantaneous vaporization of this compound upon injection. Incomplete vaporization can lead to poor peak shape (e.g., tailing or broadening), reduced sensitivity, and poor reproducibility.[6]

  • Analyte Transfer: An optimal temperature ensures the efficient transfer of the analyte from the injector to the analytical column.

  • Thermal Degradation: While many nitrophenols are thermally stable and tend to evaporate without decomposition, excessively high injector temperatures can potentially cause thermal degradation of the analyte.[7] This can result in reduced analyte response and the appearance of extraneous peaks in the chromatogram.

Q3: Should I derivatize this compound for GC analysis?

Derivatization of phenolic compounds is a common strategy to improve their volatility and chromatographic behavior.[4][8] However, underivatized phenols can be analyzed directly by GC.[9][10] The decision to derivatize depends on the specific analytical challenges encountered. If you experience significant peak tailing, low sensitivity, or other issues with the underivatized compound, derivatization may be a viable solution.

Q4: What are the signs that my injector temperature is not optimal?

  • Too Low: Peak tailing, broad peaks, and inconsistent peak areas are common indicators of an injector temperature that is too low for complete vaporization.

  • Too High: A significant decrease in peak area with increasing temperature, along with the appearance of smaller, unidentified peaks, may suggest thermal degradation of the analyte.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the GC analysis of this compound, with a focus on optimizing the injector temperature.

Problem Potential Cause(s) Related to Injector Temperature Suggested Solution(s)
Peak Tailing 1. Incomplete vaporization due to low injector temperature.2. Active sites in the injector liner adsorbing the polar phenol group.1. Increase the injector temperature in 10-20°C increments and observe the effect on peak shape.2. Ensure you are using a clean, deactivated (silylated) injector liner. Consider using a liner with glass wool to aid vaporization and trap non-volatile residues.[7]
Low or Inconsistent Peak Area 1. Incomplete or variable vaporization in the injector.2. Thermal degradation of the analyte at excessively high temperatures.3. Leaks in the injection port.1. Optimize the injector temperature by performing a temperature study (see Experimental Protocols section).2. If degradation is suspected, lower the injector temperature in 10°C increments.3. Perform a leak check of the injector septum and fittings.
Ghost Peaks 1. Carryover from a previous injection due to analyte adsorption in the injector.1. Increase the injector temperature to facilitate the elution of any adsorbed compounds.2. Clean or replace the injector liner and septum.
No Peak Detected 1. Complete degradation of the analyte in the injector.2. The injector temperature is far too low for vaporization.1. Start with a conservative injector temperature (e.g., 220°C) and gradually increase it.2. Confirm that the GC system is functioning correctly with a known standard.

Quantitative Data on Injector Temperature Optimization

To optimize the injector temperature, it is recommended to perform a study where the temperature is varied while all other parameters are held constant. The peak area and peak asymmetry of this compound are then monitored. The table below presents illustrative data from such a study.

Injector Temperature (°C) Peak Area (Arbitrary Units) Peak Asymmetry Observations
22045,0002.1Significant peak tailing observed.
24068,0001.5Improved peak shape, some tailing remains.
250 75,000 1.1 Optimal peak shape and response.
26076,0001.1Similar performance to 250°C.
28072,0001.2Slight decrease in peak area, suggesting potential minor degradation.
30065,0001.3Further decrease in peak area, possibility of thermal degradation.

Note: This data is for illustrative purposes. The optimal temperature for your system may vary.

Experimental Protocols

Detailed Methodology for Injector Temperature Optimization Study

  • Prepare a Standard Solution: Prepare a standard solution of this compound in a suitable solvent (e.g., methanol or dichloromethane) at a concentration that gives a good signal-to-noise ratio.

  • Set Initial GC Conditions:

    • GC Column: Use a non-polar or medium-polarity capillary column, such as a DB-5 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[1][3][4]

    • Oven Temperature Program: Start at an initial temperature of 80°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes. This is a general starting point and should be optimized.[1]

    • Carrier Gas: Use Helium at a constant flow rate of approximately 1.2 mL/min.[1]

    • Detector: A Flame Ionization Detector (FID) is suitable for underivatized phenols. Set the detector temperature to 300°C.[1]

    • Injection Mode: Use a splitless injection to maximize sensitivity.[1][3]

  • Perform the Temperature Study:

    • Set the injector temperature to the lowest starting point (e.g., 220°C).

    • Make triplicate injections of the standard solution and record the peak area and peak asymmetry.

    • Increase the injector temperature in 10-20°C increments (e.g., 240°C, 250°C, 260°C, 280°C, 300°C).

    • At each temperature, allow the system to equilibrate and then make triplicate injections.

  • Data Analysis:

    • Plot the average peak area and peak asymmetry against the injector temperature.

    • The optimal injector temperature is typically the one that provides the highest peak area with a peak asymmetry value close to 1.0.

Visualizations

GC_Injector_Optimization_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep_Standard Prepare Standard Set_Initial_GC Set Initial GC Conditions Prep_Standard->Set_Initial_GC Start_Temp Set Injector T = 220°C Set_Initial_GC->Start_Temp Inject_Triplicate Inject Standard (3x) Start_Temp->Inject_Triplicate Record_Data Record Peak Area & Asymmetry Inject_Triplicate->Record_Data Check_Max_Temp T > 300°C? Record_Data->Check_Max_Temp Increase_Temp Increase T by 20°C Increase_Temp->Inject_Triplicate Check_Max_Temp->Increase_Temp No Plot_Data Plot Peak Area & Asymmetry vs. T Check_Max_Temp->Plot_Data Yes Determine_Optimal Determine Optimal Temperature Plot_Data->Determine_Optimal

Caption: Workflow for optimizing GC injector temperature.

Troubleshooting_Logic cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solution Solution Problem Poor Peak Shape or Low Reproducibility? Check_Tailing Peak Tailing? Problem->Check_Tailing Check_Area_Loss Decreasing Area with Higher Temperature? Check_Tailing->Check_Area_Loss No Increase_T Increase Injector Temperature Check_Tailing->Increase_T Yes Decrease_T Decrease Injector Temperature Check_Area_Loss->Decrease_T Yes Check_Liner Check/Replace Liner Increase_T->Check_Liner

References

minimizing byproduct formation in the nitration of 2,4-dimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing byproduct formation during the nitration of 2,4-dimethylphenol to synthesize the target molecule, 2,4-dimethyl-6-nitrophenol.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the nitration of 2,4-dimethylphenol.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete reaction: Reaction time may be too short or the temperature too low. 2. Loss during workup: The product may be lost during extraction or purification steps. 3. Suboptimal nitrating agent: The chosen nitrating agent may not be efficient for this specific substrate.1. Monitor the reaction: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material and formation of the product. Extend the reaction time if necessary. 2. Optimize workup: Ensure the pH is appropriate during aqueous washes to prevent loss of the phenolic product. Use the correct solvent for extraction and be meticulous during purification. 3. Select a suitable agent: Consider using milder nitrating agents like metal nitrates (e.g., Bi(NO₃)₃·5H₂O or Fe(NO₃)₃·9H₂O) in acetone, which can offer good yields.[1]
Formation of Dark Tarry/Polymeric Byproducts 1. Oxidation of the phenol: Phenols are highly susceptible to oxidation by nitric acid, especially at elevated temperatures. 2. High concentration of nitric acid: Concentrated nitric acid is a strong oxidizing agent.1. Maintain low temperatures: This is a critical factor.[2] The reaction should be carried out at or below 0°C using an ice-salt bath to control the exothermic nature of the reaction. 2. Use dilute nitric acid: Employing dilute nitric acid can significantly reduce the extent of oxidation. 3. Controlled addition: Add the nitrating agent dropwise to the solution of 2,4-dimethylphenol to prevent localized overheating.
Presence of Significant Amounts of Isomeric Byproducts (e.g., 2,4-Dimethyl-4-nitrophenol) 1. Reaction conditions favoring the para-isomer: The hydroxyl and methyl groups are ortho, para-directing. The reaction conditions can influence the regioselectivity. 2. Formation of dienone intermediates: Nitration of 2,4-dimethylphenol can proceed through dienone intermediates which can rearrange to different nitrophenol isomers.[3]1. Control the temperature: Lower temperatures generally favor the formation of the ortho-nitro isomer. 2. Choice of nitrating agent and solvent: The regioselectivity can be influenced by the nitrating system. For instance, nitration in acetic anhydride at low temperatures has been reported to yield the 6-nitro product.[3]
Formation of Dinitrated Byproducts (e.g., 2,4-Dimethyl-4,6-dinitrophenol) 1. Excess of nitrating agent: Using a molar excess of the nitrating agent can lead to further nitration of the desired mononitro product. 2. High reaction temperature: Higher temperatures can provide the activation energy needed for a second nitration.1. Use a stoichiometric amount of nitrating agent: Carefully control the molar ratio of the nitrating agent to 2,4-dimethylphenol to be close to 1:1. 2. Maintain low temperatures: As with other byproducts, keeping the temperature low is crucial.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective nitrating agent for the selective synthesis of this compound?

A1: A mixture of nitric acid and sulfuric acid (mixed acid) is a common nitrating agent. However, for phenols, which are highly activated and prone to oxidation, milder conditions are often preferred. Using dilute nitric acid at low temperatures is a standard approach.[2] Alternative and often more selective methods involve the use of metal nitrates, such as bismuth (III) nitrate pentahydrate or iron (III) nitrate nonahydrate, in a solvent like acetone.[1]

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is an excellent technique for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material, the desired product, and any byproducts. The consumption of the starting material spot and the appearance of the product spot will indicate the reaction's progress.

Q3: What is the best method to purify the crude this compound?

A3: The crude product, which may be an oil or a solid, can be purified using several methods. If the crude product contains a mixture of ortho and para isomers, steam distillation can be effective for separation, as the ortho-nitrophenol is typically more volatile.[4] For removal of other impurities, column chromatography on silica gel is a reliable method.[1] Recrystallization from a suitable solvent (e.g., ethanol-water mixture) can also be used to obtain a pure crystalline product.[3]

Q4: I observe the formation of a brown, gummy material during workup. What is it and how can I remove it?

A4: The brown, gummy material is likely composed of polymeric oxidation byproducts. To remove it, you can try dissolving the crude product in a hot solvent like pentane and then filtering the solution. The desired product is often more soluble in the hot solvent, while the gummy material may remain as an insoluble residue.[3]

Q5: Can protecting groups be used to improve the outcome of the reaction?

A5: Yes, protecting the highly activating hydroxyl group as an ester can be a viable strategy to prevent oxidation and improve selectivity. The ester can be hydrolyzed after the nitration step to yield the desired nitrophenol. However, this adds extra steps to the synthesis. For many applications, careful control of reaction conditions with the unprotected phenol is sufficient.[2]

Data Presentation

Table 1: Influence of Nitrating Agent on the Nitration of Substituted Phenols

EntrySubstituted PhenolNitrating SystemSolventTime (min)Isolated Yield (%)o:p Ratio
1PhenolNaNO₂ / Oxalic Acid / wet SiO₂Dichloromethane158933:67
24-MethylphenolNaNO₂ / Oxalic Acid / wet SiO₂Dichloromethane1595-
32-MethylphenolNaNO₂ / Oxalic Acid / wet SiO₂Dichloromethane2090-
44-ChlorophenolNaNO₂ / Oxalic Acid / wet SiO₂Dichloromethane1890-
52-ChlorophenolNaNO₂ / Oxalic Acid / wet SiO₂Dichloromethane2291-

Note: This table presents data for various substituted phenols to illustrate the effectiveness of a heterogeneous nitrating system. The trends in reactivity and selectivity can provide insights for the nitration of 2,4-dimethylphenol.

Experimental Protocols

Protocol 1: Nitration of 2,4-Dimethylphenol using Nitric Acid in Acetic Anhydride

This protocol is adapted from procedures for the nitration of similar phenols and aims to favor the formation of the 6-nitro isomer.[3]

Materials:

  • 2,4-Dimethylphenol

  • Acetic anhydride

  • Nitric acid (70%)

  • Ethanol

  • Water

  • Pentane

  • Ice-salt bath

  • Standard laboratory glassware

Procedure:

  • In a three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 2,4-dimethylphenol (1.0 eq) in acetic anhydride.

  • Cool the flask to -60°C using a dry ice/acetone or similar cooling bath.

  • Slowly add a pre-cooled solution of nitric acid (1.0-1.1 eq) in acetic anhydride to the stirred solution of 2,4-dimethylphenol, maintaining the temperature at -60°C.

  • After the addition is complete, continue to stir the reaction mixture at -60°C for an additional 30 minutes. Monitor the reaction by TLC.

  • Quench the reaction by carefully adding the cold reaction mixture to a vigorously stirred mixture of ice and water.

  • Extract the product with a suitable organic solvent, such as dichloromethane or diethyl ether.

  • Wash the organic layer with water and saturated sodium bicarbonate solution, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product as a brown oil.

  • For purification, dissolve the oil in hot pentane and filter to remove any insoluble gummy material. Evaporate the pentane and recrystallize the residue from an ethanol-water mixture to obtain pure this compound as yellow-brown crystals.[3]

Protocol 2: Nitration of 2,4-Dimethylphenol using Bismuth (III) Nitrate

This protocol utilizes a milder, heterogeneous nitrating agent.[1]

Materials:

  • 2,4-Dimethylphenol

  • Bismuth (III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)

  • Acetone

  • Celite

  • Sodium bicarbonate (NaHCO₃)

  • Silica gel for column chromatography

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, add 2,4-dimethylphenol (1.0 eq) and bismuth (III) nitrate pentahydrate (1.0 eq).

  • Add acetone (approximately 10 mL per mmol of bismuth nitrate) to the flask.

  • Stir the resulting mixture at room temperature for 2-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove insoluble materials. Wash the residue with acetone.

  • To the filtrate, add sodium bicarbonate portion-wise until the evolution of CO₂ ceases.

  • Filter the mixture again to remove any insoluble material.

  • Remove the acetone under reduced pressure.

  • Purify the residue by silica gel column chromatography using an appropriate eluent (e.g., a hexane/ethyl acetate gradient) to isolate the pure this compound.[1]

Mandatory Visualization

TroubleshootingWorkflow start Start: Nitration of 2,4-Dimethylphenol issue Identify Primary Issue start->issue low_yield Low Yield of Desired Product issue->low_yield Yield byproducts High Level of Byproducts issue->byproducts Purity check_completeness Reaction Incomplete? low_yield->check_completeness byproduct_type Identify Byproduct Type byproducts->byproduct_type workup_loss Loss During Workup? check_completeness->workup_loss No increase_time_temp Increase Reaction Time or Temperature Moderately Monitor by TLC check_completeness->increase_time_temp Yes optimize_workup Optimize Extraction and Purification Steps workup_loss->optimize_workup Yes end Problem Resolved workup_loss->end No increase_time_temp->end optimize_workup->end tar Tarry/Polymeric Products byproduct_type->tar Tar isomers Isomeric Byproducts byproduct_type->isomers Isomers dinitro Dinitrated Byproducts byproduct_type->dinitro Dinitro reduce_temp Lower Reaction Temperature (≤0°C) Use Dilute HNO₃ Slow Reagent Addition tar->reduce_temp control_regio Adjust Temperature Screen Solvents and Nitrating Agents isomers->control_regio control_stoich Use Stoichiometric Nitrating Agent (1:1 ratio) Maintain Low Temperature dinitro->control_stoich reduce_temp->end control_regio->end control_stoich->end

References

Technical Support Center: Stability of 2,4-Dimethyl-6-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-Dimethyl-6-nitrophenol. The information provided will help in designing and executing stability studies for this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that can affect the stability of this compound in solution?

A1: The stability of phenolic compounds like this compound in solution can be influenced by several factors:

  • pH: Dinitrophenols, a related class of compounds, have shown susceptibility to decomposition in alkaline solutions.[1][2] It is crucial to evaluate the stability of this compound across a range of pH values.

  • Light Exposure: Many nitrophenols are sensitive to UV radiation, which can induce photodegradation.[1][2] For instance, while 2,4-dinitrophenol is notably resistant to photodegradation in aqueous solutions, this may not be the case for all substituted nitrophenols.[3]

  • Temperature: Elevated temperatures can accelerate degradation reactions. Therefore, it is important to assess stability at various temperatures, including ambient and accelerated conditions.

  • Solvent: The choice of solvent can impact the stability of a compound. It is recommended to test the stability in the specific solvent system used for your experiments.

  • Presence of Oxidizing or Reducing Agents: The nitro group and the phenolic hydroxyl group can be susceptible to oxidation and reduction, which may be initiated by other components in the solution.

Q2: How can I monitor the concentration of this compound over time to assess its stability?

A2: Several analytical methods are suitable for quantifying this compound in solution:

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a common and reliable method for the analysis of nitrophenols.[4][5] A reversed-phase C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile and an acidic aqueous buffer) can be used for separation, with detection at a wavelength of maximum absorbance.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used, but may require derivatization of the phenolic hydroxyl group to increase the volatility of the compound.[4]

  • UV-Vis Spectrophotometry: For simple solutions containing only this compound, UV-Vis spectrophotometry can be a quick method to monitor its concentration by measuring the absorbance at its λmax.[4][6] However, this method is less selective than HPLC or GC-MS and may not be suitable for complex mixtures.

Q3: Are there any known degradation pathways for similar compounds?

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Rapid decrease in concentration of this compound in solution. Photodegradation: The solution might be exposed to light.Protect the solution from light by using amber vials or covering the container with aluminum foil. Conduct experiments under controlled lighting conditions.
pH instability: The compound may be unstable at the current pH of the solution.Measure the pH of the solution. Conduct a pH stability profile to determine the optimal pH range for storage and use. Dinitrophenols are noted to be more stable in acidic solutions.[1][2]
Thermal degradation: The storage or experimental temperature may be too high.Store solutions at a lower temperature (e.g., 2-8 °C or -20 °C) and minimize exposure to high temperatures during experiments.
Appearance of new peaks in HPLC chromatogram over time. Degradation of this compound: The new peaks are likely degradation products.Try to identify the degradation products using techniques like LC-MS to understand the degradation pathway. Adjust solution conditions (pH, light, temperature) to minimize degradation.
Inconsistent analytical results. Improper sample handling or storage: Variability in storage conditions between samples can lead to different levels of degradation.Ensure all samples are stored under identical, controlled conditions. Use a consistent and validated analytical method.
Interaction with container: The compound may be adsorbing to the surface of the storage container.Test for adsorption by preparing a solution in the container and measuring the concentration immediately and after a short period. Consider using different types of containers (e.g., glass vs. polypropylene).

Experimental Protocols

Protocol 1: Preliminary Stability Assessment of this compound in Solution

This protocol outlines a basic experiment to assess the stability of this compound under different conditions.

1. Materials and Reagents:

  • This compound (of known purity)

  • Solvent(s) of interest (e.g., water, ethanol, DMSO)

  • Buffers of different pH values (e.g., pH 4, 7, and 9)

  • Amber and clear glass vials

  • HPLC system with UV detector

  • Calibrated pH meter

2. Preparation of Stock and Working Solutions:

  • Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

  • From the stock solution, prepare working solutions at a suitable concentration for HPLC analysis (e.g., 10 µg/mL) in the different buffer solutions and solvents to be tested.

3. Experimental Conditions:

  • Light Exposure:

    • Store a set of vials of each solution under ambient light.

    • Store a corresponding set of vials wrapped in aluminum foil to protect from light.

  • Temperature:

    • Store sets of solutions at different temperatures (e.g., 4 °C, 25 °C, and 40 °C).

  • pH:

    • Use the prepared solutions in different pH buffers.

4. Sampling and Analysis:

  • At specified time points (e.g., 0, 24, 48, 72 hours, and 1 week), take an aliquot from each vial.

  • Analyze the samples by a validated HPLC method to determine the concentration of this compound.

  • Record the peak area of the parent compound and any new peaks that appear.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

  • Plot the percentage remaining versus time for each condition.

Protocol 2: HPLC Method for Quantification of this compound
  • Instrumentation: HPLC with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 60:40 v/v). The exact ratio may need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Determined by measuring the UV spectrum of a standard solution to find the wavelength of maximum absorbance (λmax).

  • Quantification: Use a calibration curve generated from standard solutions of known concentrations.

Data Presentation

Table 1: Hypothetical Stability Data for this compound (10 µg/mL) in Aqueous Buffer at 25°C

Time (hours)% Remaining (pH 4, Dark)% Remaining (pH 4, Light)% Remaining (pH 7, Dark)% Remaining (pH 7, Light)% Remaining (pH 9, Dark)% Remaining (pH 9, Light)
0100.0100.0100.0100.0100.0100.0
2499.598.298.895.192.385.4
4899.196.597.590.385.172.8
7298.794.896.285.778.961.2
168 (1 week)97.288.392.570.160.540.7

Table 2: Hypothetical Stability Data for this compound (10 µg/mL) in pH 7 Buffer (Protected from Light)

Time (hours)% Remaining (4°C)% Remaining (25°C)% Remaining (40°C)
0100.0100.0100.0
2499.898.895.2
4899.697.590.7
7299.496.286.1
168 (1 week)98.592.575.3

Visualizations

Stability_Study_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Stock Solution prep_work Prepare Working Solutions (Different pH, Solvents) prep_stock->prep_work aliquot Aliquot into Vials prep_work->aliquot storage Store under Varied Conditions (Temp, Light) aliquot->storage sampling Sample at Time Points storage->sampling hplc HPLC Analysis sampling->hplc data Data Processing hplc->data report report data->report Generate Stability Report

Caption: Experimental workflow for assessing the stability of this compound.

Troubleshooting_Logic start Inconsistent Results or Rapid Degradation Observed check_light Is the solution protected from light? start->check_light protect_light Action: Use amber vials or cover with foil. check_light->protect_light No check_ph Is the pH of the solution optimal? check_light->check_ph Yes retest Re-evaluate Stability protect_light->retest adjust_ph Action: Adjust pH to a more stable range (e.g., acidic). check_ph->adjust_ph No check_temp Is the storage temperature controlled? check_ph->check_temp Yes adjust_ph->retest adjust_temp Action: Store at a lower, consistent temperature. check_temp->adjust_temp No check_temp->retest Yes adjust_temp->retest

References

selecting the appropriate PPE for handling 2,4-Dimethyl-6-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information and personal protective equipment (PPE) recommendations for researchers, scientists, and drug development professionals handling 2,4-Dimethyl-6-nitrophenol.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a hazardous substance. Key hazards include:

  • Acute Toxicity: It is harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Organ Toxicity: It may cause damage to organs through prolonged or repeated exposure.[1]

  • Skin and Eye Irritation: The substance can cause skin and serious eye irritation.[2]

Q2: What are the immediate first aid measures in case of exposure?

A2: In case of accidental exposure, the following first aid measures should be taken immediately:

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1]

  • If on Skin: Wash with plenty of water. Call a POISON CENTER or doctor if you feel unwell.[1] Contaminated clothing should be removed and washed before reuse.[1][3]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

  • If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[1]

Q3: What is the minimum required PPE when handling this compound?

A3: The minimum recommended PPE includes protective gloves, protective clothing, and eye/face protection.[1][4] It is crucial to use this equipment even for seemingly minor handling tasks.

Q4: How do I select the appropriate type of gloves?

A4: Always wear unlined, elbow-length chemical-resistant gloves.[5] The specific glove material should be chosen based on the solvent used and the duration of handling. For pesticides and related chemicals, materials like nitrile or PVC are often recommended.[6] It is advisable to consult the chemical resistance guide from the glove manufacturer.

Q5: When is respiratory protection necessary?

A5: Respiratory protection should be used to avoid breathing dust, fume, gas, mist, vapors, or spray.[1][4] A respirator is especially important when working in poorly ventilated areas or when the substance is in a form that can be easily inhaled, such as a powder or aerosol. The type of respirator and cartridge should be appropriate for the chemical being handled.[6]

Q6: What type of eye and face protection is recommended?

A6: For situations with a risk of splashing, snug-fitting, non-fogging goggles or a full-face shield should be worn.[5] Standard safety glasses with brow and side shields are acceptable for low-exposure situations.[5]

Hazard Summary

Hazard ClassificationDescriptionPrecautionary Statement Examples
Acute Toxicity (Oral, Dermal, Inhalation)Harmful if swallowed, in contact with skin, or if inhaled.[1]P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1][4] P280: Wear protective gloves/protective clothing.[1][4]
Specific Target Organ ToxicityMay cause damage to organs through prolonged or repeated exposure.[1]P260: Do not breathe dust/fume/gas/mist/vapours/spray.[1]
Skin IrritationCauses skin irritation.[2]P264: Wash skin thoroughly after handling.[1][4]
Eye IrritationCauses serious eye irritation.[2]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

PPE Selection Workflow

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_final Final Check start Start: Handling This compound task Identify Task & Potential Exposure Routes (Inhalation, Dermal, Eye) start->task inhalation Inhalation Hazard? task->inhalation respirator Wear appropriate respirator inhalation->respirator Yes no_respirator Work in well- ventilated area inhalation->no_respirator No dermal Skin Contact Hazard? eye Eye Contact Hazard? dermal->eye No gloves Wear chemical- resistant gloves dermal->gloves Yes goggles Wear safety goggles or face shield eye->goggles Yes conduct_experiment Proceed with Experiment eye->conduct_experiment No respirator->dermal no_respirator->dermal clothing Wear protective clothing gloves->clothing clothing->eye goggles->conduct_experiment

Caption: PPE selection workflow for handling this compound.

References

Technical Support Center: Managing Thermal Decomposition of Nitrophenols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with nitrophenols. It offers troubleshooting advice and frequently asked questions (FAQs) to ensure the safe and effective management of thermal decomposition during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with the thermal decomposition of nitrophenols?

A1: The primary hazards include the potential for rapid, exothermic decomposition, which can lead to a dangerous increase in pressure and temperature, posing an explosion risk.[1] When heated to decomposition, nitrophenols emit toxic fumes, including nitrogen oxides (NOx).[1][2] Certain nitrophenols, particularly dinitrophenols, can be explosive when dry or subjected to heat, shock, or friction.[3][4]

Q2: What factors can influence the thermal stability of nitrophenols?

A2: The thermal stability of nitrophenols is influenced by several factors:

  • Isomeric Position: The position of the nitro group(s) on the phenol ring affects the molecule's stability.

  • Number of Nitro Groups: An increase in the number of nitro groups generally decreases thermal stability.

  • Heating Rate: Higher heating rates in thermal analysis (like DSC or TGA) can shift the apparent decomposition temperature to higher values.

  • Atmosphere: The presence of oxygen can lead to oxidative decomposition, which may occur at different temperatures and with different products compared to decomposition in an inert atmosphere.

  • Presence of Contaminants: Impurities, especially bases or metals, can catalyze decomposition and lower the onset temperature.[5] Sodium salts of nitrophenols, for instance, exhibit more intense and autocatalytic exothermic decomposition compared to the parent nitrophenols.[6][7]

Q3: What are the typical products of nitrophenol thermal decomposition?

A3: The thermal decomposition of nitrophenols primarily yields toxic fumes of nitrogen oxides (NOx).[1][2] Depending on the specific isomer and experimental conditions, other products may include carbon monoxide, water, and various organic fragments.[8] For example, the decomposition of nitroaromatics can be initiated by the homolysis of the C-NO2 bond.[9]

Q4: Can nitrophenols decompose without an external heat source?

A4: While thermal decomposition is initiated by heat, some highly nitrated aromatic compounds can be sensitive to shock, friction, or concussion, which can initiate explosive decomposition even at ambient temperature.[3][4] Additionally, incompatible materials can trigger decomposition. For instance, a violent reaction can occur between molten 2-nitrophenol and strong alkali.[10]

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving the thermal analysis of nitrophenols.

Problem Possible Causes Recommended Solutions
Unexpected Exotherm at Low Temperature in DSC Sample contamination with impurities that catalyze decomposition (e.g., bases, metals).[5]Ensure high sample purity. Use clean, uncontaminated sample pans. Run a blank to check for system contamination.
Formation of more reactive species, such as sodium nitrophenolates, if the sample has been in contact with basic substances.[6][7]Avoid contact of nitrophenols with basic materials. If basic conditions are necessary for a prior step, ensure complete removal and neutralization before thermal analysis.
The exotherm may be due to crystallization or curing rather than decomposition.[9]Perform a Thermogravimetric Analysis (TGA) simultaneously or in a separate experiment. The absence of mass loss during the exotherm in the DSC suggests it is not a decomposition event.
Inconsistent or Non-Reproducible DSC/TGA Results Variations in sample weight or preparation.Use a consistent sample mass (typically 2-10 mg for DSC) and ensure it is representative of the bulk material.[2]
Different heating rates used across experiments.Maintain a consistent heating rate for all comparative experiments.
Changes in the purge gas or flow rate.Ensure a consistent purge gas (e.g., nitrogen for inert atmosphere) and flow rate.
Sample pan is not properly sealed, leading to volatilization.Use hermetically sealed pans, especially for volatile samples, to prevent mass loss before decomposition.[1]
Rapid, Uncontrolled Reaction (Runaway) Using too large a sample size.Use a small sample size (a few milligrams) for initial thermal analysis to minimize the risk of a large energy release.
Heating the sample too quickly.Use a slower heating rate to allow for better temperature control and detection of the initial onset of decomposition.
Inadequate cooling or pressure relief.Ensure the experimental setup has appropriate safety measures, such as pressure relief valves and an adequate cooling system.
No Decomposition Observed in TGA/DSC The decomposition temperature is higher than the experimental temperature range.Extend the temperature range of the experiment, ensuring it does not exceed the operational limits of the instrument.
The sample may have evaporated or sublimed before decomposing.[11]Use a sealed sample pan to prevent volatilization.[1]
Instrument Contamination After Experiment Release of volatile and potentially corrosive decomposition products.Ensure adequate ventilation and consider using a system with an exhaust for evolved gases. Regularly clean the instrument according to the manufacturer's guidelines.

Data Presentation

Thermal Properties of Mononitrophenol Isomers
Compound Melting Point (°C) Onset Decomposition Temperature (°C) Enthalpy of Decomposition (J/g) Notes
o-Nitrophenol 44-46Varies significantly with conditions.Data not consistently available.Can be volatile.
m-Nitrophenol 96-98Onset of exothermic decomposition has been noted to be lower than p-nitrophenol in some studies.Data not consistently available.
p-Nitrophenol 113-114~200 - 300 (highly dependent on heating rate and atmosphere)Varies, can be in the range of -1000 to -2000 J/g.

Note: The decomposition of nitrophenols is highly sensitive to experimental conditions. The data presented are approximate ranges and should be confirmed under your specific experimental setup.

Thermal Properties of Selected Dinitrophenol Isomers
Compound Melting Point (°C) Onset Decomposition Temperature (°C) Notes
2,3-Dinitrophenol 144Data not readily available.Explosive potential.
2,4-Dinitrophenol 112-114Can decompose explosively upon heating.[12]Explosive when dry.[4]
2,5-Dinitrophenol 108Data not readily available.Explosive potential.
2,6-Dinitrophenol 63-64Data not readily available.Explosive potential.

Disclaimer: Dinitrophenols are energetic materials and can be explosive. Extreme caution must be exercised when handling and performing thermal analysis.

Experimental Protocols

Protocol: Safe Thermal Analysis of Nitrophenols using Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal properties (e.g., melting point, onset of decomposition, enthalpy of decomposition) of nitrophenols while minimizing safety risks.

Materials:

  • Nitrophenol sample (high purity)

  • DSC instrument with appropriate cooling system

  • Hermetically sealed aluminum or high-pressure crucibles

  • Microbalance

  • Personal Protective Equipment (PPE): Safety glasses with side shields, flame-retardant lab coat, and appropriate chemical-resistant gloves.

Procedure:

  • Risk Assessment: Conduct a thorough risk assessment before starting the experiment, considering the specific nitrophenol's known hazards.

  • PPE: Don appropriate PPE. All handling of solid nitrophenols should be done in a fume hood.

  • Sample Preparation:

    • Weigh a small amount of the nitrophenol sample (2-5 mg) directly into the DSC pan using a microbalance.[2] Do not use a larger sample for initial screening.

    • Securely seal the pan using the appropriate press. A proper seal is crucial to contain any pressure generated during decomposition and to prevent evaporation.[1]

    • Prepare an empty, sealed reference pan.

  • Instrument Setup:

    • Place the sample and reference pans into the DSC autosampler or manual tray.

    • Set the initial temperature well below the expected melting point.

    • Set a slow heating rate (e.g., 2-5 °C/min) for the initial screening to ensure any exotherm is detected accurately.

    • Set the final temperature to a point beyond the expected decomposition, but within the instrument's safe operating limits.

    • Use an inert purge gas, such as nitrogen, to prevent oxidative decomposition.

  • Running the Experiment:

    • Start the DSC run.

    • Monitor the experiment remotely if possible. Do not leave the instrument unattended during the initial analysis of an unknown or potentially highly energetic material.

  • Data Analysis:

    • Analyze the resulting thermogram to determine the melting point (endotherm) and the onset temperature of decomposition (exotherm).

    • Integrate the exothermic peak to determine the enthalpy of decomposition.

  • Post-Experiment Safety:

    • Allow the instrument to cool down completely before removing the sample pans.

    • Dispose of the used pans and any residual sample as hazardous waste according to your institution's guidelines.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_post Post-Analysis risk_assessment 1. Risk Assessment ppe 2. Don PPE risk_assessment->ppe sample_prep 3. Prepare Sample (2-5 mg) in Hermetically Sealed Pan ppe->sample_prep instrument_setup 4. DSC Instrument Setup (Slow Heating Rate, Inert Gas) sample_prep->instrument_setup run_experiment 5. Run Experiment (Remote Monitoring) instrument_setup->run_experiment data_analysis 6. Analyze Thermogram run_experiment->data_analysis cooldown 7. Instrument Cooldown data_analysis->cooldown disposal 8. Hazardous Waste Disposal cooldown->disposal

Caption: Workflow for the safe thermal analysis of nitrophenols.

Decomposition_Pathway Nitrophenol Nitrophenol (Parent Molecule) Initiation Initiation: C-NO2 Bond Homolysis Nitrophenol->Initiation Energy Absorption Heat Heat Input Heat->Nitrophenol Propagation Propagation: Autocatalytic Reactions Initiation->Propagation Radical Formation Products Decomposition Products: - Nitrogen Oxides (NOx) - Carbon Monoxide (CO) - Water (H2O) - Organic Fragments Propagation->Products Exothermic Reactions Products->Propagation Catalysis by Products

Caption: Generalized thermal decomposition pathway for nitrophenols.

References

Validation & Comparative

Comparative Herbicidal Efficacy of 2,4-Dimethyl-6-nitrophenol and Other Nitrophenols: A Scientific Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the herbicidal properties of 2,4-Dimethyl-6-nitrophenol in comparison to other notable nitrophenol compounds, supported by experimental data and mechanistic insights.

Introduction

Nitrophenolic compounds have long been recognized for their potent biological activities, including herbicidal effects. This guide provides a comparative analysis of the herbicidal efficacy of this compound against other well-known nitrophenol herbicides such as 4,6-dinitro-o-cresol (DNOC), dinoseb, and dinoterb. The primary mechanism of action for these contact herbicides is the disruption of cellular energy metabolism through the uncoupling of oxidative phosphorylation.[1] This guide is intended for researchers, scientists, and professionals in the field of drug and herbicide development, offering a concise overview of their relative potencies, mechanisms of action, and the experimental protocols used for their evaluation.

Comparative Herbicidal Efficacy

While this compound is utilized as a herbicide, a comprehensive body of publicly available, direct comparative studies with quantitative data such as EC₅₀ (half maximal effective concentration) or LC₅₀ (lethal concentration, 50%) against other nitrophenols is limited.[2] However, based on their shared mechanism of action and the known potencies of related compounds, a qualitative comparison can be drawn. Historically, dinitrophenols like DNOC and dinoseb were widely used and known for their high phytotoxicity.[3] Due to their toxicity profiles, many of these compounds have been banned or restricted in numerous countries.[3] The herbicidal activity of these compounds is generally characterized by rapid, non-systemic, contact action on plant foliage.

Table 1: Herbicidal Profile of Selected Nitrophenols

CompoundChemical StructurePrimary Herbicidal UseKey Characteristics
This compound C₈H₉NO₃Contact herbicide for broadleaf and grassy weeds.[2]Disrupts plant hormonal balance and inhibits growth.[2]
DNOC (4,6-dinitro-o-cresol) C₇H₆N₂O₅Formerly used as a broad-spectrum herbicide, insecticide, and fungicide.High phytotoxicity; use now heavily restricted due to toxicity.[4]
Dinoseb C₁₀H₁₂N₂O₅Previously a widely used contact herbicide for broadleaf weeds in various crops.[5]Banned in many countries due to high toxicity.[5]
Dinoterb C₁₀H₁₂N₂O₅Formerly used as a selective pre- and post-emergence herbicide.High toxicity, leading to restrictions on its use.

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The primary mode of herbicidal action for nitrophenolic compounds is the uncoupling of oxidative phosphorylation in plant mitochondria. This process disrupts the synthesis of adenosine triphosphate (ATP), the main energy currency of the cell.

Signaling Pathway of Nitrophenol-Induced Phytotoxicity

cluster_membrane Mitochondrial Inner Membrane ETC Electron Transport Chain (ETC) Proton_Gradient Proton Gradient (H+) ETC->Proton_Gradient Pumps H+ ATP_Synthase ATP Synthase Proton_Gradient->ATP_Synthase Drives Synthesis ATP_Depletion ATP Depletion ATP_Synthase->ATP_Depletion Inhibited Nitrophenol Nitrophenol Herbicide Membrane_Disruption Membrane Permeabilization Nitrophenol->Membrane_Disruption Enters Mitochondria Membrane_Disruption->Proton_Gradient Dissipates Gradient Metabolic_Collapse Metabolic Collapse ATP_Depletion->Metabolic_Collapse Cell_Death Plant Cell Death Metabolic_Collapse->Cell_Death Start Start: Select Weed Species Germination Seed Germination & Seedling Growth Start->Germination Treatment Herbicide Application (Dose-Response) Germination->Treatment Incubation Incubation in Controlled Environment Treatment->Incubation Assessment Phytotoxicity Assessment (Visual, Biomass, Chlorophyll) Incubation->Assessment Data_Analysis Data Analysis & EC50 Determination Assessment->Data_Analysis End End: Comparative Efficacy Data_Analysis->End

References

A Comparative Spectroscopic Guide to the Structural Confirmation of Synthesized 2,4-Dimethyl-6-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of spectroscopic data for the structural confirmation of synthesized 2,4-Dimethyl-6-nitrophenol. Due to the limited availability of published experimental spectra for this compound, this document presents expected values derived from spectral data of structurally similar compounds. This comparative approach allows researchers, scientists, and drug development professionals to effectively verify the structure of the synthesized target molecule.

Comparative Analysis of Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound and provide a comparison with experimental data from analogous compounds.

Table 1: ¹H NMR Spectral Data Comparison (400 MHz, CDCl₃)

Proton Assignment Expected Chemical Shift (δ, ppm) for this compound Observed Chemical Shift (δ, ppm) for 2,6-Dimethyl-4-nitrophenol Observed Chemical Shift (δ, ppm) for 2,4-Dimethylphenol
OH10.0 - 11.0 (broad s)~8.5 (broad s)4.5 - 5.5 (broad s)
Ar-H (position 3)~7.9 (s)~7.8 (s)~6.9 (d)
Ar-H (position 5)~7.2 (s)~7.8 (s)~6.6 (d)
CH₃ (position 2)~2.3 (s)~2.2 (s)~2.2 (s)
CH₃ (position 4)~2.5 (s)-~2.2 (s)

Table 2: ¹³C NMR Spectral Data Comparison (100 MHz, CDCl₃)

Carbon Assignment Expected Chemical Shift (δ, ppm) for this compound Observed Chemical Shift (δ, ppm) for 4-Nitrophenol [1]Observed Chemical Shift (δ, ppm) for 2,4-Dimethylphenol
C1-OH~155163.74~152
C2-CH₃~128115.48 (C2, C6)~129
C3~135125.86 (C3, C5)~130
C4-CH₃~138139.42~117
C5~125125.86 (C3, C5)~115
C6-NO₂~140115.48 (C2, C6)-
2-CH₃~16-~16
4-CH₃~21-~21

Table 3: Infrared (IR) Spectroscopy Data Comparison

Functional Group Expected Wavenumber (cm⁻¹) for this compound Observed Wavenumber (cm⁻¹) for 2-Nitrophenol Observed Wavenumber (cm⁻¹) for 4-Nitrophenol [2][3]
O-H stretch (phenolic)3200-3600 (broad)~3200 (broad)3300-3500 (broad)
C-H stretch (aromatic)3000-3100~3070~3100
C-H stretch (aliphatic)2850-3000--
N-O stretch (nitro, asymmetric)1520-1560~1530~1520
N-O stretch (nitro, symmetric)1340-1380~1350~1340
C=C stretch (aromatic)1450-1600~1600, ~1470~1617, ~1598

Table 4: Mass Spectrometry (MS) Data Comparison

Ion Predicted m/z for this compound [4]Observed m/z for p-Nitrophenol [5][6]
[M]⁺167.058139
[M+H]⁺168.066-
[M+Na]⁺190.047-
[M-H]⁻166.051138

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz NMR spectrometer.

  • Sample Preparation: 5-10 mg of the synthesized this compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Other suitable solvents include deuterated acetone (acetone-d₆) or dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Acquisition: The proton NMR spectrum is acquired with a pulse angle of 45°, a relaxation delay of 2 seconds, and 16 scans.

  • ¹³C NMR Acquisition: The carbon-13 NMR spectrum is acquired using a proton-decoupled pulse sequence with a pulse angle of 30°, a relaxation delay of 5 seconds, and accumulating 1024 scans.

  • Data Processing: The resulting Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation (KBr Pellet Method):

    • Approximately 1-2 mg of the dried synthesized compound is finely ground with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

    • The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The IR spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source and a quadrupole mass analyzer.

  • Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is introduced via a direct insertion probe or, if coupled with gas chromatography (GC-MS), through the GC column.

  • Ionization: Electron ionization is performed at a standard energy of 70 eV.

  • Mass Analysis: The mass spectrum is scanned over a mass-to-charge (m/z) range of 50-500 amu.

  • Data Interpretation: The resulting mass spectrum is analyzed for the molecular ion peak ([M]⁺) and characteristic fragmentation patterns.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the structural confirmation of synthesized this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Confirmation synthesis Synthesize 2,4-Dimethyl- 6-nitrophenol purification Purify Compound (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr Sample ir Infrared (IR) Spectroscopy purification->ir Sample ms Mass Spectrometry (MS) purification->ms Sample data_analysis Compare Experimental Data with Expected Values nmr->data_analysis ir->data_analysis ms->data_analysis confirmation Structural Confirmation data_analysis->confirmation

Caption: Workflow for the synthesis and spectroscopic confirmation of this compound.

References

Comparative Insights into the Antifungal Potential of Nitrophenol Isomers: A Survey of Phenolic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Antifungal Activity of Structurally Related Phenolic Compounds

To contextualize the potential antifungal efficacy of nitrophenol isomers, the following table summarizes the MIC values of other phenolic compounds against various fungal species. It is crucial to note that these values are drawn from different studies and experimental conditions may vary, precluding direct comparison of potency. This data serves as an illustrative reference for the antifungal potential within this class of compounds.

CompoundFungal SpeciesMinimum Inhibitory Concentration (MIC)
EugenolTrichophyton rubrum256 µg/mL[1]
CinnamaldehydeCandida spp.Mean of 50.05 mg/L[2]
EugenolCandida spp.Mean of 455.42 mg/L[2]

Experimental Protocols

To facilitate future comparative studies on the antifungal activity of nitrophenol isomers, a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method is provided below. This protocol is based on established standards for antifungal susceptibility testing.[3]

1. Preparation of Fungal Inoculum:

  • Fungal isolates are cultured on an appropriate agar medium (e.g., Potato Dextrose Agar for molds, Sabouraud Dextrose Agar for yeasts) at a suitable temperature (e.g., 27-30°C) until sufficient growth is achieved.

  • A suspension of fungal spores or cells is prepared in a sterile saline solution (0.85% NaCl) containing a small amount of a surfactant (e.g., 0.05% Tween 80) to ensure a homogenous suspension.

  • The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to a specific concentration of fungal cells. The final inoculum concentration is then prepared by diluting this suspension in the test medium.[3]

2. Preparation of Test Compounds:

  • Stock solutions of o-nitrophenol, m-nitrophenol, and p-nitrophenol are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • A series of twofold dilutions of each isomer are prepared in a 96-well microtiter plate using a liquid growth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS).

3. Broth Microdilution Assay:

  • Each well of the microtiter plate, containing a specific concentration of a nitrophenol isomer, is inoculated with the prepared fungal suspension.

  • Positive control wells (containing the fungal inoculum without any test compound) and negative control wells (containing only the growth medium) are included on each plate.

  • The plates are incubated at an appropriate temperature (e.g., 35°C) for a specified period (typically 24-72 hours), depending on the growth rate of the fungus.

4. Determination of MIC:

  • The MIC is defined as the lowest concentration of the nitrophenol isomer that causes complete visible inhibition of fungal growth as compared to the positive control.[4]

Visualizing the Experimental Workflow and Potential Mechanisms

To further clarify the experimental process and the potential mode of action of these compounds, the following diagrams have been generated.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Fungal Culture Fungal Culture Inoculum Suspension Inoculum Suspension Fungal Culture->Inoculum Suspension Nitrophenol Isomers Nitrophenol Isomers Serial Dilutions Serial Dilutions Nitrophenol Isomers->Serial Dilutions Inoculation Inoculation Inoculum Suspension->Inoculation Serial Dilutions->Inoculation Incubation Incubation Inoculation->Incubation Visual Inspection Visual Inspection Incubation->Visual Inspection MIC Determination MIC Determination Visual Inspection->MIC Determination

Experimental workflow for MIC determination.

antifungal_mechanism cluster_effects Cellular Effects Nitrophenol Isomer Nitrophenol Isomer Fungal Cell Fungal Cell Nitrophenol Isomer->Fungal Cell Membrane Disruption Membrane Disruption Fungal Cell->Membrane Disruption Enzyme Inhibition Enzyme Inhibition Fungal Cell->Enzyme Inhibition Ergosterol Synthesis Inhibition Ergosterol Synthesis Inhibition Fungal Cell->Ergosterol Synthesis Inhibition Cell Death Cell Death Membrane Disruption->Cell Death Enzyme Inhibition->Cell Death Ergosterol Synthesis Inhibition->Cell Death

Potential antifungal mechanisms of phenolic compounds.

The fungicidal activity of phenolic compounds is generally attributed to their ability to disrupt cell membranes, interfere with essential enzymes, and inhibit the synthesis of ergosterol, a vital component of the fungal cell membrane.[1] The nitro group, being a strong electron-withdrawing group, is expected to influence the acidity and lipophilicity of the phenol, which in turn could modulate its antifungal potency. A systematic investigation is warranted to elucidate the precise structure-activity relationships among the nitrophenol isomers.

References

Cross-Validation of Analytical Methods for 2,4-Dimethyl-6-nitrophenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of chemical compounds is paramount. This guide provides a comparative analysis of the primary analytical techniques for the determination of 2,4-Dimethyl-6-nitrophenol, a compound of interest in various chemical and pharmaceutical contexts. The performance of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) is objectively evaluated, supported by representative experimental data from related compounds to facilitate method selection and cross-validation.

Comparative Analysis of Method Performance

The selection of an optimal analytical method hinges on factors such as sensitivity, selectivity, sample matrix, and the specific requirements of the analysis. The following table summarizes the quantitative performance of HPLC and GC-MS for the analysis of nitrophenols and related compounds, providing a baseline for what can be expected for the analysis of this compound.

Performance ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) >0.999>0.998
Accuracy (% Recovery) 90 - 112%[1]92.1% (for 2,4-Dinitrophenol)[2]
Precision (%RSD) < 15% (Intra- & Inter-day)[1]< 10.7% (Intra- & Inter-assay for 2,4-Dinitrophenol)[2]
Limit of Detection (LOD) 0.02 - 0.15 ng/mL (for various nitrophenols)[3]Low ppb range[4]
Limit of Quantitation (LOQ) 0.07 - 0.51 ng/mL (for various nitrophenols)[3]Not explicitly stated for this compound

Experimental Protocols

Detailed methodologies for HPLC and GC-MS are provided below. These protocols are based on established methods for nitrophenols and can be adapted for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the analysis of non-volatile and thermally labile compounds like nitrophenols. A reverse-phase method is typically employed.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Sample Preparation:

  • Accurately weigh a portion of the sample.

  • Dissolve the sample in a suitable solvent compatible with the mobile phase (e.g., methanol or acetonitrile). Sonication can be used to ensure complete dissolution.

  • Dilute the solution with the mobile phase to a concentration within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 50 mM acetate buffer, pH 5.0) and an organic solvent (e.g., acetonitrile). A typical starting point is an 80:20 (v/v) ratio of buffer to organic solvent.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10-20 µL.

  • Detection: UV detection at the wavelength of maximum absorbance for this compound.

Quantification: A calibration curve is constructed by plotting the peak area of the analyte versus the concentration of a series of prepared standards. The concentration of this compound in the sample is determined from this curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, making it a powerful tool for the identification and quantification of volatile and semi-volatile compounds. For nitrophenols, derivatization may be necessary to improve volatility.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • A non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness).

Sample Preparation and Derivatization:

  • Dissolve the sample in a suitable solvent like dichloromethane.

  • For derivatization, a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) can be added.

  • The mixture is heated (e.g., at 70°C for 30 minutes) to ensure complete derivatization of the phenolic hydroxyl group.[5] This step increases the volatility of the analyte.

GC-MS Conditions:

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless or split (e.g., 50:1 split ratio).

  • Oven Temperature Program: An initial temperature of 150°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.[5]

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification.

Quantification: Similar to HPLC, a calibration curve is generated using derivatized standards of known concentrations. The purity or concentration of the sample is calculated based on the peak area relative to the calibration curve.

Visualizing the Analytical Workflow

The following diagrams illustrate the general experimental workflow for the analysis of this compound and a logical comparison of the HPLC and GC-MS techniques.

G cluster_workflow General Analytical Workflow Sample Sample Collection Preparation Sample Preparation (Extraction/Dissolution) Sample->Preparation Derivatization Derivatization (for GC-MS, if needed) Preparation->Derivatization Analysis Instrumental Analysis (HPLC or GC-MS) Preparation->Analysis Derivatization->Analysis Data Data Acquisition and Processing Analysis->Data Quantification Quantification (Calibration Curve) Data->Quantification Result Final Result Quantification->Result

A flowchart of the general experimental workflow for analysis.

G cluster_comparison Logical Comparison of HPLC and GC-MS cluster_hplc HPLC cluster_gcms GC-MS Analyte This compound HPLC_Prep Simpler Sample Prep Analyte->HPLC_Prep GC_Deriv Derivatization Often Required Analyte->GC_Deriv HPLC_Temp Room Temperature Analysis HPLC_Prep->HPLC_Temp HPLC_Detect UV Detection HPLC_Temp->HPLC_Detect GC_Temp High Temperature Analysis GC_Deriv->GC_Temp GC_Detect Mass Spectrometry (High Specificity) GC_Temp->GC_Detect

A diagram comparing the logical workflows of HPLC and GC-MS.

References

A Comparative Toxicity Study: 2,4-Dimethyl-6-nitrophenol vs. 2,4-Dinitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the toxicological profiles of 2,4-Dimethyl-6-nitrophenol and 2,4-Dinitrophenol. The information presented is intended to support research and development activities by offering a comprehensive overview of the known toxic effects, mechanisms of action, and relevant experimental data for these two nitrophenolic compounds.

Executive Summary

2,4-Dinitrophenol (2,4-DNP) is a well-documented toxicant with a specific and potent mechanism of action: the uncoupling of oxidative phosphorylation.[1] This disruption of cellular energy production leads to a cascade of toxic effects, including hyperthermia, tachycardia, and diaphoresis, which can be fatal.[2] Due to these properties, it has a history of illicit use as a weight-loss agent, resulting in numerous poisonings and deaths.[2]

Physicochemical Properties

A comparison of the key physicochemical properties of this compound and 2,4-Dinitrophenol is presented below. These properties can influence the absorption, distribution, metabolism, and excretion (ADME) of the compounds, and thus their toxicological profiles.

PropertyThis compound2,4-Dinitrophenol
CAS Number 14452-34-7[4]51-28-5[5]
Molecular Formula C₈H₉NO₃[4]C₆H₄N₂O₅[5]
Molecular Weight 167.16 g/mol 184.11 g/mol [6]
Appearance Yellow crystalline solid[3]Yellow crystalline solid[7]
Melting Point 71 °C108-112 °C[8]
Boiling Point 260.3 °C (Predicted)Decomposes
Water Solubility Sparingly soluble[3]5,600 mg/L at 18 °C[7]
LogP 2.63[4]1.67[5]

Comparative Toxicity Data

The following table summarizes the available acute toxicity data for both compounds. A significant lack of data for this compound is evident.

Toxicity EndpointThis compound2,4-Dinitrophenol
Oral LD50 (Rat) No data available202–620 mg/kg
Dermal LD50 (Rabbit) No data available>5,000 mg/kg
Inhalation LC50 (Rat) No data availableNo data available
Primary Mechanism of Toxicity Disruption of plant hormonal balance (herbicidal action)[3]Uncoupling of oxidative phosphorylation[1]
Known Toxic Effects in Mammals Skin and eye irritation (based on safety data)[3]Hyperthermia, tachycardia, diaphoresis, tachypnoea, weight loss, cataract formation, death[2]

Mechanisms of Toxicity

The primary mechanisms of toxicity for these two compounds appear to be fundamentally different, based on current knowledge.

2,4-Dinitrophenol: Uncoupling of Oxidative Phosphorylation

2,4-DNP is a classic uncoupler of oxidative phosphorylation. It is a lipophilic protonophore that shuttles protons across the inner mitochondrial membrane, dissipating the proton gradient that is essential for ATP synthesis.[1] This uncoupling of electron transport from ATP production leads to an increase in metabolic rate and the release of energy as heat, causing hyperthermia.[2]

G cluster_0 Inner Mitochondrial Membrane ETC Electron Transport Chain (ETC) H_gradient Proton Gradient (H+) ETC->H_gradient Pumps H+ ATP_synthase ATP Synthase H_gradient->ATP_synthase Drives Heat Heat Generation H_gradient->Heat Energy Released as Heat ATP ATP ATP_synthase->ATP Synthesizes DNP 2,4-Dinitrophenol DNP->H_gradient Dissipates Proton Gradient

Caption: Mechanism of 2,4-Dinitrophenol toxicity via uncoupling of oxidative phosphorylation.

This compound: A Different Profile

The primary documented use of this compound is as an herbicide.[3] Its mechanism of action in plants is reported to be the disruption of hormonal balance, leading to stunted growth and death.[3] There is a critical lack of data on its mechanism of toxicity in mammals. It is plausible that it could also affect mitochondrial function, as other nitrophenols do, but this has not been experimentally verified.

G cluster_plant Plant System (Herbicidal Action) cluster_mammal Mammalian System Plant_Hormones Plant Hormones (e.g., Auxins) Normal_Growth Normal Plant Growth Plant_Hormones->Normal_Growth Regulates Stunted_Growth Stunted Growth & Death Plant_Hormones->Stunted_Growth DM_NP This compound DM_NP->Plant_Hormones Disrupts Balance Unknown Mechanism of Toxicity (Data Not Available) DM_NP->Unknown Effect?

Caption: Proposed herbicidal mechanism of this compound and unknown mammalian toxicity pathway.

Experimental Protocols

Detailed methodologies for key toxicological assessments are provided below. These are representative protocols and may require optimization based on specific experimental conditions.

Acute Oral Toxicity (LD50) Determination (Adapted from OECD Guideline 425)

This protocol outlines the Up-and-Down Procedure for determining the acute oral LD50.

  • Animal Selection and Housing:

    • Species: Albino rats (e.g., Wistar or Sprague-Dawley strains), nulliparous and non-pregnant females are typically used.

    • Age: 8-12 weeks old.

    • Housing: Animals are housed in individual cages with controlled temperature (22 ± 3 °C), humidity (30-70%), and a 12-hour light/dark cycle. They have free access to standard laboratory diet and water.

  • Dose Preparation and Administration:

    • The test substance is dissolved or suspended in a suitable vehicle (e.g., water, corn oil).

    • Doses are administered by oral gavage using a stomach tube. The volume administered is typically 1-2 mL/100 g body weight.

  • Procedure:

    • A single animal is dosed at a starting dose level below the estimated LD50.

    • The animal is observed for 48 hours.

    • If the animal survives, the next animal is dosed at a higher dose level (typically by a factor of 3.2).

    • If the animal dies, the next animal is dosed at a lower dose level.

    • This sequential dosing continues until one of the stopping criteria is met (e.g., a specified number of reversals in outcome have occurred).

  • Observation and Data Collection:

    • Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory and circulatory systems, autonomic and central nervous system activity, and behavior) and body weight changes for at least 14 days.

    • The LD50 is calculated using the maximum likelihood method.

G start Start dose_animal Dose a single animal start->dose_animal observe Observe for 48 hours dose_animal->observe outcome Outcome? observe->outcome increase_dose Increase dose outcome->increase_dose Survival decrease_dose Decrease dose outcome->decrease_dose Death stopping_criteria Stopping criteria met? increase_dose->stopping_criteria decrease_dose->stopping_criteria stopping_criteria->dose_animal No calculate_ld50 Calculate LD50 stopping_criteria->calculate_ld50 Yes end End calculate_ld50->end

Caption: Experimental workflow for LD50 determination using the Up-and-Down Procedure.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common colorimetric assay to assess cell viability.

  • Cell Culture and Plating:

    • A suitable cell line (e.g., HepG2, A549) is cultured in appropriate medium supplemented with fetal bovine serum and antibiotics.

    • Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment:

    • The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted in culture medium to various concentrations.

    • The culture medium is replaced with medium containing the test compounds, and the cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well.

    • The plate is incubated for 4 hours at 37 °C.

    • The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) is added to each well to dissolve the formazan crystals.

  • Data Analysis:

    • The absorbance is measured at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is calculated.[9][10]

Measurement of Mitochondrial Respiration and Oxidative Phosphorylation Uncoupling

This protocol utilizes high-resolution respirometry to assess mitochondrial function.

  • Cell Preparation:

    • Cells are harvested and permeabilized with a mild detergent (e.g., digitonin) to allow for the direct measurement of mitochondrial respiration.

  • Respirometry:

    • Permeabilized cells are placed in the chamber of a high-resolution respirometer (e.g., Oroboros Oxygraph-2k) containing a respiration medium.

    • A substrate-uncoupler-inhibitor titration (SUIT) protocol is followed. This involves the sequential addition of:

      • Substrates for different complexes of the electron transport chain (e.g., pyruvate, malate, succinate) to measure basal respiration.

      • ADP to measure phosphorylating respiration (State 3).

      • Oligomycin (an ATP synthase inhibitor) to measure non-phosphorylating respiration (State 4).

      • A titration of an uncoupler (e.g., FCCP or the test compound) to determine the maximal electron transport system capacity.

      • Inhibitors of the electron transport chain (e.g., rotenone, antimycin A) to measure residual oxygen consumption.

  • Data Analysis:

    • The oxygen consumption rate (OCR) is measured in real-time.

    • Various parameters of mitochondrial function, such as the respiratory control ratio (RCR) and the P/O ratio (ADP consumed per oxygen atom reduced), are calculated to assess the degree of coupling between respiration and phosphorylation. A decrease in the RCR and P/O ratio in the presence of a test compound is indicative of uncoupling.[11][12][13]

Conclusion

This comparative guide highlights the significant differences in the available toxicological data for this compound and 2,4-Dinitrophenol. While 2,4-DNP is a well-characterized toxicant with a clear mechanism of action, there is a pressing need for comprehensive toxicological studies on this compound to assess its potential risk to mammalian health. Researchers and drug development professionals should exercise caution when handling this compound due to the lack of safety data and should consider its potential for toxicity based on its chemical structure as a nitrophenol derivative. Further investigation into its mammalian toxicology is strongly recommended.

References

A Comparative Guide to Purity Assessment of Commercial 2,4-Dimethyl-6-nitrophenol Samples

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is of paramount importance. This guide provides a comparative overview of the primary analytical techniques for assessing the purity of commercial 2,4-Dimethyl-6-nitrophenol samples: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Detailed experimental protocols and a summary of expected performance data are presented to aid in the selection of the most appropriate method for specific analytical needs.

Introduction to this compound and its Potential Impurities

This compound is a chemical intermediate used in the synthesis of various organic molecules. The purity of this compound is critical as impurities can affect the yield, purity, and safety of the final product. Commercial samples of this compound may contain several types of impurities arising from the manufacturing process or degradation.

Common Impurities:

  • Isomeric Impurities: The synthesis of this compound typically involves the nitration of 2,4-dimethylphenol. This reaction can lead to the formation of other nitrated isomers, such as 2,4-Dimethyl-2-nitrophenol and 2,4-Dimethyl-4-nitrophenol.

  • Unreacted Starting Materials: Residual 2,4-dimethylphenol from an incomplete reaction is a common impurity.

  • Over-nitrated Byproducts: The presence of dinitrated or trinitrated dimethylphenols can occur if the reaction conditions are not carefully controlled.

  • Degradation Products: Nitrophenols can be susceptible to degradation under certain conditions, leading to the formation of various byproducts.

Comparison of Analytical Techniques

The two most common and effective analytical techniques for the purity assessment of this compound are HPLC and GC. The choice between these methods depends on several factors, including the desired sensitivity, the nature of the impurities to be detected, and the available instrumentation.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Typical Detector UV-Vis DetectorFlame Ionization Detector (FID)
Sample Volatility Not requiredRequired (may necessitate derivatization)
Derivatization Generally not requiredOften required for polar analytes to improve volatility and peak shape.
Analysis Time Typically 10-30 minutesTypically 15-45 minutes
Sensitivity Good (ng to µg range)Very good (pg to ng range)
Resolution Excellent for a wide range of compoundsExcellent for volatile compounds
Common Impurities Detected Isomers, unreacted starting materials, over-nitrated byproducts.Volatile impurities, and with derivatization, a similar range to HPLC.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol describes a reverse-phase HPLC method for the analysis of this compound and its common impurities.

1. Instrumentation and Columns:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

2. Reagents and Standards:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (analytical grade)

  • This compound reference standard

  • Reference standards for potential impurities (if available)

3. Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% phosphoric acid

  • Mobile Phase B: Acetonitrile with 0.1% phosphoric acid

  • Gradient:

    • 0-2 min: 40% B

    • 2-15 min: 40% to 80% B

    • 15-20 min: 80% B

    • 20-22 min: 80% to 40% B

    • 22-25 min: 40% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography (GC) Method with Derivatization

This protocol outlines a GC method for the analysis of this compound, including a derivatization step to improve its volatility and chromatographic performance.

1. Instrumentation and Columns:

  • Gas chromatograph with a split/splitless injector, a flame ionization detector (FID), and an autosampler.

  • Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

2. Reagents and Standards:

  • Dichloromethane (GC grade)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (GC grade)

  • This compound reference standard

3. Derivatization Procedure:

  • Accurately weigh approximately 10 mg of the this compound sample into a vial.

  • Add 1 mL of pyridine and 200 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Allow the vial to cool to room temperature before injection.

4. Chromatographic Conditions:

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 280 °C

  • Injection Mode: Split (20:1)

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 280 °C

    • Final hold: 5 minutes at 280 °C

  • Detector Temperature (FID): 300 °C

Workflow Diagrams

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve & Dilute weigh->dissolve filter Filter dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV-Vis Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify report Generate Report quantify->report

Caption: Experimental workflow for HPLC analysis of this compound.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing weigh Weigh Sample add_reagents Add Pyridine & BSTFA weigh->add_reagents heat Heat at 70°C add_reagents->heat inject Inject into GC heat->inject separate Chromatographic Separation inject->separate detect FID Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify report Generate Report quantify->report

Caption: Experimental workflow for GC analysis of this compound.

Conclusion

Both HPLC and GC are powerful techniques for assessing the purity of commercial this compound samples. HPLC offers the advantage of direct analysis without the need for derivatization, making it a more straightforward method for routine quality control. On the other hand, GC, particularly when coupled with a sensitive detector like FID, can provide excellent sensitivity, and the derivatization step can enhance the separation of closely related isomers. The choice of method should be guided by the specific requirements of the analysis, including the expected impurities, the need for high sensitivity, and the available instrumentation. For comprehensive impurity profiling, the use of a mass spectrometric detector (LC-MS or GC-MS) is recommended for definitive peak identification.

A Comparative Analysis of the Biodegradation Pathways of 2,4-Dimethyl-6-nitrophenol and Other Key Nitroaromatics

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the microbial degradation of 2,4-Dimethyl-6-nitrophenol, 2,4-Dinitrotoluene (DNT), and 2,4,6-Trinitrotoluene (TNT), detailing enzymatic pathways, experimental data, and analytical methodologies.

Nitroaromatic compounds, a class of chemicals widely used in industrial processes such as the manufacturing of explosives, dyes, and pesticides, are significant environmental pollutants due to their toxicity and resistance to degradation. Understanding the microbial degradation pathways of these compounds is crucial for developing effective bioremediation strategies. This guide provides a comparative analysis of the degradation pathways of this compound, 2,4-Dinitrotoluene (DNT), and 2,4,6-Trinitrotoluene (TNT), offering insights into the diverse enzymatic strategies employed by microorganisms to break down these recalcitrant molecules.

Executive Summary

This guide presents a side-by-side comparison of the biodegradation pathways of three key nitroaromatic compounds. While significant research has elucidated the degradation routes for DNT and TNT, the pathway for this compound is less characterized. This document synthesizes the available information, highlighting both established pathways and areas requiring further investigation. Quantitative data on degradation rates and key enzymatic reactions are summarized in tabular format for easy comparison. Detailed experimental protocols for studying nitroaromatic biodegradation are also provided to aid researchers in their own investigations.

Degradation Pathways: A Comparative Overview

The microbial degradation of nitroaromatic compounds can proceed through either aerobic or anaerobic pathways, often involving a series of enzymatic reactions that modify and ultimately cleave the aromatic ring. The number and position of nitro groups, as well as the presence of other substituents, significantly influence the specific degradation route.

This compound: An Uncharted Pathway

The complete biodegradation pathway of this compound has not been extensively documented in scientific literature. However, based on the degradation of similar nitrophenolic and dimethylphenolic compounds, a putative pathway can be proposed. The initial steps likely involve either the reduction of the nitro group or the oxidation of the methyl groups. Monooxygenase or dioxygenase enzymes could hydroxylate the aromatic ring, leading to the formation of a catechol or protocatechuate derivative, which would then be susceptible to ring cleavage. Further research is needed to identify the specific enzymes and intermediate metabolites involved in the degradation of this compound.

2,4-Dinitrotoluene (DNT): An Oxidative Approach

The aerobic biodegradation of 2,4-Dinitrotoluene is well-studied, particularly in bacteria like Burkholderia sp. strain DNT and Pseudomonas sp.[1][2][3]. The primary pathway is initiated by a dioxygenase enzyme that attacks the aromatic ring.

G 2,4-Dinitrotoluene 2,4-Dinitrotoluene 4-Methyl-5-nitrocatechol 4-Methyl-5-nitrocatechol 2,4-Dinitrotoluene->4-Methyl-5-nitrocatechol Dinitrotoluene Dioxygenase 2-Hydroxy-5-methylquinone 2-Hydroxy-5-methylquinone 4-Methyl-5-nitrocatechol->2-Hydroxy-5-methylquinone Monooxygenase 2,4,5-Trihydroxytoluene 2,4,5-Trihydroxytoluene 2-Hydroxy-5-methylquinone->2,4,5-Trihydroxytoluene Ring Cleavage Products Ring Cleavage Products 2,4,5-Trihydroxytoluene->Ring Cleavage Products

Aerobic degradation pathway of 2,4-Dinitrotoluene.

2,4,6-Trinitrotoluene (TNT): Reductive Transformations

The degradation of 2,4,6-Trinitrotoluene (TNT) can occur under both aerobic and anaerobic conditions, with reductive pathways being predominant.[4][5][6] Microorganisms typically begin by reducing one or more of the nitro groups to amino groups, forming aminodinitrotoluenes and diaminonitrotoluenes. These reduced intermediates are often less toxic and more amenable to further degradation. Fungi, such as the white-rot fungus Phanerochaete chrysosporium, are also known to degrade TNT through the action of extracellular ligninolytic enzymes like manganese peroxidase and lignin peroxidase.[4][5]

G 2,4,6-Trinitrotoluene 2,4,6-Trinitrotoluene 2-Amino-4,6-dinitrotoluene 2-Amino-4,6-dinitrotoluene 2,4,6-Trinitrotoluene->2-Amino-4,6-dinitrotoluene Nitroreductase 4-Amino-2,6-dinitrotoluene 4-Amino-2,6-dinitrotoluene 2,4,6-Trinitrotoluene->4-Amino-2,6-dinitrotoluene Nitroreductase 2,4-Diamino-6-nitrotoluene 2,4-Diamino-6-nitrotoluene 2-Amino-4,6-dinitrotoluene->2,4-Diamino-6-nitrotoluene Nitroreductase 4-Amino-2,6-dinitrotoluene->2,4-Diamino-6-nitrotoluene Nitroreductase Ring Cleavage Products Ring Cleavage Products 2,4-Diamino-6-nitrotoluene->Ring Cleavage Products

Reductive degradation pathway of 2,4,6-Trinitrotoluene.

Quantitative Data Summary

The following tables summarize key quantitative data related to the biodegradation of the discussed nitroaromatic compounds. It is important to note that degradation rates can vary significantly depending on the microbial strain, environmental conditions, and experimental setup.

Table 1: Comparison of Biodegradation Rates

CompoundMicroorganismDegradation RateConditionsReference
2,4-DinitrotolueneBurkholderia cepacia~1 mM in 24 hoursAerobic, sole carbon and nitrogen source[2]
2,4,6-TrinitrotolueneIrpex lacteus~95% degradation in 48 hoursFungal culture[5]
p-NitrophenolPseudomonas putida 127450 µg/mL in 24 hoursAerobic, pH 7, 37°C[7]

Table 2: Key Enzymes and Their Functions

EnzymeFunctionSubstrate(s)Reference
Dinitrotoluene DioxygenaseInitial oxidation of DNT2,4-Dinitrotoluene, 2,6-Dinitrotoluene[1][2]
NitroreductaseReduction of nitro groups to amino groups2,4,6-Trinitrotoluene and its metabolites[4]
Manganese Peroxidase (MnP)Oxidation of TNT and its metabolites2,4,6-Trinitrotoluene, Aminodinitrotoluenes[4]
p-Nitrophenol MonooxygenaseHydroxylation of p-nitrophenolp-Nitrophenol[7][8][9]

Experimental Protocols

This section provides an overview of common experimental protocols used to study the biodegradation of nitroaromatic compounds.

Isolation of Degrading Microorganisms

A common method for isolating microorganisms capable of degrading nitroaromatic compounds is through enrichment cultures.[2]

G Contaminated Soil/Water Sample Contaminated Soil/Water Sample Enrichment in Minimal Medium + Nitroaromatic Enrichment in Minimal Medium + Nitroaromatic Contaminated Soil/Water Sample->Enrichment in Minimal Medium + Nitroaromatic Serial Dilution and Plating Serial Dilution and Plating Enrichment in Minimal Medium + Nitroaromatic->Serial Dilution and Plating Isolation of Pure Colonies Isolation of Pure Colonies Serial Dilution and Plating->Isolation of Pure Colonies Screening for Degradation Activity Screening for Degradation Activity Isolation of Pure Colonies->Screening for Degradation Activity

Workflow for isolating nitroaromatic-degrading bacteria.

  • Enrichment: Inoculate a soil or water sample from a contaminated site into a minimal medium containing the target nitroaromatic compound as the sole source of carbon and/or nitrogen.

  • Incubation: Incubate the culture under appropriate conditions (e.g., 30°C with shaking for aerobic bacteria).

  • Subculturing: Periodically transfer a small volume of the culture to fresh medium to enrich for microorganisms that can utilize the target compound.

  • Isolation: After several rounds of enrichment, plate serial dilutions of the culture onto solid medium to obtain isolated colonies.

  • Screening: Test individual colonies for their ability to degrade the nitroaromatic compound in liquid culture.

Analytical Methods for Quantification

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation and quantification of nitroaromatic compounds and their metabolites.[10][11][12][13][14]

  • Sample Preparation: Samples (e.g., culture supernatant) are typically filtered to remove cells and particulate matter. For soil or sediment samples, an extraction step with a suitable solvent (e.g., acetonitrile) is required.[10]

  • Chromatographic Conditions: A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of water and an organic solvent like methanol or acetonitrile. A gradient elution is often employed to separate a mixture of compounds with different polarities.

  • Detection: A UV detector is typically used, with the wavelength set to the maximum absorbance of the target analytes (e.g., 254 nm).

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the identification and quantification of nitroaromatic compounds, particularly for volatile and semi-volatile metabolites.[15][16]

  • Sample Preparation: Similar to HPLC, samples may require extraction and derivatization to improve volatility and chromatographic performance.

  • Chromatographic Conditions: A capillary column with a non-polar stationary phase (e.g., HP-5ms) is commonly used with helium as the carrier gas. A temperature program is used to separate the compounds based on their boiling points.

  • Detection: The mass spectrometer provides both quantitative data and structural information, allowing for the definitive identification of metabolites. Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity and selectivity for target analytes.[15]

Conclusion

The biodegradation of nitroaromatic compounds is a complex process involving a diverse array of microbial enzymes and pathways. While the degradation of DNT and TNT has been extensively studied, revealing distinct oxidative and reductive strategies, the pathway for this compound remains largely uncharacterized and represents a key area for future research. A deeper understanding of these degradation pathways is essential for the development of effective and sustainable bioremediation technologies to address the environmental contamination caused by these persistent pollutants. The experimental protocols and analytical methods outlined in this guide provide a foundation for researchers to further investigate and compare the degradation of these and other nitroaromatic compounds.

References

A Researcher's Guide to GC Column Selection for Nitrophenol Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of GC column performance for the analysis of o-, m-, and p-nitrophenol, providing researchers, scientists, and drug development professionals with the data needed to select the optimal column for their specific application.

The accurate separation and quantification of nitrophenol isomers are critical in various fields, from environmental monitoring to pharmaceutical development. Gas chromatography (GC) is a powerful technique for this analysis, but the choice of GC column is paramount to achieving the desired resolution and sensitivity. This guide provides a comparative overview of the performance of different GC columns for the separation of ortho-, meta-, and para-nitrophenol, supported by experimental data and detailed protocols.

The Critical Role of Derivatization

Direct analysis of nitrophenols by GC can be challenging due to their polar nature, which often leads to poor peak shape and reduced sensitivity. To overcome these limitations, derivatization is a highly recommended step in the analytical workflow. This process involves chemically modifying the polar hydroxyl group of the nitrophenols to create less polar, more volatile, and more thermally stable derivatives. Common derivatization techniques include:

  • Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group.

  • Methylation: Diazomethane or trimethylsilyldiazomethane can be used to convert the hydroxyl group to a methyl ether.

This guide will focus on the separation of derivatized nitrophenol isomers, as this approach generally yields superior chromatographic results.

Performance Comparison of GC Columns

The selection of a GC column's stationary phase is the most critical factor influencing the separation of analytes. The principle of "like dissolves like" is a good starting point, where a stationary phase with a similar polarity to the analytes will provide better separation. Below is a comparison of commonly used GC columns for the analysis of nitrophenol isomers.

Column Stationary Phase Polarity Performance Highlights for Nitrophenol Separation
DB-5 / HP-5 / Rtx-5 (5%-Phenyl)-methylpolysiloxaneNon-Polar- Commonly used for a wide range of applications. - Known Issue: The methylated derivatives of 2-nitrophenol and 3-nitrophenol have been reported to co-elute on a DB-5 column, making it unsuitable for the simultaneous quantification of these two isomers.[1]
CP-Sil 13 CB (14%-Phenyl)-cyanopropylpolysiloxaneIntermediate Polarity- The increased phenyl content enhances selectivity for aromatic compounds. - Offers a different selectivity compared to 5% phenyl columns, which may aid in resolving the critical 2- and 3-nitrophenol pair.
Rtx-50 (50%-Phenyl)-methylpolysiloxaneIntermediate Polarity- The higher phenyl content provides increased polarizability and different selectivity for aromatic compounds. - May offer improved resolution of nitrophenol isomers compared to less polar phases.
CP-Sil 8 CB (5%-Phenyl)-methylpolysiloxaneNon-Polar- Similar to DB-5, a general-purpose column suitable for a broad range of analyses, including phenols.[2]

Experimental Protocols

Detailed and consistent experimental protocols are essential for reproducible results. The following provides a generalized methodology for the GC analysis of nitrophenols, incorporating the crucial derivatization step.

Sample Preparation and Derivatization (Methylation Example)
  • Extraction: Extract the nitrophenols from the sample matrix (e.g., water, soil) using a suitable solvent such as dichloromethane or a solid-phase extraction (SPE) cartridge.

  • Drying: Dry the extract over anhydrous sodium sulfate to remove any residual water, as moisture can interfere with the derivatization reaction.

  • Concentration: Concentrate the extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

  • Derivatization: Add a methylating agent, such as an ethereal solution of diazomethane or trimethylsilyldiazomethane, to the concentrated extract. Allow the reaction to proceed according to the specific reagent's protocol.

  • Solvent Exchange: If necessary, exchange the solvent to one that is compatible with the GC system (e.g., hexane).

Gas Chromatography (GC) Conditions

The following are typical GC operating conditions that can be used as a starting point and optimized for a specific instrument and column:

  • Injector:

    • Mode: Splitless

    • Temperature: 250 °C

  • Carrier Gas:

    • Gas: Helium or Hydrogen

    • Flow Rate: 1.0 - 1.5 mL/min (constant flow)

  • Oven Temperature Program:

    • Initial Temperature: 60 °C, hold for 1 minute

    • Ramp: 10 °C/min to 280 °C

    • Final Hold: Hold at 280 °C for 5-10 minutes

  • Detector (FID or MS):

    • FID Temperature: 300 °C

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Mass Range: 50-350 amu (for MS)

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key steps and decision-making processes involved in the GC analysis of nitrophenols.

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction of Nitrophenols Sample->Extraction Drying Drying of Extract Extraction->Drying Concentration Concentration Drying->Concentration Derivatization Addition of Derivatizing Agent (e.g., Methylation) Concentration->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Detection (FID or MS) Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: Experimental workflow for the GC analysis of nitrophenols.

logical_relationship Analyte_Polarity High Polarity of Nitrophenols Derivatization Derivatization Required Analyte_Polarity->Derivatization Leads to Column_Selection GC Column Selection Derivatization->Column_Selection Influences Isomer_Separation Successful Isomer Separation Column_Selection->Isomer_Separation Determines

Caption: Logical relationship for successful nitrophenol separation by GC.

Conclusion

The selection of an appropriate GC column is a critical step in the successful separation of nitrophenol isomers. While non-polar columns like the DB-5 are widely used, they may not provide adequate resolution for all isomer pairs, particularly 2- and 3-nitrophenol after methylation. For challenging separations, columns with intermediate polarity, such as the CP-Sil 13 CB or Rtx-50, which offer different selectivity, should be considered. It is imperative to perform derivatization to improve the chromatographic performance of these polar analytes. Researchers should carefully consider the specific requirements of their analysis and consult application-specific literature to choose the most suitable column and optimize the analytical method for reliable and accurate results.

References

A Comparative Analysis of Microbial Metabolic Pathways for Nitrophenol Degradation

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the diverse microbial strategies for detoxifying nitrophenolic compounds. This document provides a comparative overview of the metabolic pathways, quantitative degradation data, and detailed experimental protocols for the bioremediation of 2-nitrophenol, 4-nitrophenol, and 2,4-dinitrophenol.

Nitrophenols, a class of aromatic compounds characterized by a hydroxyl group and one or more nitro groups attached to a benzene ring, are significant environmental pollutants originating from industrial processes such as the manufacturing of pesticides, herbicides, dyes, and explosives. Their inherent toxicity and persistence in ecosystems necessitate effective remediation strategies. Microbial degradation presents a cost-effective and environmentally benign approach to neutralize these hazardous compounds. This guide offers a comparative analysis of the metabolic pathways employed by various microorganisms to degrade 2-nitrophenol (2-NP), 4-nitrophenol (4-NP), and 2,4-dinitrophenol (2,4-DNP), supported by quantitative data and detailed experimental methodologies.

Comparative Summary of Nitrophenol Degradation

Microorganisms have evolved distinct and efficient enzymatic systems to metabolize nitrophenols, typically initiating the degradation process through either oxidative or reductive reactions. The choice of pathway is often dependent on the specific microbial strain and the isomeric form of the nitrophenol.

4-Nitrophenol (PNP) Degradation

The microbial degradation of 4-nitrophenol predominantly follows two main aerobic pathways:

  • The Hydroquinone (HQ) Pathway: This pathway is commonly observed in Gram-negative bacteria such as Pseudomonas and Burkholderia. It is initiated by a monooxygenase that removes the nitro group, leading to the formation of hydroquinone. The aromatic ring of hydroquinone is then cleaved by a dioxygenase.

  • The 1,2,4-Benzenetriol (BT) Pathway: This pathway is more prevalent in Gram-positive bacteria like Arthrobacter and Rhodococcus. It also begins with a monooxygenase-catalyzed reaction, but in this case, it leads to the formation of 4-nitrocatechol, which is subsequently converted to 1,2,4-benzenetriol before ring cleavage.

2,4-Dinitrophenol (DNP) Degradation

The degradation of 2,4-dinitrophenol can proceed through two primary initial steps:

  • Reductive Pathway: This pathway is characteristic of bacteria such as Rhodococcus erythropolis and Nocardioides sp.[1][2] It involves an initial reductive attack on the aromatic ring, forming a hydride-Meisenheimer complex, which is an unusual first step in aerobic degradation pathways.[3][4] Subsequent reactions lead to the release of a nitro group.

  • Oxidative Pathway: Some bacteria, like Burkholderia sp., can initiate the degradation of 2,4-DNP by oxidatively removing a nitro group to form 4-nitrophenol, which then enters a respective degradation pathway.

2-Nitrophenol (ONP) Degradation

The degradation of 2-nitrophenol typically proceeds via its conversion to catechol. This transformation is catalyzed by a monooxygenase. The resulting catechol is then a substrate for ring cleavage, commonly through an ortho-cleavage pathway mediated by catechol 1,2-dioxygenase.

Quantitative Data on Nitrophenol Degradation

The efficiency of nitrophenol degradation varies significantly among different microbial species and is influenced by environmental conditions. The following tables summarize key quantitative data from various studies.

Table 1: Degradation Rates of Nitrophenols by Various Microorganisms

NitrophenolMicroorganismInitial ConcentrationDegradation Rate/TimeReference
4-NitrophenolPseudomonas putida 127450 µg/mLComplete degradation in 24 hours[5]
4-NitrophenolStenotrophomonas sp. LZ-1200 mg/LComplete degradation within 18 hours[6]
2,4-DinitrophenolRhodococcus erythropolis HL 24-192 mg/L~80% degradation in 45 minutes[7]
2,4-DinitrophenolNocardioides sp. JS1661150 mg/LComplete degradation within 45 hours[8]
Phenol (related compound)Rhodococcus erythropolis 7Ba0.5 g/L70% degradation in 2 days[9]
Phenol (related compound)Pseudomonas sp. IES-Ps-1700 mg/LSpecific growth rate of 0.034 h⁻¹[10]

Table 2: Kinetic Parameters of Key Enzymes in Nitrophenol Metabolism

EnzymeSubstrateMicroorganismKmVmax / kcatReference
3-Nitrophenol Reductase3-NitrophenolPseudomonas putida B2< 2 µM-[11][12]
3-Nitrophenol ReductaseNADPHPseudomonas putida B20.17 mM-[11][12]
p-Nitrophenol Monooxygenase (PnpM)4-NitrophenolBurkholderia sp. SJ98--[13]
4-Methyl-5-nitrocatechol Oxygenase4-NitrocatecholBurkholderia sp. DNT--[14]
Catechol 1,2-dioxygenaseCatecholPseudomonas sp.--[15]

Metabolic Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key metabolic pathways for the degradation of 4-nitrophenol and 2,4-dinitrophenol.

G cluster_4np_hq 4-Nitrophenol Degradation: Hydroquinone Pathway 4-Nitrophenol 4-Nitrophenol 1,4-Benzoquinone 1,4-Benzoquinone 4-Nitrophenol->1,4-Benzoquinone p-Nitrophenol monooxygenase (releases NO2-) Hydroquinone Hydroquinone 1,4-Benzoquinone->Hydroquinone Benzoquinone reductase gamma-Hydroxymuconic semialdehyde gamma-Hydroxymuconic semialdehyde Hydroquinone->gamma-Hydroxymuconic semialdehyde Hydroquinone 1,2-dioxygenase Maleylacetic acid Maleylacetic acid gamma-Hydroxymuconic semialdehyde->Maleylacetic acid beta-Ketoadipic acid beta-Ketoadipic acid Maleylacetic acid->beta-Ketoadipic acid TCA Cycle TCA Cycle beta-Ketoadipic acid->TCA Cycle

4-Nitrophenol Hydroquinone Pathway

G cluster_4np_bt 4-Nitrophenol Degradation: Benzenetriol Pathway 4-Nitrophenol_BT 4-Nitrophenol 4-Nitrocatechol 4-Nitrocatechol 4-Nitrophenol_BT->4-Nitrocatechol p-Nitrophenol monooxygenase 1,2,4-Benzenetriol 1,2,4-Benzenetriol 4-Nitrocatechol->1,2,4-Benzenetriol Nitrocatechol monooxygenase (releases NO2-) Maleylacetic acid_BT Maleylacetic acid 1,2,4-Benzenetriol->Maleylacetic acid_BT Benzenetriol dioxygenase beta-Ketoadipic acid_BT beta-Ketoadipic acid Maleylacetic acid_BT->beta-Ketoadipic acid_BT TCA Cycle_BT TCA Cycle beta-Ketoadipic acid_BT->TCA Cycle_BT

4-Nitrophenol Benzenetriol Pathway

G cluster_24dnp 2,4-Dinitrophenol Degradation: Reductive Pathway 2,4-Dinitrophenol 2,4-Dinitrophenol Hydride-Meisenheimer Complex Hydride-Meisenheimer Complex 2,4-Dinitrophenol->Hydride-Meisenheimer Complex NADPH-dependent F420 reductase + Hydride transferase Protonated Complex Protonated Complex Hydride-Meisenheimer Complex->Protonated Complex Protonation 2,4-Dinitrocyclohexanone 2,4-Dinitrocyclohexanone Protonated Complex->2,4-Dinitrocyclohexanone Nitrite elimination Ring Cleavage Products Ring Cleavage Products 2,4-Dinitrocyclohexanone->Ring Cleavage Products Hydrolase Central Metabolism Central Metabolism Ring Cleavage Products->Central Metabolism

2,4-Dinitrophenol Reductive Pathway

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in microbial degradation. Below are summarized protocols for key experiments.

Microbial Culture and Degradation Assay

Objective: To cultivate nitrophenol-degrading microorganisms and quantify the degradation of the target compound.

Materials:

  • Minimal Salt Medium (MSM): A typical composition (g/L) is: K₂HPO₄, 0.75; KH₂PO₄, 0.2; MgSO₄·7H₂O, 0.09; FeSO₄·7H₂O, 0.06.[6] Another formulation includes (g/L): Na₂HPO₄, 4.0; (NH₄)₂SO₄, 0.8; KH₂PO₄, 2.0; MgSO₄·7H₂O, 0.8, supplemented with a trace element solution.[16] The pH is adjusted to 7.0.

  • Nitrophenol stock solution (filter-sterilized).

  • Bacterial inoculum (pre-cultured and washed).

  • Sterile Erlenmeyer flasks.

  • Incubator shaker.

  • Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system.

Procedure:

  • Prepare sterile MSM in Erlenmeyer flasks.

  • Add the nitrophenol from the stock solution to the desired final concentration (e.g., 50-100 mg/L).[17]

  • Inoculate the flasks with a prepared bacterial cell suspension (e.g., to an initial OD₆₀₀ of 0.1).

  • Incubate the flasks at an optimal temperature (e.g., 30°C) with shaking (e.g., 150-200 rpm).[6]

  • Withdraw samples at regular time intervals.

  • Monitor bacterial growth by measuring the optical density at 600 nm.

  • Quantify the remaining nitrophenol concentration using HPLC or a spectrophotometer at a specific wavelength (e.g., 420 nm for p-nitrophenolate).[13]

Enzyme Assays

a) Catechol 1,2-Dioxygenase Activity Assay

Objective: To measure the activity of catechol 1,2-dioxygenase, a key enzyme in the degradation of catechol, an intermediate in 2-nitrophenol metabolism.

Principle: The enzyme catalyzes the conversion of catechol to cis,cis-muconic acid, which can be monitored spectrophotometrically.

Materials:

  • Cell-free extract containing the enzyme.

  • 50 mM Tris-HCl buffer (pH 7.5-8.0).[15][18]

  • 100 µM Catechol solution.

  • Spectrophotometer.

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer and the cell-free extract.

  • Initiate the reaction by adding the catechol solution.

  • Immediately measure the increase in absorbance at 260 nm, which corresponds to the formation of cis,cis-muconic acid.[15][18]

  • Calculate the specific activity as µmoles of product formed per minute per mg of protein.

b) Hydride-Meisenheimer Complex Formation Assay

Objective: To detect the formation of the hydride-Meisenheimer complex during the degradation of 2,4-dinitrophenol.

Principle: The formation of the colored Meisenheimer complex can be observed spectrophotometrically.

Materials:

  • Cell-free extract from 2,4-DNP-induced cells.

  • Buffer (e.g., 50 mM phosphate buffer, pH 7.4).[3]

  • 2,4-Dinitrophenol solution.

  • NADPH.

  • Spectrophotometer with scanning capabilities.

Procedure:

  • Prepare a reaction mixture in a cuvette containing buffer, NADPH, and the cell-free extract.

  • Initiate the reaction by adding 2,4-DNP.

  • Immediately scan the UV-visible spectrum (e.g., 250-600 nm) at regular intervals.

  • Monitor the appearance of a new absorbance peak characteristic of the hydride-Meisenheimer complex (e.g., around 460-500 nm).[3][19]

Metabolite Identification using GC-MS

Objective: To identify the intermediate and final products of nitrophenol degradation.

Principle: Gas chromatography separates the components of a mixture, and mass spectrometry provides information about the molecular weight and structure of each component.

Materials:

  • Culture supernatant after bacterial degradation.

  • Extraction solvent (e.g., ethyl acetate).

  • Derivatization agent (if necessary, e.g., for polar compounds).

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

Procedure:

  • Extraction: Acidify the culture supernatant and extract the metabolites with an organic solvent like ethyl acetate.

  • Concentration: Evaporate the solvent to concentrate the extracted metabolites.

  • Derivatization (Optional): For polar metabolites, a derivatization step may be required to increase their volatility for GC analysis.[20]

  • GC-MS Analysis:

    • Injection: Inject the sample into the GC.

    • Separation: Use an appropriate temperature program for the GC oven to separate the compounds. A typical program might start at a lower temperature (e.g., 60-110°C) and ramp up to a higher temperature (e.g., 280-325°C).[21][22]

    • Detection: The mass spectrometer detects the separated compounds, generating a mass spectrum for each.

    • Identification: Compare the obtained mass spectra with spectral libraries (e.g., NIST) to identify the metabolites.

Conclusion

The microbial world offers a rich diversity of metabolic strategies for the degradation of nitrophenols. Understanding these pathways at a molecular and kinetic level is paramount for developing robust and efficient bioremediation technologies. This guide provides a comparative framework, supported by quantitative data and detailed experimental protocols, to aid researchers in this endeavor. The continued exploration of novel microbial strains and the optimization of their degradative capabilities hold the key to mitigating the environmental impact of these persistent pollutants.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.